molecular formula C67H132NO21P B12418586 m-PEG12-DSPE

m-PEG12-DSPE

Cat. No.: B12418586
M. Wt: 1318.7 g/mol
InChI Key: YNJHPVHVZJVVSU-UHFFFAOYSA-N
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Description

M-PEG12-DSPE is a useful research compound. Its molecular formula is C67H132NO21P and its molecular weight is 1318.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C67H132NO21P

Molecular Weight

1318.7 g/mol

IUPAC Name

[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C67H132NO21P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-66(70)86-62-64(89-67(71)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)63-88-90(72,73)87-39-37-68-65(69)36-38-75-42-43-77-46-47-79-50-51-81-54-55-83-58-59-85-61-60-84-57-56-82-53-52-80-49-48-78-45-44-76-41-40-74-3/h64H,4-63H2,1-3H3,(H,68,69)(H,72,73)

InChI Key

YNJHPVHVZJVVSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-DSPE: Structure, Properties, and Applications in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-DSPE, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12], is a phospholipid-polymer conjugate that has garnered significant attention in the field of drug delivery and nanomedicine. Its unique amphiphilic nature, combining a hydrophobic lipid anchor with a hydrophilic polymer chain, allows for the formation of stable, long-circulating nanocarriers such as liposomes and micelles. This technical guide provides a comprehensive overview of this compound, including its detailed chemical structure, physicochemical properties, and key applications, with a focus on experimental methodologies.

Core Concepts: Understanding the this compound Molecule

This compound is a meticulously designed synthetic molecule that marries the structural attributes of a natural phospholipid with the biophysical advantages of polyethylene glycol (PEG). This strategic combination is pivotal to its function in drug delivery systems.

Chemical Structure and Components

The full chemical name of this compound is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]. Its structure can be deconstructed into two primary functional domains:

  • The Hydrophobic Domain (DSPE): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid. It consists of a glycerol backbone esterified with two saturated stearic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The long, saturated stearoyl chains confer a high degree of hydrophobicity and rigidity, enabling stable integration into the lipid bilayers of nanocarriers.

  • The Hydrophilic Domain (m-PEG12): This is a polyethylene glycol (PEG) chain with 12 repeating ethylene glycol units, capped with a methoxy group ('m') at its terminus. The PEG chain is covalently linked to the ethanolamine headgroup of DSPE. The hydrophilic and flexible nature of the PEG chain creates a hydrated layer on the surface of nanocarriers, which is crucial for their in vivo performance.

Below is a diagram illustrating the molecular structure of this compound.

m_PEG12_DSPE_Structure cluster_DSPE DSPE (Hydrophobic Domain) cluster_PEG m-PEG12 (Hydrophilic Domain) stearoyl1 Stearoyl Chain 1 (C18:0) glycerol Glycerol Backbone stearoyl1->glycerol stearoyl2 Stearoyl Chain 2 (C18:0) stearoyl2->glycerol phosphate Phosphate Group glycerol->phosphate ethanolamine Ethanolamine phosphate->ethanolamine peg12 PEG Chain (12 units) ethanolamine->peg12 Covalent Linkage methoxy Methoxy Cap methoxy->peg12

Caption: Molecular structure of this compound.

Physicochemical Properties

The distinct properties of this compound are crucial for its functionality. Quantitative data for this specific molecule are summarized below.

PropertyValueSource
Molecular Formula C67H132NO21P[1]
Molecular Weight 1318.73 g/mol [2]
Physical State Powder[2]
Storage Temperature -20°C[3]
Solubility Soluble in ACN, DMF, DMC, MeOH
Predicted XlogP 13.1[1]

Key Applications of this compound

The amphiphilic nature of this compound makes it a versatile component in various drug delivery platforms.

Stealth Liposomes and Nanoparticles

The primary application of this compound is in the creation of "stealth" liposomes and nanoparticles. The hydrophilic PEG chains form a protective layer on the surface of these carriers. This "PEGylation" has several advantages:

  • Reduced Opsonization: The hydrated PEG layer sterically hinders the binding of opsonin proteins from the bloodstream.

  • Evasion of the Reticuloendothelial System (RES): By avoiding opsonization, PEGylated carriers can evade rapid clearance by phagocytic cells of the RES (also known as the mononuclear phagocyte system), primarily in the liver and spleen.

  • Prolonged Circulation Time: This evasion of the RES leads to a significantly longer circulation half-life of the drug carrier in the bloodstream.

  • Enhanced Permeability and Retention (EPR) Effect: The extended circulation time increases the probability of the nanocarrier accumulating in tissues with leaky vasculature, such as tumors, through the EPR effect.

PROTAC Linkers

This compound also serves as a PEG-based linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The PEG chain in this compound can be utilized as this linker, offering control over the distance and flexibility between the two ligands, which is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.[2]

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This is a common method for preparing drug-loaded stealth liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous hydration buffer (e.g., PBS, HEPES)

Protocol:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in an organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature (Tc) of the primary phospholipid.

    • Vortex or gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Load the MLV suspension into a high-pressure extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Pass the suspension through the membranes multiple times (e.g., 11-21 passes) to produce small unilamellar vesicles (SUVs).

  • Purification:

    • Remove any unencapsulated drug from the liposome suspension using methods such as size exclusion chromatography or dialysis.

The following diagram illustrates the workflow for this experimental protocol.

Liposome_Preparation_Workflow start Start: Define Liposome Composition dissolve 1. Dissolve Lipids and Drug in Organic Solvent start->dissolve evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate extrude 4. Size Reduction (Extrusion) hydrate->extrude purify 5. Purify Liposomes (e.g., Dialysis) extrude->purify characterize 6. Characterization (Size, Zeta Potential, Encapsulation Efficiency) purify->characterize end End: Purified Drug-Loaded Stealth Liposomes characterize->end

References

m-PEG12-DSPE physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of m-PEG12-DSPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (this compound). This document is intended to be an essential resource, offering quantitative data, detailed experimental protocols, and visual workflows to support the effective use of this PEGylated lipid in research and drug development applications.

Core Physicochemical Properties

This compound is an amphiphilic molecule consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor covalently linked to a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain with 12 PEG units. The DSPE portion allows for the encapsulation of hydrophobic agents, while the PEG chain enhances water solubility and provides "stealth" characteristics to nanoparticles, improving their stability and circulation time in vivo.[1][2][3]

General Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity.

PropertyValueSource
Molecular Formula C67H132NO21P[4]
Molecular Weight 1318.73 g/mol [4]
Appearance White or off-white powder/solid[5]
Solubility and Critical Micelle Concentration (CMC)

The amphiphilic nature of this compound governs its self-assembly into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The PEG chain significantly enhances its water solubility.[2]

PropertyDetailsSource
Solubility Soluble in Chloroform, Methylene Chloride, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Acetonitrile.[1][5][6]
Critical Micelle Concentration (CMC) While a specific value for this compound is not readily available, related DSPE-PEG compounds (PEG 2000, 3000, 5000) have CMCs in the micromolar range (0.5-1.5 µM). It has been observed that the CMC tends to increase with a longer PEG chain.[7][8]
Stability and Storage

The stability of this compound is critical for ensuring the shelf-life and performance of resulting formulations. Proper storage is essential to prevent degradation.

PropertyDetailsSource
Storage (Powder) Recommended storage at -20°C for long-term stability (up to 3 years).[4][9]
Storage (In Solvent) Store at -80°C for up to 1 year.[4]
Formulation Stability The introduction of DSPE-PEG enhances the stability of liposomes, particularly in high-cationic solutions.[10] Liposomal formulations are generally stable when stored at 4°C.[11]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various techniques, with fluorescence spectroscopy being a common and sensitive method.[12][13]

Protocol: Fluorescence Spectroscopy using a Fluorescent Probe (e.g., Pyrene)

  • Objective: To determine the concentration at which this compound molecules begin to self-assemble into micelles.

  • Principle: The fluorescence emission spectrum of a hydrophobic probe like pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment, causing a characteristic shift in its fluorescence spectrum.

  • Materials & Equipment:

    • This compound

    • Pyrene (fluorescent probe)

    • Deionized water or appropriate buffer

    • Fluorometer

    • Volumetric flasks and pipettes

  • Procedure: a. Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). b. Prepare a series of aqueous solutions with varying concentrations of this compound. c. Add a small, constant amount of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., ~1 µM). The organic solvent should be allowed to evaporate completely. d. Incubate the solutions to allow for equilibration. e. Measure the fluorescence emission spectra of each sample using a fluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is typically monitored. f. Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. g. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio indicates the formation of micelles.[7][8]

Characterization of Micelle Formulations

Once micelles are formed, their physical characteristics must be evaluated. Dynamic Light Scattering (DLS) is a primary technique for this purpose.[14]

Protocol: Particle Size and Polydispersity Index (PDI) Measurement

  • Objective: To measure the mean hydrodynamic diameter and size distribution of this compound micelles.

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is then correlated to determine the particle size distribution.

  • Materials & Equipment:

    • This compound micelle suspension

    • Dynamic Light Scattering (DLS) instrument

    • Cuvettes

  • Procedure: a. Prepare the this compound micelle solution at a concentration well above the determined CMC. b. If necessary, filter the sample to remove any dust or large aggregates. c. Transfer the sample to a clean DLS cuvette. d. Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate. e. Perform the measurement according to the instrument's software instructions. The instrument will report the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[14][15]

Assessment of Formulation Stability

Stability studies are crucial to determine the shelf-life of a micellar or liposomal formulation.

Protocol: Long-Term Stability Assessment

  • Objective: To evaluate the physical stability of an this compound-based formulation over time by monitoring changes in particle size and PDI.

  • Principle: Instability in a colloidal system, such as aggregation or fusion, will result in a significant change in particle size and PDI over time.

  • Materials & Equipment:

    • This compound formulation

    • Temperature-controlled storage units (e.g., refrigerators at 4°C, incubators at 25°C and 37°C)

    • DLS instrument

  • Procedure: a. Aliquot the formulation into several sealed vials. b. Store the vials at different, constant temperatures (e.g., 4°C, 25°C, 37°C).[11] c. At predetermined time points (e.g., Day 0, Week 1, Week 4, Week 8, etc.), remove one aliquot from each storage condition.[15] d. Allow the sample to return to room temperature. e. Measure the particle size and PDI using the DLS protocol described above. f. For drug-loaded formulations, drug leakage can also be quantified at each time point by separating the free drug from the micelles (e.g., using size exclusion chromatography or dialysis) and measuring its concentration.[15] g. Plot the particle size and PDI versus time for each temperature. A stable formulation will show minimal changes in these parameters over the study period.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes.

G Workflow for Physicochemical Characterization of this compound Micelles cluster_prep Micelle Preparation cluster_char Characterization cluster_stab Stability Assessment prep1 Dissolve this compound in Aqueous Buffer prep2 Vortex/Sonicate to Ensure Homogeneity prep1->prep2 char1 CMC Determination (Fluorescence Method) prep2->char1 Analyze Samples char2 Particle Size & PDI (DLS Analysis) prep2->char2 Analyze Samples stab1 Store Aliquots at 4°C, 25°C, 37°C prep2->stab1 Initiate Study stab2 Time-Point Analysis (e.g., 0, 1, 4, 8 weeks) stab1->stab2 stab3 Measure Size & PDI with DLS stab2->stab3 stab4 Evaluate Changes Over Time stab3->stab4

Caption: Workflow for this compound micelle formulation and characterization.

References

Critical Micelle Concentration of m-PEG12-DSPE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of methoxy-poly(ethylene glycol)12-distearoylphosphatidylethanolamine (m-PEG12-DSPE). It includes a compilation of relevant quantitative data, detailed experimental protocols for CMC determination, and visualizations of related workflows pertinent to drug development.

Introduction to this compound and its Critical Micelle Concentration

This compound is an amphiphilic polymer consisting of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic methoxy-poly(ethylene glycol) (m-PEG) chain with approximately 12 repeating units of ethylene glycol. This structure allows this compound to self-assemble in aqueous solutions to form micelles, which are core-shell nanostructures. These micelles have a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic corona that provides steric stabilization, prolonging circulation time in vivo.

The critical micelle concentration (CMC) is a fundamental physicochemical parameter of any amphiphilic molecule. It is defined as the concentration at which the formation of micelles becomes significant. Below the CMC, this compound molecules exist predominantly as individual monomers in solution. As the concentration increases to the CMC, the monomers rapidly associate to form stable micelles. Understanding the CMC is crucial for the formulation of drug delivery systems, as it dictates the stability of the micelles upon dilution in physiological environments.

Quantitative Data for Critical Micelle Concentration of DSPE-PEG Lipids

The following table summarizes the experimentally determined CMC values for various DSPE-PEG conjugates.

DSPE-PEG ConjugatePEG Molecular Weight ( g/mol )Critical Micelle Concentration (M)Critical Micelle Concentration (µM)
DSPE-PEG7507509.72 x 10⁻⁵[1]97.2[1]
DSPE-PEG20002000~1 x 10⁻⁶[2]~1[2]
DSPE-PEG200020000.5 - 1.5 x 10⁻⁶[3]0.5 - 1.5[3]
DSPE-PEG300030000.5 - 1.5 x 10⁻⁶[3]0.5 - 1.5[3]
DSPE-PEG500050000.5 - 1.5 x 10⁻⁶[3]0.5 - 1.5[3]

Based on the data, it can be inferred that the CMC of this compound (with a PEG molecular weight of approximately 528 g/mol ) would be lower than that of DSPE-PEG750.

Experimental Protocols for CMC Determination

Several techniques are commonly employed to determine the CMC of amphiphilic molecules like this compound. The following sections detail the methodologies for three widely used methods.

Fluorescence Spectroscopy using Pyrene as a Probe

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.

Principle: Pyrene, a hydrophobic fluorescent probe, exhibits a characteristic change in its emission spectrum upon partitioning from a polar aqueous environment into the nonpolar core of a micelle. Specifically, the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) in the pyrene emission spectrum (I3/I1 ratio) is sensitive to the polarity of the solvent. In an aqueous solution, this ratio is low. As micelles form, pyrene preferentially partitions into the hydrophobic micellar core, leading to an increase in the I3/I1 ratio. The CMC is determined from the inflection point of the plot of the I3/I1 ratio against the logarithm of the lipid concentration.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a known high concentration.

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻³ M.

  • Sample Preparation:

    • Prepare a series of vials or test tubes.

    • To each vial, add a small, precise volume of the pyrene stock solution to achieve a final concentration in the nanomolar range.

    • Evaporate the solvent from the pyrene solution completely under a gentle stream of nitrogen or in a vacuum desiccator.

    • Add varying amounts of the this compound stock solution to the vials to create a range of lipid concentrations spanning the expected CMC.

    • Evaporate the organic solvent from the lipid solution to form a thin lipid film on the bottom of each vial.

    • Hydrate the lipid films by adding a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each vial.

    • Ensure complete hydration and micelle formation by vortexing and incubating the samples at a temperature above the phase transition temperature of DSPE for a sufficient period.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

    • Record the emission spectra from 350 nm to 500 nm for each sample.

    • Determine the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I3/I1 ratio for each lipid concentration.

    • Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the intersection of the two linear portions of the resulting sigmoidal curve.

Surface Tensiometry

This classical method measures the change in surface tension of a solution as a function of the surfactant concentration.

Principle: Surfactant molecules, like this compound, are surface-active, meaning they accumulate at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface becomes saturated with monomers. Beyond this point, any further addition of surfactant molecules leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water or a suitable buffer at a concentration well above the expected CMC.

    • Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Surface Tension Measurement:

    • Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the surface tension of the pure solvent (blank).

    • Measure the surface tension of each of the prepared this compound solutions, starting from the lowest concentration.

    • Ensure that the system reaches equilibrium before each measurement.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The plot will typically show two linear regions: one where the surface tension decreases with increasing concentration and a plateau region where the surface tension is constant.

    • The CMC is determined from the intersection of the regression lines of these two regions.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution.

Principle: Below the CMC, the solution contains only small, individual this compound monomers. As the concentration exceeds the CMC, larger micelles are formed. DLS can detect the appearance of these micelles by measuring the fluctuations in scattered light intensity caused by their Brownian motion. The onset of a significant increase in the scattering intensity or the appearance of a new, larger particle size population corresponds to the CMC.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a series of this compound solutions in a suitable buffer at various concentrations, similar to the surface tensiometry method.

    • Filter all solutions through a fine-pore filter (e.g., 0.22 µm) to remove any dust or aggregates that could interfere with the measurement.

  • DLS Measurement:

    • Use a DLS instrument to measure the scattered light intensity and/or the particle size distribution for each concentration.

    • Ensure the instrument is properly calibrated and the measurement parameters (e.g., temperature, scattering angle) are set appropriately.

  • Data Analysis:

    • Intensity vs. Concentration: Plot the scattered light intensity as a function of the this compound concentration. The CMC is identified as the concentration at which a sharp increase in the scattering intensity is observed.

    • Size Distribution vs. Concentration: Analyze the particle size distribution at each concentration. The CMC is the concentration at which a distinct peak corresponding to the micelle size appears.

Mandatory Visualizations

Experimental Workflow for CMC Determination using Pyrene Fluorescence

G cluster_prep Stock Solution Preparation cluster_sample Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis stock_lipid This compound in Organic Solvent add_lipid Add Varying Amounts of This compound Stock stock_lipid->add_lipid stock_pyrene Pyrene in Volatile Solvent add_pyrene Aliquot Pyrene to Vials stock_pyrene->add_pyrene evap_pyrene Evaporate Pyrene Solvent add_pyrene->evap_pyrene evap_pyrene->add_lipid evap_lipid Evaporate Lipid Solvent (Lipid Film Formation) add_lipid->evap_lipid hydrate Hydrate with Aqueous Buffer evap_lipid->hydrate incubate Vortex & Incubate hydrate->incubate spectro Spectrofluorometer (Excitation at 335 nm) incubate->spectro record Record Emission Spectra (350-500 nm) spectro->record peaks Determine I1 (~373 nm) and I3 (~384 nm) Intensities record->peaks ratio Calculate I3/I1 Ratio peaks->ratio plot Plot I3/I1 vs. log[this compound] ratio->plot cmc Determine CMC from Inflection Point plot->cmc G cluster_inputs Inputs cluster_process Microfluidic Mixing cluster_output Output lipid_mix Lipid Mixture in Ethanol: - Ionizable Lipid - Helper Lipid - Cholesterol - this compound microfluidic Microfluidic Device (e.g., Herringbone Mixer) lipid_mix->microfluidic aqueous Aqueous Phase: - API (e.g., mRNA) - Buffer aqueous->microfluidic mixing Rapid Mixing of Ethanol and Aqueous Phases microfluidic->mixing self_assembly Nanoprecipitation & LNP Self-Assembly mixing->self_assembly lnp Formulated LNPs with: - API-loaded Core - PEGylated Surface self_assembly->lnp purification Downstream Processing (e.g., Dialysis, TFF) lnp->purification G cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation Pathway protac POI Ligand - this compound Linker - E3 Ligase Ligand ternary POI-PROTAC-E3 Ternary Complex protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation recycle PROTAC Recycling degradation->recycle

References

An In-Depth Technical Guide to m-PEG12-DSPE for Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE), a critical component in the field of nanoparticle-based drug delivery. We will delve into its core principles, physicochemical properties, and detailed experimental protocols for its use in nanoparticle formulation and characterization.

Chapter 1: Core Principles of this compound

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (m-PEG-DSPE) is an amphiphilic lipid-polymer conjugate widely used in drug delivery.[1] It consists of a hydrophobic lipid anchor, DSPE, and a hydrophilic polymer chain, polyethylene glycol (PEG). The "m" signifies that the end of the PEG chain is capped with a methoxy group, rendering it chemically inert. The "12" in this compound denotes that the PEG component consists of 12 repeating units of ethylene glycol.

This unique structure allows this compound to integrate into lipid-based nanoparticles, such as liposomes and lipid nanoparticles (LNPs), where the DSPE anchor embeds within the lipid core while the PEG chain extends into the aqueous exterior.[2][3]

The "Stealth" Effect: Evading the Immune System

A primary function of incorporating this compound into nanoparticle formulations is to create a "stealth" effect.[4] When nanoparticles are introduced into the bloodstream, they are often recognized by plasma proteins called opsonins. This process, known as opsonization, tags the nanoparticles for rapid clearance by macrophages of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[5][6]

The hydrophilic and flexible PEG chains on the nanoparticle surface create a steric barrier—a hydrated layer that physically hinders the binding of opsonins.[7] This reduced opsonization allows the nanoparticles to evade MPS recognition, significantly prolonging their circulation time in the bloodstream.[3][4] This extended circulation is crucial for the nanoparticles to accumulate in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[8]

Mechanism of the PEG "Stealth" Effect.
Role in Nanoparticle Stability

Beyond its stealth properties, this compound is a crucial stabilizing agent. The hydrophilic PEG shell provides steric repulsion between nanoparticles, preventing them from aggregating in suspension.[3] This ensures a uniform, monodisperse formulation, which is critical for predictable in vivo behavior and clinical applications. PEGylation can also improve the overall solubility of the nanoparticle formulation, particularly when encapsulating hydrophobic drugs.[9][10]

Chapter 2: Physicochemical Properties and Data

The performance of this compound in a nanoparticle formulation is dictated by its physicochemical properties and its concentration relative to other components.

Data Presentation

The following tables summarize key quantitative data relevant to this compound and its impact on nanoparticle characteristics.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C67H132NO21P [11][12]
Molecular Weight ~1318.73 g/mol [11]
Appearance White to off-white solid [13]

| Storage Temperature | -20°C |[13][14] |

Table 2: Influence of PEG-DSPE Molar Percentage on Nanoparticle Characteristics Note: This table presents illustrative data based on trends observed for PEG-DSPE lipids in liposomal formulations. Actual values will vary based on the full lipid composition, drug load, and preparation method.

Mol % PEG-DSPE Average Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
1% 120 ± 15 0.15 -25 ± 5
5% 110 ± 10 0.10 -15 ± 5

| 10% | 105 ± 10 | 0.08 | -8 ± 4 |

Increasing the density of PEG on the nanoparticle surface generally leads to a slight decrease in size and a more neutral surface charge (zeta potential), which contributes to reduced protein binding.[15][16]

Table 3: Typical Drug Loading and Encapsulation Efficiency Data Note: These values are examples for a model hydrophobic drug formulated in PEG-DSPE containing liposomes.

Formulation Parameter Value
Drug to Lipid Ratio (w/w) 1:10
Encapsulation Efficiency (EE%) > 90%

| Drug Loading Content (LC%) | ~ 8.5% |

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles.[17][18] Loading content (LC) represents the weight percentage of the drug relative to the total weight of the nanoparticle.[17][]

Chapter 3: Experimental Protocols for Beginners

This section provides detailed methodologies for the formulation and characterization of this compound-containing liposomes, a common type of nanoparticle.

Protocol 1: Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes.[20][21] The process involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to form vesicles.[22][23]

Thin_Film_Hydration_Workflow start Start: Define Formulation (e.g., DSPC, Cholesterol, this compound) dissolve 1. Dissolution Dissolve lipids and hydrophobic drug in organic solvent (e.g., Chloroform) start->dissolve evaporate 2. Evaporation Remove solvent via rotary evaporation to form a thin lipid film dissolve->evaporate hydrate 3. Hydration Hydrate film with aqueous buffer (containing hydrophilic drug, if any) evaporate->hydrate mlv Result: Multilamellar Vesicles (MLVs) (Heterogeneous size) hydrate->mlv extrude 4. Size Reduction (Extrusion) Pass MLVs through polycarbonate membranes (e.g., 100 nm pores) for 11-21 passes mlv->extrude suv Final Product: Small Unilamellar Vesicles (SUVs) (Homogeneous size) extrude->suv

Workflow for Liposome Formulation.

Methodology:

  • Lipid Dissolution:

    • Weigh the desired amounts of lipids (e.g., DSPC, Cholesterol) and this compound (typically 1-10 mol %).

    • If encapsulating a hydrophobic drug, add it at this stage.

    • Dissolve all components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[21]

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set above the lipid phase transition temperature to evaporate the solvent under reduced pressure.

    • A thin, uniform lipid film should form on the inner surface of the flask.[20]

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Warm an aqueous buffer (e.g., phosphate-buffered saline, PBS) to a temperature above the lipid phase transition temperature.

    • If encapsulating a hydrophilic drug, dissolve it in this buffer.[23]

    • Add the warm buffer to the flask and continue to rotate (without vacuum) until the entire lipid film is hydrated and lifts off the flask wall, forming a milky suspension of multilamellar vesicles (MLVs).[22]

  • Size Reduction (Extrusion):

    • To achieve a uniform size distribution, the MLV suspension is extruded.

    • Load the suspension into a high-pressure extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Force the suspension through the membranes repeatedly (an odd number of passes, e.g., 11 or 21, is recommended) to produce small unilamellar vesicles (SUVs).

Protocol 2: Nanoparticle Characterization

A. Particle Size, Polydispersity, and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (average size) and polydispersity index (PDI) of the nanoparticles in suspension. PDI is a measure of the width of the size distribution. Zeta potential measures the surface charge, indicating colloidal stability.[24]

  • Methodology:

    • Dilute a small sample of the nanoparticle suspension in the original buffer to an appropriate concentration.

    • Transfer the sample to a measurement cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's software to obtain the Z-average diameter, PDI, and zeta potential.[25]

B. Encapsulation Efficiency (EE%) and Drug Loading Content (LC%)

  • Principle: This involves separating the unencapsulated (free) drug from the drug-loaded nanoparticles and then quantifying the drug associated with the nanoparticles.[26]

  • Methodology:

    • Separation: Separate the free drug from the liposomes using a method like size exclusion chromatography (SEC) or ultracentrifugation.[26]

    • Quantification of Total Drug: Take a known volume of the unseparated liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated drug. Measure the drug concentration using an analytical technique like HPLC or UV-Vis spectrophotometry. This gives you the total drug amount.

    • Quantification of Free Drug: Measure the drug concentration in the filtrate/supernatant collected from the separation step (Step 1). This gives you the amount of free drug.

    • Calculation:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[]

      • LC (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100[17]

Protocol 3: In Vitro Drug Release Study
  • Principle: The dialysis bag method is commonly used to simulate drug release from nanoparticles into a physiological medium over time.[27] The dialysis membrane allows the small, released drug molecules to pass through into the surrounding medium while retaining the larger nanoparticles.[28]

  • Methodology:

    • Preparation: Hydrate a dialysis membrane (with a molecular weight cut-off (MWCO) that retains nanoparticles but allows free drug to pass) in the release medium (e.g., PBS, pH 7.4).[29]

    • Loading: Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag and seal it securely.

    • Incubation: Place the sealed bag into a larger container of pre-warmed release medium (e.g., 200 mL) at 37°C with constant, gentle stirring to maintain sink conditions.[29][30]

    • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium.

    • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

    • Analysis: Quantify the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

    • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug encapsulated in the dialysis bag.

References

The Multifaceted Role of m-PEG12-DSPE in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-polyethylene glycol (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE) is a critical component in the formulation of modern drug delivery systems. This amphiphilic polymer, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene glycol (PEG) chain of 12 repeating units, plays a pivotal role in enhancing the therapeutic efficacy of encapsulated agents. Its incorporation into nanocarriers such as liposomes and micelles confers a "stealth" characteristic, prolonging systemic circulation, improving stability, and enabling targeted drug delivery. This technical guide provides an in-depth analysis of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological interactions and experimental workflows.

Core Concepts: The Physicochemical Properties and Function of this compound

This compound is a biocompatible and biodegradable phospholipid-polymer conjugate.[1][2] The DSPE component, a diacyl lipid, serves as the hydrophobic anchor, readily integrating into the lipid bilayer of liposomes or forming the core of micelles.[3] The methoxy-capped PEG12 chain is a hydrophilic polymer that extends from the surface of the nanocarrier into the aqueous environment.[3][4] This structural arrangement is fundamental to its function in drug delivery.

The primary role of the PEG chain is to create a steric barrier on the surface of the nanocarrier.[4] This "PEGylation" inhibits the adsorption of plasma proteins, a process known as opsonization, which would otherwise mark the nanocarrier for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4][5] By reducing opsonization, this compound significantly prolongs the circulation half-life of the drug delivery system, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4][6]

Quantitative Impact of this compound on Drug Delivery Parameters

The inclusion of this compound in drug formulations has a quantifiable impact on several key performance indicators. The following tables summarize data from various studies on PEG-DSPE-containing nanocarriers. While data specific to the 12-unit PEG chain is limited, the trends observed with other PEG-DSPE variants, such as the widely studied PEG2000-DSPE, provide valuable insights into the expected effects.

Table 1: Effect of PEG-DSPE on Encapsulation Efficiency and Drug Loading

DrugNanocarrier SystemPEG-DSPE VariantEncapsulation Efficiency (%)Drug Loading (%)Reference
DoxorubicinLiposomesDSPE-mPEG200092.8 - 94.1Not Specified[7]
DoxorubicinLiposomesDSPE-mPEG2000~97.3Not Specified[7]
PodophyllotoxinLiposomesDSPE-mPEG200087.11 ± 1.77Not Specified[8]
Quercetin/TemozolomideLiposomesDSPE-PEG2000Not SpecifiedNot Specified[6]
CurcuminmPEG-PCL MicellesmPEG-PCL88 ± 3.32Not Specified[9]
DoxorubicinPLA-PEG-FA SPIONsPLA-PEG-FA79.6 ± 6.45.14 ± 0.6[10]

Table 2: Influence of PEG-DSPE on Pharmacokinetic Parameters

Nanocarrier SystemPEG-DSPE VariantAnimal ModelIncrease in Half-life (t½)Decrease in ClearanceReference
Ridaforolimus MicellesDSPE-PEG2000Rat1.7-fold (170%)0.6-fold (58%)[11][12]
LiposomesDSPE-PEG2000Mouse> 24 hours circulationNot Specified[13]
Podophyllotoxin LiposomesDSPE-mPEG2000Not SpecifiedProlongedReduced[8]
Camptothecin LiposomesDSPE-PEG5000Not SpecifiedSignificant increase in MRTSignificantly lower[14]

Table 3: Impact of PEG-DSPE on Nanoparticle Size and Stability

Nanocarrier SystemPEG-DSPE VariantParticle Size (nm)Polydispersity Index (PDI)StabilityReference
Podophyllotoxin LiposomesDSPE-mPEG2000168.91 ± 7.070.19 ± 0.04Stable[8]
Camptothecin LiposomesDSPE-PEG5000Discrete, smaller sizeNot SpecifiedHighly stable at 2-8 °C[14]
DTPA-functionalized MicellesDSPE-mPEG2000~10Not SpecifiedHigh radiochemical stability[15]

Biological Interactions and Signaling Pathways

The "stealth" properties conferred by this compound are a direct result of its influence on key biological pathways involved in nanoparticle clearance.

Opsonization and Phagocytosis

The primary mechanism by which PEGylated nanoparticles evade the immune system is by inhibiting opsonization. The hydrophilic PEG chains create a steric shield that prevents the binding of opsonins, such as immunoglobulins and complement proteins, to the nanoparticle surface. This, in turn, reduces recognition and uptake by phagocytic cells of the mononuclear phagocyte system.

Opsonization_Phagocytosis cluster_0 Non-PEGylated Nanoparticle cluster_1 This compound Nanoparticle Nanoparticle Nanoparticle Opsonins Opsonins Nanoparticle->Opsonins Opsonization Macrophage Macrophage Opsonins->Macrophage Recognition Phagocytosis Phagocytosis Macrophage->Phagocytosis Uptake PEG_Nanoparticle PEGylated Nanoparticle Reduced_Opsonization Reduced Opsonization PEG_Nanoparticle->Reduced_Opsonization Steric Hindrance Prolonged_Circulation Prolonged Circulation Reduced_Opsonization->Prolonged_Circulation Evades MPS

Opsonization and phagocytosis of nanoparticles.
Complement System Activation

While PEGylation generally reduces complement activation, under certain circumstances, it can trigger this cascade. The presence of pre-existing anti-PEG antibodies (IgM or IgG) can lead to the activation of the classical complement pathway upon binding to the PEGylated surface.[16] This can result in the formation of the membrane attack complex (MAC), potentially compromising the integrity of the nanocarrier and leading to premature drug release.[16]

Complement_Activation PEG_Nanoparticle PEGylated Nanoparticle Anti_PEG_Ab Anti-PEG Antibody PEG_Nanoparticle->Anti_PEG_Ab Binding C1q C1q Anti_PEG_Ab->C1q Recruitment Classical_Pathway Classical Pathway C1q->Classical_Pathway Activation C3_Convertase C3 Convertase Classical_Pathway->C3_Convertase C5_Convertase C5 Convertase C3_Convertase->C5_Convertase MAC Membrane Attack Complex (MAC) C5_Convertase->MAC Drug_Release Premature Drug Release MAC->Drug_Release Pore Formation Cellular_Uptake PEG_Nanoparticle PEGylated Nanoparticle Cell_Membrane Cell Membrane PEG_Nanoparticle->Cell_Membrane Clathrin_Endocytosis Clathrin-mediated Endocytosis Cell_Membrane->Clathrin_Endocytosis Caveolae_Endocytosis Caveolae-mediated Endocytosis Cell_Membrane->Caveolae_Endocytosis Endosome Endosome Clathrin_Endocytosis->Endosome Caveolae_Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release_Cytosol Drug Release in Cytosol Endosome->Drug_Release_Cytosol Endosomal Escape Liposome_Preparation Start Start Dissolve_Lipids Dissolve Lipids (DSPC, Cholesterol, this compound) in Organic Solvent Start->Dissolve_Lipids Form_Film Form Thin Film (Rotary Evaporation) Dissolve_Lipids->Form_Film Dry_Film Dry Film (High Vacuum) Form_Film->Dry_Film Hydrate_Film Hydrate Film with Drug Solution Dry_Film->Hydrate_Film Size_Reduction Size Reduction (Extrusion) Hydrate_Film->Size_Reduction Purify Purify Liposomes (Dialysis/SEC) Size_Reduction->Purify End End Purify->End

References

The Definitive Guide to m-PEG12-DSPE in Stealth Liposome Technology

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Stealth liposome technology represents a paradigm shift in drug delivery, enabling nanoparticles to evade the body's natural defense mechanisms and prolonging their circulation time. At the heart of this innovation lies methoxy-polyethylene glycol (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE), a PEGylated lipid that imparts "stealth" characteristics to liposomal drug carriers. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its mechanism of action, impact on physicochemical properties, and influence on the pharmacokinetic and biodistribution profiles of liposomes. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate the core concepts of stealth liposome technology for professionals in drug development and research.

Introduction: The "Stealth" Imperative in Drug Delivery

Conventional liposomes, while promising as drug carriers, are rapidly recognized and cleared by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen. This rapid clearance significantly limits their therapeutic efficacy. Stealth liposomes were engineered to overcome this limitation. The key innovation is the surface modification of the liposome with biocompatible and hydrophilic polymers, most notably polyethylene glycol (PEG). By creating a hydrated layer on the liposome surface, these polymers sterically hinder the binding of opsonins—blood serum proteins that mark particles for phagocytosis—thus rendering the liposomes "invisible" to the MPS. This evasion of the immune system leads to a dramatically extended circulation half-life, allowing for greater accumulation of the drug-loaded liposome at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

This compound: The Molecular Architect of Stealth

This compound is an amphiphilic molecule composed of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon stearoyl fatty acid chains. The hydrophobic DSPE moiety serves as the anchor, embedding itself within the lipid bilayer of the liposome.

  • Polyethylene Glycol (PEG)12: A hydrophilic polymer chain consisting of 12 repeating ethylene glycol units. This is the "stealth" component that forms the protective hydrated layer.

  • Methoxy (m) Cap: A methoxy group at the terminus of the PEG chain, which prevents potential immunogenic reactions that can be associated with a terminal hydroxyl group.

The amphiphilic nature of this compound is crucial for its function. The hydrophobic DSPE tail integrates into the liposomal membrane, while the hydrophilic m-PEG12 chain extends into the aqueous exterior, creating the steric barrier.

Mechanism of Stealth: Evading the Mononuclear Phagocyte System

The primary mechanism by which this compound confers stealth properties is through the prevention of opsonization.

The density of this compound on the liposome surface dictates the conformation of the PEG chains, which in turn affects the efficacy of the stealth shield.

  • Mushroom Regime: At low grafting densities, the PEG chains are sparsely distributed and adopt a "mushroom" conformation, where each chain is relatively isolated.

  • Brush Regime: At higher grafting densities, the PEG chains are crowded and extend outwards, forming a dense "brush" layer. The brush conformation provides a more effective steric barrier against opsonin binding.

dot graph ERD { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", fontsize=8];

Signaling_Pathway

The complement system is a key component of the innate immune system and a major contributor to the opsonization of foreign particles. While PEGylation significantly reduces complement activation, it does not completely eliminate it. The net anionic charge on the phosphate moiety of the DSPE can play a role in the activation of both the classical and alternative complement pathways. However, the steric shield provided by the m-PEG12 chains hinders the subsequent binding of complement fragments (like C3b) to the liposome surface, thereby preventing the amplification of the complement cascade and subsequent phagocytosis.

Physicochemical Properties and Their Impact

The incorporation of this compound into a liposomal formulation has a profound impact on its physicochemical characteristics.

PropertyEffect of this compound IncorporationRationale
Particle Size Generally leads to the formation of smaller, more monodisperse liposomes.The bulky PEG chains prevent aggregation during formulation and storage.
Zeta Potential Reduces the magnitude of the surface charge (closer to neutral).The hydrophilic PEG layer shields the charged surface of the liposome.
Stability Increases stability by preventing aggregation and fusion of liposomes.Steric repulsion between the PEG chains on adjacent liposomes overcomes van der Waals attractive forces.
Drug Release Can influence the drug release rate, often leading to a more sustained release profile.The PEG layer can act as an additional barrier to drug diffusion from the liposome core.

Pharmacokinetics and Biodistribution

The ultimate goal of stealth technology is to favorably alter the pharmacokinetic (PK) and biodistribution profile of the encapsulated drug.

Pharmacokinetics

The inclusion of this compound significantly prolongs the circulation half-life of liposomes. This is a direct consequence of reduced clearance by the MPS.

ParameterConventional Liposomesm-PEG-DSPE Liposomes (Representative Data)
Circulation Half-life (t1/2) Minutes to a few hoursCan be extended to > 24 hours
Area Under the Curve (AUC) LowSignificantly Increased
Clearance (CL) HighSignificantly Decreased
Volume of Distribution (Vd) High (accumulates in MPS organs)Low (remains in circulation)

Note: The exact pharmacokinetic parameters are dependent on the specific liposome formulation, drug cargo, and animal model.

Biodistribution

By evading the MPS, this compound-containing liposomes exhibit a drastically different biodistribution pattern compared to their conventional counterparts.

OrganConventional Liposomes (% Injected Dose)m-PEG-DSPE Liposomes (% Injected Dose)
Liver High (>60%)Significantly Reduced
Spleen High (>10%)Significantly Reduced
Blood LowSignificantly Increased and Prolonged
Tumor (in tumor-bearing models) LowSignificantly Increased (due to EPR effect)

Note: These values are illustrative and can vary based on the experimental setup.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of this compound stealth liposomes.

Liposome Formulation: Thin-Film Hydration Method

This is a widely used method for preparing liposomes.

  • Lipid Film Preparation:

    • Dissolve the desired lipids, including the main phospholipid (e.g., DSPC), cholesterol, and this compound, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the phase transition temperature (Tc) of the main phospholipid. The buffer may contain the drug to be encapsulated (passive loading).

    • Vortex or gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the Tc of the lipids.

    • Repeat the extrusion process for a set number of cycles (e.g., 10-20 times) to ensure a narrow and uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug and other impurities by methods such as size exclusion chromatography or dialysis.

G

Characterization Methods
  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is the standard technique to measure the hydrodynamic diameter and the surface charge of the liposomes.

  • Encapsulation Efficiency: This is determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug associated with the vesicles. Common methods include UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after disrupting the liposomes with a suitable solvent or detergent.

    • Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100

  • In Vitro Drug Release: The drug release profile is often assessed using a dialysis method. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then incubated in a release medium (e.g., PBS with or without serum) at 37°C. Aliquots of the release medium are collected at various time points and the drug concentration is measured.

  • In Vitro Macrophage Uptake: To evaluate the "stealth" properties, the uptake of fluorescently labeled liposomes by macrophage cell lines (e.g., J774A.1 or RAW 264.7) can be quantified using flow cytometry or fluorescence microscopy. A significant reduction in uptake for this compound liposomes compared to conventional liposomes would be expected.

Conclusion and Future Perspectives

This compound is a cornerstone of stealth liposome technology, enabling a new generation of drug delivery systems with enhanced efficacy and reduced toxicity. Its ability to shield liposomes from the mononuclear phagocyte system has revolutionized the treatment of various diseases, particularly cancer. While highly effective, the field continues to evolve. Future research directions include the development of "sheddable" PEG coatings that are removed at the target site to enhance drug release and cellular uptake, as well as the exploration of alternative stealth polymers to address potential immunogenicity concerns associated with PEG in some cases. The foundational principles established by m-PEG-DSPE, however, will undoubtedly continue to guide the design of next-generation nanomedicines.

m-PEG12-DSPE as a Linker for PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is not merely a passive spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2]

Among the diverse array of linker chemotypes, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design.[3] This guide provides a comprehensive technical overview of a specific PEGylated linker, m-PEG12-DSPE (methoxy-polyethylene glycol (12)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine), for its application in PROTAC development. We will delve into its structural and functional significance, present quantitative data on the impact of PEG linker length, provide detailed experimental protocols for PROTAC evaluation, and visualize key concepts and workflows.

Core Concepts: The Role of the this compound Linker

The this compound linker combines two distinct chemical entities: a 12-unit methoxy-terminated PEG chain and a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor. This unique composition imparts several desirable properties to a PROTAC molecule.

Polyethylene Glycol (PEG) Component:

  • Solubility and Physicochemical Properties: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development.[4]

  • Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex between the POI and the E3 ligase. The length of the PEG linker is a critical parameter that must be optimized to ensure the correct orientation and proximity of the two proteins for efficient ubiquitination.[5] A linker that is too short may cause steric hindrance, while an overly long linker can lead to an unstable ternary complex.[2]

  • Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) properties of drugs by increasing their hydrodynamic radius, which can reduce renal clearance and extend plasma half-life.[6]

Distearoylphosphatidylethanolamine (DSPE) Component:

  • Hydrophobicity and Membrane Interaction: DSPE is a phospholipid with two saturated 18-carbon acyl chains, making it highly hydrophobic. This lipid anchor can influence the PROTAC's interaction with cell membranes and may impact its cellular uptake.[6]

  • Self-Assembly and Drug Delivery: DSPE-PEG conjugates are known for their ability to self-assemble into micelles or liposomes in aqueous environments.[1] This property can be leveraged for novel PROTAC delivery strategies, potentially improving their solubility, stability, and pharmacokinetic profile.[7][8]

  • Pharmacokinetic Modulation: The lipid component can promote association with endogenous lipid transport pathways, such as albumin and lipoproteins, which can alter the PROTAC's biodistribution and circulation time.[8]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Data adapted from Cyrus et al. This table demonstrates that a 16-atom linker was optimal for the degradation of Estrogen Receptor α (ERα).

Table 2: Degradation Potency of TBK1-Targeting PROTACs

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Data adapted from Arvinas. This table highlights that for TANK-binding kinase 1 (TBK1), a linker shorter than 12 atoms was inactive, and a 21-atom linker was found to be the most potent.

Table 3: Degradation Potency of BRD4-Targeting PROTACs

PROTAC LinkerLinker Length (PEG units)DC50 (µM) in H661 cells
PROTAC A0< 0.5
PROTAC B1> 5
PROTAC C2> 5
PROTAC D4< 0.5
PROTAC E5< 0.5

Data adapted from Wurz et al. This table shows a non-linear relationship between linker length and degradation of BRD4, where both very short and longer linkers were more effective than those of intermediate length for this particular system.[9]

Experimental Protocols

Synthesis of m-PEG-DSPE Conjugates (General Protocol)

This protocol provides a general method for synthesizing m-PEG-DSPE conjugates, which can be adapted for specific PEG lengths. The synthesis typically involves the reaction of an activated PEG derivative with DSPE.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Methoxy-PEG with a reactive functional group (e.g., N-hydroxysuccinimide ester, m-PEG-NHS)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Triethylamine (TEA) or another suitable base

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Dissolve DSPE in the anhydrous solvent in the reaction vessel.

  • Add TEA to the solution to act as a base.

  • In a separate container, dissolve the m-PEG-NHS in the anhydrous solvent.

  • Slowly add the m-PEG-NHS solution to the DSPE solution while stirring.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography, mass spectrometry).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product to remove unreacted starting materials and byproducts. Dialysis against deionized water is a common method for purifying PEGylated lipids.

  • Lyophilize the purified product to obtain the m-PEG-DSPE conjugate as a white solid.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.[1][4]

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Cell line expressing the POI and the E3 ligase

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer with protease inhibitors

  • Antibody against the E3 ligase or a tag on the E3 ligase

  • Control IgG antibody

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Western blot reagents

Procedure:

  • Cell Treatment: Culture cells to a high confluency. Pre-treat the cells with a proteasome inhibitor for 1-2 hours. Treat the cells with the PROTAC or vehicle control for 4-6 hours.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or control IgG) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the POI and the E3 ligase. The detection of the POI in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) in the presence of the PROTAC confirms the formation of the ternary complex.[1]

Mandatory Visualizations

Signaling Pathway: PROTAC Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[10] PROTACs can be designed to target key components of this pathway, such as PI3K or mTOR, for degradation.

PI3K_AKT_mTOR_Pathway PROTAC Targeting of the PI3K/Akt/mTOR Pathway cluster_protac PROTAC Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Proteasome Proteasome PI3K->Proteasome ubiquitination PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC1->Proteasome ubiquitination Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation PROTAC PI3K/mTOR PROTAC PROTAC->PI3K binds PROTAC->mTORC1 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of PI3K/mTOR and downstream signaling.

Experimental Workflow: PROTAC Design and Evaluation

The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

PROTAC_Workflow General Workflow for PROTAC Development Target_Selection 1. Target & E3 Ligase Selection Ligand_Design 2. Ligand & Linker Design Target_Selection->Ligand_Design Synthesis 3. PROTAC Synthesis Ligand_Design->Synthesis In_Vitro_Binding 4. In Vitro Binding Assays (e.g., ITC, SPR) Synthesis->In_Vitro_Binding Ternary_Complex 5. Ternary Complex Formation (Co-IP, AlphaLISA) In_Vitro_Binding->Ternary_Complex Cellular_Degradation 6. Cellular Degradation Assay (Western Blot) Ternary_Complex->Cellular_Degradation Optimization Optimization Loop (Linker, Ligands) Cellular_Degradation->Optimization Analyze DC50/Dmax In_Vivo_Studies 7. In Vivo Efficacy & PK/PD Studies Cellular_Degradation->In_Vivo_Studies Potent Degraders Optimization->Ligand_Design Refine Design Lead_Candidate Lead PROTAC Candidate In_Vivo_Studies->Lead_Candidate Linker_Design_Logic Key Considerations in PROTAC Linker Design Optimal_PROTAC Optimal PROTAC Efficacy Linker_Properties Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility/Rigidity Linker_Properties->Flexibility Composition Composition (e.g., PEG, Alkyl) Linker_Properties->Composition Attachment_Points Attachment Points Linker_Properties->Attachment_Points Ternary_Complex Ternary Complex Formation & Stability Ternary_Complex->Optimal_PROTAC PK_Properties Pharmacokinetic Properties PK_Properties->Optimal_PROTAC Physicochem Physicochemical Properties Physicochem->Optimal_PROTAC Physicochem->PK_Properties impacts solubility & permeability Length->Ternary_Complex influences geometry Flexibility->Ternary_Complex influences geometry Composition->Physicochem determines Attachment_Points->Ternary_Complex influences geometry

References

solubility and stability of m-PEG12-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Solubility and Stability of m-PEG12-DSPE

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-550]). Understanding these core physicochemical properties is fundamental for the successful development, formulation, and long-term storage of lipid-based nanoparticle systems for drug delivery.

Solubility Profile of this compound

This compound is an amphiphilic polymer-lipid conjugate. Its solubility is characterized by the hydrophilic methoxy PEG (m-PEG) chain, which imparts aqueous solubility, and the hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, which allows for encapsulation within lipid bilayers and confers solubility in organic solvents.

Solubility in Organic Solvents

The lipid anchor of this compound ensures its solubility in a variety of non-polar and polar aprotic organic solvents. This is a critical property for initial formulation steps, such as the creation of a lipid film in solvent evaporation methods.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference
Chloroform (CHCl₃)Soluble[1]
Dichloromethane (DCM)Soluble[2]
Dimethylformamide (DMF)Soluble[2][3]
Dimethyl sulfoxide (DMSO)Soluble[2][4]
Methanol (MeOH)Soluble[3]
Acetonitrile (ACN)Soluble[3]
EthanolSoluble (may require warming)[4]

Note: Solubility can be enhanced with sonication and/or gentle warming. For DMSO, using a new, anhydrous container is recommended as hygroscopic DMSO can negatively impact the solubility of the product.[4]

Aqueous Solubility and Self-Assembly

In aqueous environments, the amphiphilic nature of this compound leads to self-assembly into micellar structures above a specific concentration known as the Critical Micelle Concentration (CMC). The hydrophilic PEG shell stabilizes these structures, while the hydrophobic DSPE core allows for the encapsulation of poorly water-soluble drugs.[5] The CMC is a critical parameter for predicting the stability and in-vivo behavior of the nanoparticles.

Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG Conjugates

DSPE-PEG VariantMolecular Weight (PEG)CMC (µM)Reference
DSPE-PEG20002000 Da0.5 - 1.5[6][7]
DSPE-PEG30003000 Da~1.0[7]
DSPE-PEG50005000 Da~1.5[6][7]

Stability of this compound

The stability of this compound is crucial for the shelf-life and therapeutic efficacy of the final formulation. Degradation can compromise the integrity of the nanoparticle, leading to drug leakage and altered pharmacokinetic profiles.

Chemical Stability and Hydrolysis

The primary pathway for the chemical degradation of this compound is the hydrolysis of the two ester bonds in the DSPE lipid anchor.[8][9] This process results in the formation of lyso-lipids and free fatty acids, which can alter the morphology and stability of liposomal structures.[10][11] The rate of hydrolysis is highly dependent on pH and temperature.

Table 3: Key Factors Influencing the Hydrolytic Stability of DSPE-PEG

ParameterEffect on StabilityRecommendationReference
pH Hydrolysis is accelerated at both low and high pH values.The rate of hydrolysis is minimized at a pH of approximately 6.5.[9]
Temperature Increased temperature significantly accelerates the rate of hydrolysis.Aqueous formulations should be stored at refrigerated temperatures (2-8 °C).[8][9]
Buffer Aqueous solutions without buffering can lead to hydrolysis.Use of a suitable buffer (e.g., HEPES buffered saline) is recommended for aqueous solutions.[12]
Physical Stability and Recommended Storage

Proper handling and storage are essential to prevent both chemical and physical degradation of this compound.

Table 4: Recommended Storage Conditions for this compound

FormStorage TemperatureAtmosphereShelf LifeReference
Solid (Powder) -20°CStore under an inert gas (e.g., Argon) and protect from light.≥ 2 years[13][14][]
In Solvent -80°CTightly sealed vial.Up to 6 months[4]
Aqueous Formulation 2-8°CStable for at least 2 weeks.[16]

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC of PEGylated lipids is commonly determined using a fluorescence spectroscopic method with a hydrophobic probe, such as pyrene. The probe preferentially partitions into the hydrophobic core of the micelles as they form, causing a distinct change in its fluorescence emission spectrum.

Caption: Workflow for CMC determination via pyrene fluorescence spectroscopy.[17]

Protocol: Assessment of Hydrolytic Stability via HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify the amount of intact this compound over time and monitor the appearance of degradation products.

Caption: Experimental workflow for an accelerated stability study of this compound.[18][19]

Logical Relationships in Degradation

The chemical stability of this compound is governed by a clear cause-and-effect relationship where environmental factors directly influence the primary degradation pathway.

G cluster_factors Environmental Factors cluster_mechanism Degradation Mechanism cluster_products Degradation Products pH Non-optimal pH (<6 or >7) Hydrolysis Ester Bond Hydrolysis pH->Hydrolysis accelerates Temp Elevated Temperature (e.g., > 8°C) Temp->Hydrolysis accelerates Loss Loss of intact this compound Hydrolysis->Loss Impurities Formation of Lyso-lipid & Free Fatty Acids Hydrolysis->Impurities

References

m-PEG12-DSPE: A Technical Guide to Safety and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE) is a phospholipid-PEG conjugate increasingly utilized in the development of drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs). The incorporation of this compound into these nanocarriers confers "stealth" properties, enhancing their stability, prolonging circulation time, and improving drug efficacy.[1] While DSPE-PEG conjugates are generally considered biocompatible and have been used in FDA-approved medical applications, a thorough understanding of their safety and biocompatibility profile is crucial for preclinical and clinical success.[2] This technical guide provides a comprehensive overview of the available safety and biocompatibility data for this compound and related PEGylated lipids, focusing on in vitro and in vivo toxicity, hemocompatibility, and immunogenicity.

In Vitro Safety Assessment

Cytotoxicity

The in vitro cytotoxicity of this compound and formulations containing it is a key parameter in assessing its safety. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed colorimetric method to evaluate cell viability and metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity of this compound Formulations

  • Cell Seeding: Plate cells (e.g., cancer cell lines like HepG2, BEL-7402, SGC-7901, or normal cell lines like L02, GES-1, H9c2) in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

  • Treatment: Prepare serial dilutions of the this compound formulation in cell culture medium. Remove the existing medium from the cells and add the prepared dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Quantitative Cytotoxicity Data

FormulationCell LineIC50 ValueReference
DSPE-PEG-C60 micelles with DOXHepG2, BEL-7402, SGC-7901Not significantly different from free DOX[3]
DSPE-PEG-C60 micelles with DOXL02, GES-1, H9c2Significantly weaker cytotoxicity than free DOX[3]

Logical Relationship: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Prepare_Treatment Prepare serial dilutions of This compound formulation Add_Treatment Add treatment to cells Prepare_Treatment->Add_Treatment Incubate_Cells Incubate for 24-72 hours Add_Treatment->Incubate_Cells Add_MTT Add MTT solution Incubate_Cells->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance (550-600 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Read_Absorbance->Calculate_Viability

MTT assay workflow for assessing cytotoxicity.

Hemocompatibility

Hemocompatibility is a critical aspect of safety for intravenously administered nanoparticles, as interactions with blood components can lead to adverse effects. Hemolysis, the rupture of red blood cells (RBCs), is a primary indicator of hemotoxicity.

Experimental Protocol: Hemolysis Assay

  • Blood Collection and Preparation: Obtain fresh blood from a healthy donor and prepare an RBC suspension by washing the cells with phosphate-buffered saline (PBS) through centrifugation.

  • Incubation: Incubate the RBC suspension with various concentrations of the this compound formulation. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100 or distilled water) as a positive control (100% hemolysis).

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at a specific wavelength (e.g., 414 nm or 577 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Quantitative Hemolysis Data

Specific hemolysis data for this compound is limited. However, studies on other PEGylated nanoparticles provide a general understanding. For instance, PEGylated magnetic nanoparticles have been shown to be hemocompatible at concentrations up to 200 g/mL.[5] Another study reported that while a pure drug exhibited 41.83% hemolysis, its encapsulation in PEGylated PLGA nanoparticles significantly reduced hemolysis to as low as 11.02%.[3] Generally, a hemolysis value of less than 10% is considered non-hemolytic.[6]

FormulationConcentrationHemolysis (%)Reference
Bendamustine hydrochloride (pure drug)Not specified41.83[3]
PEG-PLGA-bendamustine loaded nanoparticlesNot specified11.02[3]
Citrate-coated magnetite nanoparticles100 µg/mL1.24[5]

Logical Relationship: Hemolysis Assay Workflow

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Collect_Blood Collect fresh blood Prepare_RBC Prepare RBC suspension Collect_Blood->Prepare_RBC Incubate_Sample Incubate RBCs with This compound formulation Prepare_RBC->Incubate_Sample Incubate_Controls Incubate with positive and negative controls Prepare_RBC->Incubate_Controls Centrifuge Centrifuge samples Incubate_Sample->Centrifuge Incubate_Controls->Centrifuge Measure_Absorbance Measure supernatant absorbance Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % hemolysis Measure_Absorbance->Calculate_Hemolysis

Hemolysis assay workflow for assessing hemocompatibility.

Immunogenicity

The immunogenicity of PEGylated nanoparticles is a significant concern, as the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance (ABC) of the nanoparticles upon repeated administration and complement activation-related pseudoallergy (CARPA).[7][8][9][10]

Complement Activation

The complement system is a part of the innate immune system, and its activation by nanoparticles can lead to inflammation and hypersensitivity reactions.

Experimental Protocol: Complement Activation Assay (ELISA-based)

  • Serum Incubation: Incubate the this compound formulation with fresh human serum for a specific time at 37°C.

  • ELISA: Use commercially available ELISA kits to measure the levels of complement activation markers, such as C3b/c and sC5b-9, in the serum samples.

  • Data Analysis: Compare the levels of complement activation markers in the treated samples to those in control samples (serum alone or serum with a known complement activator).

Signaling Pathway: Complement Activation

Complement_Activation NP This compound Nanoparticle C3 C3 NP->C3 Activation C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b Inflammation Inflammation & Hypersensitivity C3a->Inflammation C5 C5 C3b->C5 Activation C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b C5a->Inflammation C5b_9 C5b-9 (Membrane Attack Complex) C5b->C5b_9 C5b_9->Inflammation

Simplified pathway of complement activation by nanoparticles.

Cytokine Release

The interaction of nanoparticles with immune cells can also trigger the release of cytokines, which are signaling molecules that mediate inflammation.

Experimental Protocol: Cytokine Release Assay

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or whole blood.

  • Treatment: Expose the cells to the this compound formulation at various concentrations.

  • Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

  • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery) to quantify the levels of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.

In Vivo Safety and Biocompatibility

In vivo studies are essential to evaluate the systemic toxicity and biodistribution of this compound formulations.

Acute Toxicity

Acute toxicity studies in animal models (e.g., mice or rats) are performed to determine the potential for adverse effects after a single high dose.

Experimental Protocol: In Vivo Acute Toxicity Study

  • Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats).

  • Administration: Administer a single dose of the this compound formulation via the intended clinical route (e.g., intravenous injection).

  • Observation: Monitor the animals for a specified period (e.g., 14 days) for clinical signs of toxicity, such as changes in body weight, behavior, and food/water consumption.

  • Analysis: At the end of the study, perform hematological and serum biochemical analyses. Conduct a gross necropsy and histopathological examination of major organs.

Biodistribution and Pharmacokinetics

Understanding the biodistribution and pharmacokinetic profile of this compound-containing nanoparticles is crucial for assessing their efficacy and potential for off-target toxicity.

Experimental Protocol: Biodistribution Study

  • Labeling: Label the nanoparticles with a suitable imaging agent (e.g., a fluorescent dye or a radionuclide).

  • Administration: Administer the labeled nanoparticles to tumor-bearing mice.

  • Imaging: At various time points post-injection, perform whole-body imaging (e.g., IVIS for fluorescence imaging or SPECT/PET for radionuclide imaging) to visualize the distribution of the nanoparticles.

  • Ex Vivo Analysis: At the end of the study, euthanize the animals and harvest major organs and the tumor. Quantify the amount of the label in each tissue to determine the percentage of the injected dose per gram of tissue (%ID/g).

Studies on PEGylated nanoparticles have consistently shown that PEGylation prolongs blood circulation time and leads to accumulation in tumors through the enhanced permeability and retention (EPR) effect. However, significant accumulation is also often observed in the organs of the reticuloendothelial system (RES), such as the liver and spleen.[14] The length of the PEG chain can influence the biodistribution profile.

Cellular Uptake and Signaling Pathways

The cellular uptake of PEGylated nanoparticles is a complex process that can occur through various endocytic pathways. The specific pathway utilized can influence the intracellular fate and therapeutic efficacy of the encapsulated drug.

Signaling Pathway: Cellular Uptake Mechanisms

Cellular_Uptake cluster_endocytosis Endocytic Pathways NP This compound Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropinocytosis Macropinocytosis NP->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release in Cytoplasm Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release

General cellular uptake pathways for nanoparticles.

PEGylation can influence the preferred endocytic route. While non-PEGylated nanoparticles may be taken up via multiple pathways, PEGylation can shift the uptake towards clathrin- and caveolae-mediated endocytosis.[15] The length of the PEG chain can also play a role, with shorter PEG chains potentially leading to different cellular interactions compared to longer chains.

Conclusion

This compound is a valuable component in the formulation of advanced drug delivery systems. While comprehensive safety and biocompatibility data specifically for this compound are still emerging, the available information on related DSPE-PEG compounds suggests a generally favorable safety profile when incorporated into nanoparticles. However, potential for immunogenicity, particularly complement activation, and off-target accumulation in RES organs should be carefully evaluated during preclinical development. Further studies focusing specifically on this compound are warranted to establish a more detailed and quantitative understanding of its safety and biocompatibility, which will be critical for its successful translation into clinical applications. Researchers and drug developers should consider the methodologies and potential concerns outlined in this guide to ensure the safe and effective use of this compound in their formulations.

References

Methodological & Application

Application Notes and Protocols for the Formulation of Micelles with m-PEG12-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (m-PEG-DSPE) is a phospholipid-polymer conjugate widely utilized in the development of nanocarriers for drug delivery.[1] Its amphiphilic nature, consisting of a hydrophobic DSPE lipid tail and a hydrophilic m-PEG chain, facilitates self-assembly into stable, core-shell micellar structures in aqueous solutions.[2] The hydrophobic core serves as a reservoir for encapsulating poorly water-soluble therapeutic agents, while the PEGylated corona provides a "stealth" shield, which can reduce recognition by the reticuloendothelial system and prolong circulation time in the bloodstream.[1][2]

These micelles typically exhibit a narrow size distribution, with diameters in the range of 10-100 nm, making them suitable for exploiting the enhanced permeability and retention (EPR) effect for passive tumor targeting.[3][4][5] The critical micelle concentration (CMC) of m-PEG-DSPE is in the low micromolar range, indicating a strong driving force for self-assembly and stability upon dilution in physiological fluids.[6][7] This document provides detailed protocols for the formulation and characterization of m-PEG12-DSPE micelles.

Experimental Protocols

Two primary methods are commonly employed for the formulation of this compound micelles: the thin-film hydration method, which is ideal for encapsulating hydrophobic drugs, and the direct dissolution method for preparing empty micelles.[1]

Protocol 1: Thin-Film Hydration for Drug-Loaded Micelles

This method is a robust technique for the encapsulation of hydrophobic therapeutic agents.[1]

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)[1]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[1]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.[1]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[1][2]

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to ensure complete removal of residual organic solvent.[2]

  • Hydration: Hydrate the film by adding the aqueous buffer. The hydration is typically performed above the phase transition temperature of the DSPE lipid (e.g., 60°C).[1][2]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.[1]

  • Size Homogenization (Optional but Recommended): For a more uniform size distribution, the micellar solution can be sonicated in a bath sonicator for several minutes or extruded through polycarbonate membranes of a defined pore size.[1]

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1][2] Store the formulation at 4°C.

Thin_Film_Hydration cluster_prep Preparation cluster_formation Micelle Formation cluster_purification Purification & Storage dissolve 1. Dissolve This compound & Drug in Organic Solvent film 2. Form Thin Film (Rotary Evaporation) dissolve->film dry 3. Dry Film (High Vacuum) film->dry hydrate 4. Hydrate Film with Aqueous Buffer (> Tm) dry->hydrate agitate 5. Agitate to Form Micelles hydrate->agitate homogenize 6. Size Homogenization (Optional: Sonication/Extrusion) agitate->homogenize filter 7. Sterilize (0.22 µm Filter) homogenize->filter store Store at 4°C filter->store

Caption: Experimental workflow for the thin-film hydration method.

Protocol 2: Direct Dissolution for Blank Micelles

This is a simpler method for preparing micelles without a therapeutic payload.[1]

Materials:

  • This compound

  • Aqueous buffer (e.g., Deionized water, PBS pH 7.4)

Procedure:

  • Dissolution: Dissolve the this compound powder directly into the aqueous buffer at the desired concentration.[1]

  • Equilibration: Stir the solution, optionally at an elevated temperature (e.g., 60°C), for 1-4 hours to ensure complete dissolution and micelle formation.[1]

  • Filtration: Allow the solution to cool to room temperature and filter through a 0.22 µm syringe filter to remove any non-dissolved aggregates.[1] Store at 4°C.

Direct_Dissolution cluster_formation Micelle Formation cluster_purification Purification & Storage dissolve 1. Dissolve This compound in Aqueous Buffer equilibrate 2. Stir to Equilibrate (Optional: Heat) dissolve->equilibrate filter 3. Filter (0.22 µm) equilibrate->filter store Store at 4°C filter->store

Caption: Experimental workflow for the direct dissolution method.

Characterization Protocols

Thorough characterization is essential to ensure the quality, stability, and efficacy of the micelle formulation.

Protocol 3: Particle Size, Polydispersity, and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute the micelle formulation with the same aqueous buffer used for hydration to an appropriate concentration (e.g., 1 mg/mL) to avoid multiple scattering effects.[1]

  • Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument. For zeta potential, a specific electrode cell is used.

  • Data Analysis: The instrument software will provide the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential. A PDI value below 0.3 indicates a homogenous population of micelles.

Protocol 4: Critical Micelle Concentration (CMC) Determination

The CMC can be determined using a fluorescent probe, such as pyrene, which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic micelle core.

Procedure:

  • Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning the expected CMC.[1]

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each this compound dilution. The final probe concentration should be very low (e.g., ~0.6 µM). Evaporate the organic solvent.[1]

  • Incubation: Incubate the samples overnight at room temperature in the dark to allow for probe partitioning.[1]

  • Fluorescence Measurement: Measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibrational bands (I1/I3) is plotted against the logarithm of the this compound concentration. The CMC is the concentration at which a sharp decrease in the I1/I3 ratio is observed.

Protocol 5: Drug Loading and Encapsulation Efficiency

Instrument: HPLC or UV-Vis Spectrophotometer

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques like dialysis, ultrafiltration, or size exclusion chromatography.[1]

  • Quantification:

    • Measure the concentration of the free, unencapsulated drug in the filtrate or dialysate (Cfree).[1]

    • Disrupt a known volume of the original micelle solution with a suitable organic solvent (e.g., methanol) to release the encapsulated drug.[1]

    • Measure the total drug concentration in this disrupted solution (Ctotal).[1]

  • Calculations:

    • Encapsulation Efficiency (EE %): ((Ctotal - Cfree) / Ctotal) x 100

    • Drug Loading (DL %): (Mass of encapsulated drug / Mass of polymer and encapsulated drug) x 100

Characterization_Workflow cluster_micelle Micelle Formulation cluster_physicochem Physicochemical Properties cluster_drug Drug Encapsulation cluster_stability Stability Assessment micelle Formulated This compound Micelles dls Particle Size (DLS) Polydispersity (PDI) Zeta Potential micelle->dls cmc Critical Micelle Concentration (CMC) micelle->cmc ee_dl Encapsulation Efficiency (EE) Drug Loading (DL) micelle->ee_dl stability Kinetic Stability (e.g., in Serum) micelle->stability

Caption: Workflow for the characterization of this compound micelles.

Data Presentation

The following tables summarize typical quantitative data for this compound micelles. Note that specific values will vary depending on the exact formulation parameters (e.g., drug-to-lipid ratio, buffer conditions).

Table 1: Physicochemical Properties of m-PEG-DSPE Micelles

ParameterTypical Value RangeMethodReference
Hydrodynamic Diameter10 - 30 nmDLS[3][8]
Polydispersity Index (PDI)< 0.3DLS-
Zeta Potential-2 to -30 mVDLS[3][9]
Critical Micelle Concentration (CMC)0.5 - 20 µMFluorescence Probe[7][10]
Aggregation Number~90SANS/SAXS[6]

Table 2: Drug Loading and Encapsulation Efficiency of Selected Drugs in m-PEG-DSPE Micelles

DrugPolymerDrug:Polymer Ratio (w/w)Encapsulation Efficiency (%)Drug Loading (%)Particle Size (nm)Reference
PaclitaxelDSPE-PEG2000/TPGS-> 95%--[11]
DoxorubicinDSPE-PEG-C601:586.1%-~260[9]
DoxorubicinDSPE-PEG-C601:1095.4%-~211[9]
DoxorubicinDSPE-PEG-C601:1597.5%-~97[9]
RidaforolimusDSPE-PEG2000---33 ± 15[5]
PaclitaxelPHIS-PEG/DSPE-PEG-88%5%110-135[12]

Factors Influencing Micelle Stability

The stability of m-PEG-DSPE micelles is crucial for their in vivo performance. Key factors include:

  • PEG Chain Length: Longer PEG chains can lead to higher CMC values.[7] However, a higher PEG density can improve kinetic stability in the presence of serum proteins.[13]

  • Lipid Core: The melting transition of the DSPE core can affect micelle stability, with the glassy phase exhibiting lower monomer desorption rates than the fluid phase.[6][14]

  • Presence of Serum Proteins: Serum proteins, such as albumin, can interact with the micelles, potentially leading to their dissociation.[15] The rate of dissociation is temperature-dependent.[15]

Stability_Factors cluster_promote Promote Stability cluster_hinder Hinder Stability high_peg_density High PEG Density micelle This compound Micelle Stability high_peg_density->micelle glassy_core Glassy Lipid Core (Lower Temperature) glassy_core->micelle serum_proteins Serum Proteins (e.g., Albumin) high_temp Higher Temperature (Fluid Core) micelle->serum_proteins micelle->high_temp

Caption: Key factors influencing the stability of this compound micelles.

References

Application Notes and Protocols for m-PEG12-DSPE in Lipid Nanoparticle (LNP) Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs is critical to their stability, delivery efficiency, and safety. A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.

This document focuses on the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG12-DSPE) , a widely used PEGylated lipid in mRNA-LNP formulations. The DSPE (distearoylphosphatidylethanolamine) anchor provides stability to the LNP structure, while the polyethylene glycol (PEG) chain creates a hydrophilic shield. This "stealth" layer reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the LNPs in vivo.[1][2] The length of the PEG chain and the nature of the lipid anchor are crucial factors that influence the LNP's properties and performance. This compound, with its C18 saturated acyl chains, offers strong anchoring within the lipid bilayer, contributing to a longer circulation half-life compared to PEGylated lipids with shorter acyl chains.[2][3]

The concentration of this compound in the formulation is a critical parameter that must be optimized. While a sufficient amount of PEGylation is necessary for stability and prolonged circulation, an excess can hinder cellular uptake and endosomal escape of the mRNA payload, a phenomenon often referred to as the "PEG dilemma".[4][5] Therefore, a delicate balance in the molar ratio of this compound is essential for successful mRNA delivery.

These application notes provide detailed protocols for the formulation and characterization of mRNA-LNPs incorporating this compound, as well as methods for evaluating their in vitro transfection efficiency.

Data Presentation

The following tables summarize the impact of varying the molar percentage of PEGylated lipids, including DSPE-PEG, on the physicochemical properties and performance of mRNA-LNPs.

Table 1: Effect of PEG-Lipid Molar Ratio on Physicochemical Properties of mRNA-LNPs

Ionizable LipidHelper LipidCholesterol (mol%)PEG-Lipid (mol%)PEG-Lipid TypeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
DLin-MC3-DMADSPC38.51.5DSPE-PEG : DMG-PEG (0.1:1.4)~70<0.06Near-neutral>95%[6]
DLin-MC3-DMADSPC38.51.5DSPE-PEG : DMG-PEG (0.5:1)~70<0.06Near-neutral>95%[6]
DLin-MC3-DMADSPC38.51.5DSPE-PEG : DMG-PEG (1:0.5)~70<0.06Near-neutral>95%[6]
Synthetic Ionizable LipidDOPE400.5DMG-PEG2000<200N/AN/A~95%[7]
Synthetic Ionizable LipidDOPE401.5DMG-PEG2000<200N/AN/A~95%[7]
Synthetic Ionizable LipidDOPE405.0DMG-PEG2000>200N/AN/A~90%[7]
Synthetic Ionizable LipidDOPE4010.0DMG-PEG2000>200N/AN/A~85%[7]
SM-102DSPC37.52.5DSPE-PEG~100-1700.037-0.466N/AN/A[3]

Table 2: Effect of PEG-Lipid Molar Ratio on In Vitro and In Vivo Performance of mRNA-LNPs

Ionizable LipidPEG-Lipid (mol%)PEG-Lipid TypeCell LineIn Vitro Transfection EfficiencyIn Vivo Organ Distribution (Primary)Reference
Synthetic Ionizable Lipid1.5DMG-PEG2000HeLa, DC2.4OptimalLiver, Spleen[7]
Synthetic Ionizable Lipid5.0DMG-PEG2000HeLa, DC2.4DecreasedHighest in vivo expression[7]
Synthetic Ionizable Lipid10.0DMG-PEG2000HeLa, DC2.4Significantly DecreasedN/A[7]
DLin-MC3-DMA1.5 (0.1:1.4 ratio)DSPE-PEG : DMG-PEG293TN/ALiver, Kidney, Spleen[6]
DLin-MC3-DMA1.5 (1:0.5 ratio)DSPE-PEG : DMG-PEG293TDecreased cellular interactionIncreased spleen accumulation[6]
DOTAP/DOPE/Cholesterol1.0DSPE-PEG2000HEK293THighN/A[8]
DOTAP/DOPE/Cholesterol5.0DSPE-PEG2000HEK293TLowerN/A[8]

Experimental Protocols

Protocol 1: mRNA-LNP Formulation using Microfluidics

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol

  • DSPC dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • This compound dissolved in ethanol

  • mRNA in an acidic buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol.

  • Preparation of the Lipid Mixture: In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound).[6]

  • Preparation of the Aqueous Phase: Dissolve the mRNA in the acidic buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rates of the syringe pumps to achieve a desired flow rate ratio (e.g., 3:1 aqueous to organic phase).

    • Initiate the flow to mix the two phases in the microfluidic chip, leading to the self-assembly of LNPs.

  • Dialysis:

    • Collect the resulting LNP dispersion.

    • Transfer the LNP dispersion to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Recover the dialyzed LNP formulation.

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the final mRNA-LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

Materials:

  • mRNA-LNP sample

  • Disposable cuvettes

  • DLS instrument

Procedure:

  • Dilute a small aliquot of the mRNA-LNP suspension in sterile PBS (pH 7.4) to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the average hydrodynamic diameter (particle size) and the PDI. The PDI value indicates the breadth of the size distribution.

Materials:

  • mRNA-LNP sample

  • Disposable folded capillary cells

  • Zeta potential analyzer

Procedure:

  • Dilute the mRNA-LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

  • Load the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Perform the measurement to determine the zeta potential, which is an indicator of the surface charge of the LNPs.

Materials:

  • mRNA-LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare mRNA Standards: Prepare a standard curve of the free mRNA in TE buffer with concentrations ranging from 0 to 2 µg/mL.

  • Prepare Samples:

    • In a 96-well plate, add 50 µL of the mRNA-LNP sample diluted in TE buffer.

    • To determine the total mRNA concentration, add 50 µL of 2% Triton X-100 to lyse the LNPs and release the encapsulated mRNA.

    • To determine the amount of free (unencapsulated) mRNA, add 50 µL of TE buffer without Triton X-100.

  • Incubation: Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the presence of Triton X-100.

  • Add RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions and add 100 µL to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of total mRNA (with Triton X-100) and free mRNA (without Triton X-100).

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vitro Transfection of mRNA-LNPs

This protocol describes the transfection of a model cell line (e.g., HEK293T or HeLa) with mRNA-LNPs.

Materials:

  • HEK293T or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • mRNA-LNP formulation (encoding a reporter protein like eGFP or Luciferase)

  • 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, remove the old media from the cells.

    • Dilute the mRNA-LNP formulation in fresh, pre-warmed complete cell culture medium to the desired final mRNA concentration (e.g., 100-500 ng/well).

    • Add the diluted mRNA-LNP suspension to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis of Protein Expression:

    • For eGFP: Observe the cells under a fluorescence microscope to visualize eGFP expression. For quantitative analysis, detach the cells and analyze the percentage of eGFP-positive cells and the mean fluorescence intensity by flow cytometry.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization Lipid_stocks Lipid Stock Solutions (Ionizable, DSPC, Cholesterol, this compound) in Ethanol Lipid_mix Lipid Mixture Lipid_stocks->Lipid_mix mRNA_solution mRNA Solution in Acidic Buffer (pH 4.0) Microfluidics Microfluidic Mixing mRNA_solution->Microfluidics Lipid_mix->Microfluidics LNP_dispersion LNP Dispersion Microfluidics->LNP_dispersion Dialysis Dialysis vs. PBS (pH 7.4) LNP_dispersion->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNPs Final mRNA-LNPs Sterilization->Final_LNPs

Caption: Workflow for mRNA-LNP Formulation using Microfluidics.

LNP_Endosomal_Escape cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_escape Endosomal Escape & Translation LNP mRNA-LNP Cell_Membrane Cell Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Trafficking Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion & Degradation Escape Endosomal Escape Late_Endosome->Escape Protonation of Ionizable Lipid & Membrane Destabilization mRNA_release mRNA Release into Cytosol Escape->mRNA_release Translation Translation by Ribosomes mRNA_release->Translation Protein Therapeutic Protein Translation->Protein Signaling_Pathway cluster_recognition Innate Immune Recognition cluster_signaling Downstream Signaling cluster_response Immune Response mRNA_LNP mRNA-LNP in Endosome TLR Toll-like Receptors (TLR3, TLR7, TLR8) mRNA_LNP->TLR Recognition MyD88_TRIF MyD88 / TRIF Adaptor Proteins TLR->MyD88_TRIF RIGI RIG-I-like Receptors (RIG-I, MDA5) in Cytosol MAVS MAVS Adaptor Protein RIGI->MAVS After endosomal escape IRF IRF3 / IRF7 Activation MyD88_TRIF->IRF NFkB NF-κB Activation MyD88_TRIF->NFkB MAVS->IRF MAVS->NFkB IFN Type I Interferon (IFN-α/β) Production IRF->IFN Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Antiviral Antiviral State & Adaptive Immune Response Activation IFN->Antiviral Cytokines->Antiviral

References

step-by-step guide for m-PEG12-DSPE bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

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  • A detailed protocol for conjugating DSPE-PEG-maleimide to a thiol-containing peptide, including reactant concentrations and buffer conditions.

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  • Insights into the challenges of purification and characterization, with HPLC and MS being the key techniques.

  • Examples of how to confirm conjugation using mass spectrometry.

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a methoxy-terminated polyethylene glycol (m-PEG) is a widely utilized phospholipid-polymer conjugate in the field of drug delivery.[1] Specifically, this compound, which features a discrete chain of 12 ethylene glycol units, offers excellent biocompatibility, biodegradability, and the ability to improve the pharmacokinetic profiles of conjugated biomolecules or nanocarrier systems.[1][2] The PEG moiety provides a hydrophilic shield that can reduce non-specific protein binding and recognition by the reticuloendothelial system, thereby prolonging circulation time.[3]

These application notes provide a comprehensive, step-by-step guide for the bioconjugation of functionally activated this compound to biomolecules, such as proteins and peptides. The protocols detailed below cover two of the most common bioconjugation strategies: amine-reactive conjugation using an N-hydroxysuccinimide (NHS) ester and thiol-reactive conjugation using a maleimide functional group.

Principle of Bioconjugation

The terminal end of the PEG chain on this compound can be functionalized with various reactive groups to enable covalent linkage to specific functional groups on biomolecules. This guide focuses on two primary reaction schemes:

  • Amine-Reactive Conjugation: this compound activated with an NHS ester reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine of a protein/peptide) to form a stable amide bond.[4] This reaction is most efficient at a slightly basic pH (7.2-8.5).[4][5]

  • Thiol-Reactive Conjugation: this compound functionalized with a maleimide group reacts specifically with free sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether linkage. This reaction is most effective at a neutral pH range (6.5-7.5) to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide group.

Experimental Workflows

Amine-Reactive Bioconjugation Workflow

Amine_Conjugation_Workflow prep_reagents Prepare Biomolecule and this compound-NHS conjugation Conjugation Reaction (pH 7.2-8.5) prep_reagents->conjugation Add NHS-ester to biomolecule solution quenching Quench Reaction conjugation->quenching Add quenching buffer (e.g., Tris, Glycine) purification Purification (e.g., HPLC, Dialysis) quenching->purification characterization Characterization (e.g., MS, SDS-PAGE) purification->characterization final_product Purified Bioconjugate characterization->final_product

Caption: Workflow for conjugating amine-containing biomolecules with this compound-NHS.

Thiol-Reactive Bioconjugation Workflow

Thiol_Conjugation_Workflow prep_biomolecule Prepare and Optionally Reduce Biomolecule (TCEP) conjugation Conjugation Reaction (pH 6.5-7.5) prep_biomolecule->conjugation prep_peg Prepare this compound-Maleimide prep_peg->conjugation quenching Quench Reaction (e.g., Cysteine) conjugation->quenching purification Purification (e.g., HPLC, SEC) quenching->purification characterization Characterization (e.g., MS, SDS-PAGE) purification->characterization final_product Purified Bioconjugate characterization->final_product

Caption: Workflow for conjugating thiol-containing biomolecules with this compound-Maleimide.

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using this compound-NHS Ester

This protocol is designed for the conjugation of this compound-NHS to proteins or peptides containing accessible primary amines.

Materials:

  • Biomolecule (protein, peptide, etc.) with primary amine groups

  • This compound-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[5] Avoid buffers containing primary amines (e.g., Tris or glycine).[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification system (e.g., HPLC, dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Preparation of Biomolecule:

    • Dissolve the biomolecule in the chosen Conjugation Buffer to a final concentration of 1-10 mg/mL.[5]

    • If the biomolecule is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.

  • Preparation of this compound-NHS Ester Solution:

    • Equilibrate the vial of this compound-NHS Ester to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[5] The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[4]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound-NHS Ester solution to achieve the desired molar excess. A 10-20 fold molar excess of the NHS ester to the biomolecule is a common starting point.[5][6]

    • Slowly add the calculated volume of the this compound-NHS Ester solution to the biomolecule solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[5]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][5]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed or quenched.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagents using dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of method will depend on the properties of the biomolecule and the conjugate.

  • Characterization and Storage:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and MALDI-TOF or ESI mass spectrometry to confirm the degree of conjugation.[6][7]

    • Store the final conjugate under conditions optimal for the unmodified biomolecule, typically at -20°C or -80°C.

ParameterRecommended Conditions
Biomolecule Concentration 1-10 mg/mL[5]
This compound-NHS:Biomolecule Molar Ratio 10:1 to 20:1 (starting point)[5][6]
Reaction Buffer Phosphate or Bicarbonate Buffer[5]
Reaction pH 7.2 - 8.5[4][5]
Reaction Time 30-60 min at RT or 2 hours on ice[4][5]
Quenching Agent Tris or Glycine
Protocol 2: Thiol-Reactive Conjugation using this compound-Maleimide

This protocol is for the site-specific conjugation of this compound-Maleimide to biomolecules containing free sulfhydryl groups.

Materials:

  • Biomolecule (protein, peptide, etc.) with at least one free cysteine residue

  • This compound-Maleimide

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Phosphate buffer containing 1-2 mM EDTA, pH 6.5-7.5.[8] The buffer should be de-gassed to minimize oxidation of thiols.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Preparation of Biomolecule:

    • Dissolve the biomolecule in the de-gassed Conjugation Buffer.

    • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed prior to the conjugation reaction. If using DTT, it must be removed by a desalting column before adding the maleimide reagent.

  • Preparation of this compound-Maleimide Solution:

    • Equilibrate the vial of this compound-Maleimide to room temperature.

    • Immediately before use, dissolve the required amount in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • A 3-10 fold molar excess of this compound-Maleimide over the free thiol is recommended as a starting point.[8]

    • Add the this compound-Maleimide solution to the biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 1-2 mM to react with any excess maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted reagents using size-exclusion chromatography (SEC) or RP-HPLC.[8] Care should be taken during HPLC purification to avoid acidic conditions and high temperatures, which can cause hydrolysis of the DSPE lipid esters.[8]

  • Characterization and Storage:

    • Confirm successful conjugation via mass spectrometry, which will show a mass increase corresponding to the mass of the this compound-Maleimide.[8]

    • Store the purified conjugate under appropriate conditions, typically frozen at -20°C or -80°C.

ParameterRecommended Conditions
This compound-Maleimide:Thiol Molar Ratio 3:1 to 10:1[8]
Reaction Buffer Phosphate Buffer with EDTA[8]
Reaction pH 6.5 - 7.5
Reaction Time 1-2 hours at RT or overnight at 4°C[8]
Quenching Agent Cysteine or 2-Mercaptoethanol

Characterization of Bioconjugates

Thorough characterization is essential to confirm the identity, purity, and integrity of the final bioconjugate.

TechniquePurposeExpected Outcome
SDS-PAGE Assess purity and estimate molecular weight shift.A band shift to a higher molecular weight compared to the unconjugated biomolecule.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm covalent conjugation and determine the number of attached this compound molecules (degree of labeling).[6][7]A mass spectrum showing peaks corresponding to the mass of the biomolecule plus one or more this compound moieties.[8][9]
High-Performance Liquid Chromatography (HPLC) Determine purity and quantify the amount of conjugate. Can be used for purification as well.[8]A new peak for the conjugate with a different retention time than the starting materials.
UV-Vis Spectroscopy Quantify protein/peptide concentration.Used to determine the concentration of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive reagents (hydrolysis of NHS-ester or maleimide).- Incorrect buffer pH.- Inaccessible amine/thiol groups on the biomolecule.- Use fresh, anhydrous solvents to dissolve reagents.- Verify the pH of the reaction buffer.- Increase the molar excess of the this compound reagent.- For thiol conjugation, ensure complete reduction of disulfide bonds.
Precipitation of Reagents or Conjugate - Poor solubility of this compound or the conjugate in the reaction buffer.- High concentration of organic solvent.- Ensure the final concentration of DMSO/DMF is below 10%.- Perform the reaction at a more dilute concentration.
Hydrolysis of DSPE Lipid - Exposure to harsh acidic or basic conditions during purification.[8]- Use neutral pH buffers for HPLC purification and avoid high temperatures.[8]

These protocols provide a robust starting point for the bioconjugation of this compound. Optimization of molar ratios, reaction times, and purification strategies may be necessary depending on the specific biomolecule and the desired final product characteristics.

References

Application Notes and Protocols for Targeted Drug Delivery Using m-PEG12-DSPE-Ligand Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methoxy-polyethylene glycol (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE)-ligand conjugates in targeted drug delivery systems. This technology leverages the biocompatibility and stealth properties of PEGylated lipids to enhance the circulation time of nanocarriers, while incorporated targeting ligands facilitate specific binding to and uptake by target cells, thereby increasing therapeutic efficacy and reducing off-target effects.

Introduction to this compound-Ligand Conjugates

DSPE-PEG is an amphiphilic polymer composed of a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain. This structure allows for its incorporation into the lipid bilayer of various nanoparticles, such as liposomes and micelles, with the PEG chains extending outwards. This "PEGylation" creates a hydrophilic shield that reduces recognition by the mononuclear phagocyte system, prolonging the nanoparticle's circulation time in the bloodstream. The terminal end of the PEG chain can be functionalized with various targeting ligands, including small molecules (e.g., folate), peptides (e.g., cRGD), and antibodies, to enable active targeting of specific cell surface receptors overexpressed on diseased cells, such as cancer cells. The this compound variant specifies a PEG chain with 12 ethylene glycol repeat units, offering a balance between effective shielding and ligand accessibility.

Key Applications

The primary application of this compound-ligand conjugates is in the development of targeted nanomedicines for various diseases, most notably cancer. By targeting receptors that are overexpressed on tumor cells, such as the folate receptor or integrins, these drug delivery systems can selectively accumulate at the tumor site, leading to higher local drug concentrations and improved therapeutic outcomes.[1][2]

Specific applications include:

  • Targeted chemotherapy: Encapsulation of chemotherapeutic agents like doxorubicin to enhance their delivery to cancer cells while minimizing systemic toxicity.[3]

  • Gene delivery: Formulation of nanoparticles for the targeted delivery of genetic material (e.g., siRNA) to specific cell populations.[4]

  • Molecular imaging: Incorporation of imaging agents into targeted nanoparticles for the diagnosis and monitoring of diseases.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize quantitative data from various studies on nanoparticle formulations utilizing DSPE-PEG-ligand conjugates.

Table 1: Physicochemical Properties of DSPE-PEG-Ligand Nanoparticles

LigandNanoparticle TypeDrugAverage Size (nm)PDIZeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Reference(s)
FolateLiposomeDoxorubicin100-120< 0.2-25 to -355-10> 90[5]
FolatePolymer-Lipid HybridPaclitaxel~280~0.17-~4.5~85[6]
cRGDMicellePlatinum drug~50< 0.1-5 to -15~20> 80[7]
cRGDLipid NanoparticlesiRNA100-150< 0.2+15 to +25-> 95[4]
AnisamideLiposome-~95-+40--[8]

PDI: Polydispersity Index

Table 2: In Vitro Cytotoxicity of Targeted vs. Non-Targeted Nanoparticles

Cell LineDrugLigandTargeted IC50 (µM)Non-Targeted IC50 (µM)Reference(s)
MCF-7DoxorubicinFolate~1.8> 5[9]
HCT-116Paclitaxel-CombretastatinHyaluronic Acid0.480.91[10]
A549PaclitaxelLHRH Peptide~0.5~2.5[11]
HepG2Doxorubicin-1.3-[12]

IC50: Half-maximal inhibitory concentration

Table 3: In Vivo Tumor Accumulation of Targeted Nanoparticles

Animal ModelTumor TypeLigandTumor Accumulation (%ID/g)Time Point (h)Reference(s)
Athymic Nude MiceKB Human Nasopharyngeal CarcinomaFolate~3.324[13]
Nude MiceU87MG Human GlioblastomacRGD~824[7]
BALB/c Mice4T1 Murine Breast CancerAnisamide~724[8]

%ID/g: Percentage of injected dose per gram of tissue

Experimental Protocols

Synthesis of this compound-Folate Conjugate via EDC/NHS Coupling

This protocol describes the conjugation of folic acid to the amine-terminated DSPE-PEG12-NH2 using EDC/NHS chemistry.[2]

Materials:

  • Folic acid (FA)

  • DSPE-PEG12-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add EDC and NHS to the folic acid solution in a molar ratio of approximately 1:1.5:1.5 (FA:EDC:NHS).

    • Stir the reaction mixture at room temperature in the dark for 4-6 hours to activate the carboxyl group of folic acid.

  • Conjugation Reaction:

    • Dissolve DSPE-PEG12-NH2 in anhydrous DMSO.

    • Add the DSPE-PEG12-NH2 solution to the activated folic acid solution.

    • Add a small amount of TEA to catalyze the reaction.

    • Allow the reaction to proceed overnight at room temperature in the dark with continuous stirring.

  • Purification:

    • Purify the resulting Folate-PEG12-DSPE conjugate by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.

    • Lyophilize the purified solution to obtain the final product as a powder.

Formulation of Drug-Loaded Liposomes using Thin-Film Hydration

This protocol describes the preparation of doxorubicin-loaded, folate-targeted liposomes.[14][15]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Folate-PEG12-DSPE

  • Doxorubicin hydrochloride

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, this compound, and Folate-PEG12-DSPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4:1).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Drug Loading:

    • Hydrate the lipid film with a doxorubicin solution in PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Extrude the MLV suspension through polycarbonate membranes with a 100 nm pore size using a mini-extruder. Perform at least 10 passes to obtain unilamellar vesicles (liposomes) with a uniform size distribution.

  • Purification:

    • Remove unencapsulated doxorubicin by passing the liposome suspension through a size exclusion chromatography column.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of targeted nanoparticles on cancer cells.[9][14][16]

Materials:

  • MCF-7 breast cancer cells (or other relevant cell line)

  • DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Drug-loaded targeted nanoparticles and non-targeted control nanoparticles

  • Free drug solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the free drug, targeted nanoparticles, and non-targeted nanoparticles in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a control.

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC50 values for each treatment group.

In Vivo Biodistribution Study using Fluorescence Imaging

This protocol outlines the assessment of nanoparticle accumulation in a tumor-bearing mouse model.[17][18]

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)

  • Fluorescently labeled targeted nanoparticles and non-targeted control nanoparticles

  • In vivo imaging system (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model:

    • Establish tumors by subcutaneously injecting cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Nanoparticle Administration:

    • Administer the fluorescently labeled nanoparticles (targeted and non-targeted) to the mice via intravenous injection (e.g., tail vein).

  • In Vivo Imaging:

    • At predetermined time points (e.g., 4, 24, 48 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

  • Ex Vivo Imaging and Quantification:

    • After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs and tumor using the imaging system.

    • Quantify the fluorescence intensity in the regions of interest (ROI) for each organ and the tumor.

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway

Doxorubicin_Signaling_Pathway NP Targeted Nanoparticle (this compound-Ligand-Dox) Receptor Cell Surface Receptor NP->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Dox_Release Doxorubicin Release (low pH) Endosome->Dox_Release Maturation Cytoplasm Cytoplasm Dox_Release->Cytoplasm DNA DNA Dox_Release->DNA Intercalation TopoisomeraseII Topoisomerase II Dox_Release->TopoisomeraseII Inhibition Nucleus Nucleus Cytoplasm->Nucleus Doxorubicin Translocation DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin signaling pathway initiated by targeted nanoparticle delivery.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis 1. Synthesis of This compound-Ligand Formulation 2. Nanoparticle Formulation & Drug Loading Synthesis->Formulation DLS 3. DLS & Zeta Potential (Size, PDI, Charge) Formulation->DLS TEM 4. TEM (Morphology) DLS->TEM DrugLoading 5. Drug Loading & Encapsulation Efficiency TEM->DrugLoading Uptake 6. Cellular Uptake Studies DrugLoading->Uptake Cytotoxicity 7. Cytotoxicity Assay (e.g., MTT) Uptake->Cytotoxicity Biodistribution 8. Biodistribution Studies (Animal Model) Cytotoxicity->Biodistribution Efficacy 9. Antitumor Efficacy Studies Biodistribution->Efficacy

Caption: Experimental workflow for developing targeted nanoparticles.

Logical Relationship of Drug Delivery

Drug_Delivery_Logic Administration 1. Intravenous Administration Circulation 2. Systemic Circulation (PEG Shielding Reduces Clearance) Administration->Circulation EPR 3. Passive Accumulation at Tumor Site (EPR Effect) Circulation->EPR Targeting 4. Active Targeting (Ligand-Receptor Binding) EPR->Targeting Internalization 5. Cellular Internalization (Endocytosis) Targeting->Internalization Release 6. Intracellular Drug Release (e.g., pH-sensitive) Internalization->Release Effect 7. Therapeutic Effect Release->Effect

Caption: Logical steps in targeted drug delivery via this compound-ligand conjugates.

References

Application Notes and Protocols for Thin-Film Hydration with m-PEG12-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of liposomes and other lipid-based nanoparticles using the thin-film hydration method, with a specific focus on the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (m-PEG12-DSPE). This protocol is designed for professionals in research and drug development aiming to encapsulate therapeutic agents and enhance their delivery profiles.

Introduction to Thin-Film Hydration and the Role of this compound

The thin-film hydration method is a foundational technique for the production of liposomes and lipid nanoparticles.[1] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[2][3] This film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs).[3][4] Subsequent processing steps, such as sonication or extrusion, are typically employed to reduce the size and lamellarity of the vesicles, resulting in small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[1][4][5]

The incorporation of polyethylene glycol (PEG)-conjugated lipids, such as this compound, is a widely adopted strategy to improve the biopharmaceutical properties of liposomal drug delivery systems.[6][7] The DSPE anchor secures the molecule within the lipid bilayer, while the hydrophilic PEG chain creates a steric barrier on the surface of the liposome.[2][8] This "stealth" characteristic reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of the nanoparticles in the bloodstream.[2][3][9] This extended circulation increases the probability of the liposomes accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][10]

Experimental Protocols

Materials and Equipment

Lipids:

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC, or Hydrogenated Soy Phosphatidylcholine - HSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (this compound)

  • Therapeutic agent (hydrophilic or hydrophobic)

Solvents and Buffers:

  • Organic solvent system (e.g., chloroform or a chloroform:methanol mixture, typically 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline - PBS pH 7.4, HEPES buffer)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • High-vacuum pump

  • Vortex mixer

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement

  • Zeta potential analyzer

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound for the encapsulation of a therapeutic agent.

1. Lipid Dissolution:

  • In a round-bottom flask, dissolve the desired amounts of the primary phospholipid, cholesterol, and this compound in the chosen organic solvent system.
  • If encapsulating a hydrophobic drug, dissolve it along with the lipids in this step.[4] The molar ratio of the lipids can be varied to optimize the formulation, with a typical starting point being a 55:40:5 molar ratio of phospholipid:cholesterol:this compound.

2. Thin-Film Formation:

  • Attach the round-bottom flask to a rotary evaporator.
  • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids but below the boiling point of the organic solvent (e.g., 60°C).[2]
  • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[2]

3. Film Drying:

  • To ensure complete removal of any residual organic solvent, dry the lipid film under a high vacuum for a minimum of 4 hours.[2]

4. Hydration:

  • Warm the hydration buffer to a temperature above the lipid phase transition temperature.
  • Add the pre-warmed buffer to the flask containing the dry lipid film.[3]
  • If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer prior to this step.[4]
  • Agitate the flask by vortexing until the entire lipid film is dispersed in the aqueous phase, forming a milky suspension of multilamellar vesicles (MLVs).[11]

5. Size Reduction (Sonication or Extrusion):

  • Sonication: For smaller liposomes, the MLV suspension can be sonicated using a bath or probe sonicator.[2] However, sonication may be less suitable for applications requiring precise control over particle properties.[1] The duration and power of sonication are critical parameters that affect the final particle size and must be optimized.[12]
  • Extrusion: For a more uniform size distribution, the MLVs are subjected to extrusion.[1][3] Load the MLV suspension into a gas-tight syringe and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) housed in an extruder.[11] This process is typically repeated for an odd number of passes (e.g., 11-21 times) to ensure homogeneity.[3]

6. Purification:

  • To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis.[3]

7. Characterization:

  • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the final liposome formulation using a DLS instrument.[11][13]

Data Presentation

The following tables summarize typical quantitative data for liposome formulations prepared by the thin-film hydration method.

Table 1: Physicochemical Properties of Liposome Formulations

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-ControlDSPC:Chol (60:40)185.32 ± 0.800.206 ± 0.012+35.0 ± 0.517.52
Lipo-PEGDSPC:Chol:this compound (55:40:5)128.3 ± 4.20.154 ± 0.104-24.571.4 ± 2.2
Lipo-DrugDSPC:Chol:this compound with Drug (55:40:5)105.1 ± 1.150.204 ± 0.03-27.8 ± 0.4290.2

Data compiled and adapted from multiple sources for illustrative purposes.[4][6][12]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the thin-film hydration method for preparing this compound-containing liposomes.

ThinFilmHydrationWorkflow cluster_prep Preparation cluster_formulation Formulation cluster_post Post-Formulation dissolution 1. Lipid Dissolution (Phospholipid, Cholesterol, this compound, Drug) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation drying 3. Film Drying (High Vacuum) film_formation->drying hydration 4. Hydration (Aqueous Buffer) drying->hydration size_reduction 5. Size Reduction (Sonication or Extrusion) hydration->size_reduction purification 6. Purification (Chromatography/Dialysis) size_reduction->purification characterization 7. Characterization (DLS, Zeta Potential) purification->characterization

Caption: Workflow for this compound liposome preparation.

Logical Relationship of this compound in Drug Delivery

This diagram illustrates the role and benefits of incorporating this compound into liposomal drug delivery systems.

Caption: Role of this compound in enhancing drug delivery.

References

Application Notes and Protocols for Extrusion of m-PEG12-DSPE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposome extrusion is a widely utilized technique for the preparation of unilamellar vesicles of a defined and homogenous size. This process involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a specific pore size. The inclusion of polyethylene glycol (PEG)-conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG12-DSPE), in the liposome formulation provides "stealth" characteristics, which help to prolong circulation time in vivo by reducing clearance by the mononuclear phagocyte system. These application notes provide detailed protocols for the preparation and characterization of this compound-containing liposomes using the extrusion technique.

Core Principles of Liposome Extrusion

The preparation of this compound liposomes via extrusion typically involves three main stages:

  • Lipid Film Hydration: A mixture of lipids, including the primary phospholipid (e.g., DSPC or HSPC), cholesterol, and this compound, is dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous buffer to form MLVs.

  • Size Reduction (Extrusion): The heterogeneous population of MLVs is then passed through a polycarbonate membrane with a defined pore size multiple times. This process reduces the size of the liposomes and narrows the size distribution, resulting in the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Characterization: The resulting liposomes are characterized for their physicochemical properties, including particle size, polydispersity index (PDI), and encapsulation efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of this compound liposomes suitable for drug delivery applications.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 0.1 µm or 0.2 µm pore size)

  • Gas-tight syringes

  • Rotary evaporator

  • Water bath or heating block

Procedure:

  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[1]

    • Ensure complete dissolution to form a clear solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[1][2]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS pH 7.4). The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.[2]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[1]

  • Optional Freeze-Thaw Cycles:

    • To enhance encapsulation efficiency and create more uniform MLVs, subject the liposome suspension to several freeze-thaw cycles.[1] This involves alternately placing the sample in liquid nitrogen and a warm water bath.[1]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.[3][4] It is recommended to pre-filter the MLV suspension through a larger pore size membrane (e.g., 0.2 µm) before extruding through the final, smaller pore size membrane (e.g., 0.1 µm) to prevent membrane fouling.

    • Ensure the extruder is heated to a temperature above the Tc of the lipid mixture.[3]

    • Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.[1]

    • Push the liposome suspension from the filled syringe through the membrane into the empty syringe. This constitutes one pass.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome suspension is in the alternate syringe, which helps to minimize contamination with larger, unextruded vesicles.[1]

  • Storage:

    • The resulting solution should be a translucent suspension of unilamellar vesicles.[1] Store the prepared liposomes at 4°C.[1]

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter (particle size) and the size distribution (PDI).

  • Procedure:

    • Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.[1]

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).[1]

    • Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI are the key parameters to be recorded.[1]

2. Encapsulation Efficiency (EE) and Drug Loading Content (LC)

  • Principle: EE and LC are determined by separating the unencapsulated drug from the liposomes and then quantifying the amount of drug associated with the vesicles.[1]

  • Procedure:

    • Separate the unencapsulated drug from the liposomal formulation using methods like size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.[1]

    • Disrupt the liposomes to release the encapsulated drug by adding a surfactant like Triton X-100 or an organic solvent such as methanol.[1]

    • Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[1]

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • LC (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Data Presentation

The following tables summarize the expected influence of various formulation and process parameters on the characteristics of extruded this compound liposomes.

Table 1: Effect of Formulation Parameters on Liposome Characteristics

ParameterEffect on SizeEffect on PDINotes
This compound Concentration Generally decreases size[2]Generally decreases PDI[2]The PEG layer provides a steric barrier, preventing aggregation.[2]
Cholesterol Content Can increase or decrease size depending on the lipid systemCan improve homogeneityCholesterol modulates membrane rigidity and packing.

Table 2: Effect of Process Parameters on Liposome Characteristics

ParameterEffect on SizeEffect on PDINotes
Membrane Pore Size Directly correlates with final liposome size (liposomes are typically slightly larger than the pore size for pores <0.2 µm and smaller for pores >0.2 µm)[5][6][7]Decreases with smaller pore sizes[8]The primary determinant of final vesicle size.
Number of Extrusion Cycles Size decreases and plateaus after a certain number of cycles (typically 5-10)PDI decreases with an increasing number of cyclesAn odd number of passes is recommended to avoid contamination.[1]
Extrusion Temperature Must be above the lipid Tc for successful extrusion. Further increases have a limited effect on size.[5][6][7]Little to no effect above Tc[5][6][7]Extruding below the Tc can lead to membrane fouling.
Applied Pressure/Flow Rate Increasing the flow rate can decrease the size of extruded liposomes.[5][6][7][8]Can negatively impact size homogeneity (increase PDI) at very high flow rates.[5][6][7]Higher pressure can lead to elastic deformation of liposomes, allowing them to pass through pores more easily.[8]

Visualizations

Liposome_Extrusion_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion cluster_characterization Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer (>Tc) dry->hydrate Proceed to Hydration mlvs Formation of Multilamellar Vesicles (MLVs) hydrate->mlvs extruder Pass MLVs through Polycarbonate Membrane mlvs->extruder Size Reduction suvs Formation of Small Unilamellar Vesicles (SUVs) extruder->suvs dls DLS (Size, PDI) suvs->dls ee Encapsulation Efficiency suvs->ee

Caption: Workflow for this compound liposome preparation by extrusion.

Extrusion_Parameter_Effects cluster_params Process Parameters cluster_props Liposome Properties pore_size Membrane Pore Size size Vesicle Size pore_size->size Directly Influences pdi Polydispersity (PDI) pore_size->pdi Inversely Influences cycles Number of Cycles cycles->size Decreases cycles->pdi Decreases temp Temperature temp->size Enables Extrusion (>Tc) pressure Pressure/Flow Rate pressure->size Decreases pressure->pdi Can Increase

Caption: Relationship between extrusion parameters and liposome properties.

References

Application Notes and Protocols: Active vs. Passive Drug Loading with m-PEG12-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of active and passive drug loading methods for nanoparticles formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (m-PEG12-DSPE). This document includes experimental protocols, comparative data, and visual workflows to guide researchers in selecting the optimal drug loading strategy.

Introduction

This compound is a phospholipid-polymer conjugate widely used in the formulation of nanoparticles such as liposomes and micelles for drug delivery.[1] The DSPE component provides a hydrophobic anchor, while the hydrophilic PEG chain creates a "stealth" coating that helps nanoparticles evade the immune system, thereby prolonging their circulation time in the bloodstream.[2][3] The choice of drug loading method—active or passive—is a critical factor that significantly influences the encapsulation efficiency, drug-to-lipid ratio, and stability of the final formulation.[4][5]

Passive Loading involves the encapsulation of a therapeutic agent during the nanoparticle formation process. This can be achieved by methods such as thin-film hydration, solvent evaporation, or dialysis.[6][7] Hydrophobic drugs are typically entrapped within the lipid bilayer of liposomes or the core of micelles.[7] While straightforward, passive loading can sometimes result in lower encapsulation efficiencies and may not be suitable for all types of drugs.[8]

Active Loading , also known as remote loading, involves loading the drug into pre-formed nanoparticles.[8][9] This is often achieved by creating a transmembrane gradient, such as a pH or ion gradient, which drives the drug into the aqueous core of the liposome.[8][9] Active loading can achieve significantly higher encapsulation efficiencies and drug-to-lipid ratios compared to passive methods, especially for amphipathic weak acids or bases.[10][11]

Comparative Data: Active vs. Passive Loading

The selection of a loading method will depend on the physicochemical properties of the drug and the desired characteristics of the final nanoparticle formulation. The following tables summarize key quantitative parameters for active and passive loading methods.

ParameterPassive LoadingActive LoadingReferences
Encapsulation Efficiency (EE%) Variable, often lower for hydrophilic drugsGenerally high (>90%) for amenable drugs[8][12]
Drug Loading Capacity (DLC%) Dependent on drug solubility in the lipid matrixCan be significantly higher[12]
Drug-to-Lipid Ratio Typically lowerCan achieve high ratios[5]
Drug Release Can exhibit an initial burst releaseMore controlled and sustained release[4][13]
Process Complexity Simpler, as drug is added during formulationMore complex, requires pre-formed vesicles and gradient creation[5]
Drug Suitability Hydrophobic and some hydrophilic drugsAmphipathic weak acids and bases[8][9]

Table 1: General Comparison of Active and Passive Drug Loading Characteristics.

Formulation ComponentMolar Ratio (Example)PurposeReferences
Hydrogenated Soy Phosphatidylcholine (HSPC)~50-70 mol%Main structural lipid[9]
Cholesterol~30-50 mol%Stabilizes the lipid bilayer[9]
m-PEG-DSPE~1-10 mol%Forms "stealth" coating to prolong circulation[9][14]

Table 2: Example Lipid Composition for Liposomal Formulations.

Experimental Protocols

The following are generalized protocols for passive and active drug loading into liposomes containing this compound.

Protocol 1: Passive Loading via Thin-Film Hydration

This method is suitable for hydrophobic drugs that can be incorporated into the lipid bilayer during vesicle formation.

Materials:

  • This compound

  • Primary phospholipid (e.g., HSPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Lipid and Drug Dissolution: Dissolve the lipids (e.g., HSPC, cholesterol, and this compound) and the hydrophobic drug in an organic solvent in a round-bottom flask.[2]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner surface of the flask.[2]

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration: Hydrate the thin film with a pre-warmed aqueous buffer.[2] The temperature should be above the phase transition temperature of the primary lipid. Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[3] This is typically done for an odd number of passes (e.g., 11-21 times).[3]

  • Purification: Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[15]

Protocol 2: Active Loading via a Transmembrane pH Gradient

This protocol is designed for amphipathic weak bases that can be actively loaded into pre-formed liposomes.

Materials:

  • Pre-formed liposomes (prepared as in Protocol 1, steps 1-5, but without the drug) containing an acidic internal buffer (e.g., 300 mM citric acid, pH 4.0).

  • External buffer with a higher pH (e.g., PBS, pH 7.4).

  • Drug solution.

Procedure:

  • Gradient Formation: Prepare liposomes as described in Protocol 1 (steps 1-5) using an acidic internal buffer. After extrusion, exchange the external buffer with a buffer of neutral pH (e.g., PBS, pH 7.4) using dialysis or size exclusion chromatography. This creates a pH gradient with a lower internal pH.

  • Drug Incubation: Add the drug solution to the suspension of pre-formed liposomes.

  • Loading: Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to diffuse across the lipid bilayer.[9]

  • Trapping: Once inside the liposome, the drug becomes protonated in the acidic environment, gets trapped, and cannot readily diffuse back out.[8]

  • Purification: Remove any unencapsulated drug from the liposome suspension using dialysis or size exclusion chromatography.[15]

Characterization of Drug-Loaded Nanoparticles

After preparation, it is essential to characterize the nanoparticles to ensure quality and consistency.

Characterization TechniqueParameter MeasuredTypical MethodReferences
Dynamic Light Scattering (DLS)Particle Size, Polydispersity Index (PDI)Photon correlation spectroscopy[16]
Zeta Potential AnalysisSurface ChargeElectrophoretic light scattering[16]
Cryo-Transmission Electron Microscopy (Cryo-TEM)Morphology and LamellarityElectron microscopy of vitrified samples[13]
High-Performance Liquid Chromatography (HPLC) or UV-Vis SpectroscopyDrug ConcentrationAnalytical chromatography or spectrophotometry[3]
Calculation Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) Quantify drug before and after purification[15]

Table 3: Common Characterization Techniques for Drug-Loaded Nanoparticles.

Formulas:

  • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

  • DLC (%) = (Weight of encapsulated drug / Total weight of nanoparticles) x 100

Visualizing the Workflows

passive_loading_workflow cluster_prep Preparation cluster_form Vesicle Formation cluster_purify Purification dissolve 1. Dissolve Lipids (HSPC, Chol, this compound) & Drug in Organic Solvent film 2. Form Thin Film (Rotary Evaporation) dissolve->film dry 3. Dry Film (High Vacuum) film->dry hydrate 4. Hydrate with Aqueous Buffer (Forms MLVs) dry->hydrate extrude 5. Extrude (Forms ULVs) hydrate->extrude purify 6. Remove Free Drug (e.g., Dialysis) extrude->purify final_product Final Product: Drug-Loaded Liposomes purify->final_product active_loading_workflow cluster_liposome_prep Liposome Preparation cluster_loading Drug Loading cluster_final Final Steps prep_liposomes 1. Prepare Liposomes (Thin-Film Hydration with Acidic Buffer) extrude 2. Extrude (Forms ULVs) prep_liposomes->extrude gradient 3. Create pH Gradient (Exchange External Buffer) extrude->gradient add_drug 4. Add Drug to Liposome Suspension gradient->add_drug incubate 5. Incubate (Above Lipid Tm) add_drug->incubate purify 6. Remove Free Drug (e.g., Dialysis) incubate->purify final_product Final Product: Drug-Loaded Liposomes purify->final_product

References

experimental design for in vivo studies with m-PEG12-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Design Framework for In Vivo Studies with m-PEG12-DSPE

Application Note and Protocols for Researchers

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with a 12-unit polyethylene glycol (PEG) chain (this compound) is a critical component in the development of advanced drug delivery systems.[1][2] As an amphiphilic block copolymer, it is integral to the formulation of nanoparticles such as liposomes and micelles.[3] The hydrophilic PEG chain provides a "stealth" characteristic, forming a protective layer that reduces opsonization by serum proteins.[4][5] This steric hindrance helps nanoparticles evade clearance by the mononuclear phagocyte system (MPS), significantly prolonging their circulation time in the bloodstream.[5][6] This extended circulation enhances the probability of nanoparticle accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies using this compound-based formulations. It covers formulation, characterization, experimental design for key in vivo studies, and detailed protocols for critical methodologies.

Part 1: Formulation and Physicochemical Characterization

The foundation of any successful in vivo study is a well-characterized nanoparticle formulation. The inclusion of this compound typically ranges from 5-10 mol% in liposomal formulations to ensure optimal stability and circulation longevity.[7]

Key Characterization Parameters:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), these parameters influence the formulation's stability and biodistribution.[6]

  • Zeta Potential: Indicates the surface charge of the nanoparticles, affecting their stability and interaction with biological components.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These metrics quantify the amount of drug successfully encapsulated within the nanoparticles, which is crucial for determining accurate dosing.[6]

Table 1: Example Physicochemical Characteristics of Doxorubicin-Loaded Liposomes

Formulation IDLipid Composition (molar ratio)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Lipo-Dox-1HSPC:Cholesterol:this compound (55:40:5)115 ± 50.12-15.5 ± 2.1>95
Lipo-Dox-2DSPC:Cholesterol:this compound (55:40:5)105 ± 40.09-18.2 ± 1.9>95

Data are representative and should be determined empirically for each formulation.

Part 2: In Vivo Experimental Design

A comprehensive in vivo evaluation of an this compound formulation involves a series of studies to assess its behavior and efficacy.

1. Pharmacokinetic (PK) Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulation. Key parameters include half-life (t½), area under the curve (AUC), and clearance (CL).

  • Animal Model: Typically healthy mice (e.g., Balb/c) or rats.

  • Groups:

    • Test Article: this compound formulation (e.g., Lipo-Dox-1).

    • Control 1: Free drug solution.

    • Control 2 (Optional): Non-PEGylated liposome formulation.

  • Procedure: A single intravenous (IV) dose is administered.[8] Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h, 48h).[4][8]

  • Analysis: Drug concentration in plasma is quantified using LC-MS/MS.[9]

2. Biodistribution Study

  • Objective: To determine the tissue and organ distribution of the nanoparticle formulation over time.[10]

  • Animal Model: Healthy or tumor-bearing mice (e.g., athymic nude mice with xenografts).[8][10]

  • Groups: Same as PK study. For imaging, a fluorescently or radiolabeled version of the nanoparticle is required.[11][12]

  • Procedure: After IV administration, animals are sacrificed at specific time points (e.g., 1h, 4h, 24h, 48h).[8] Organs of interest (liver, spleen, kidneys, lungs, heart, tumor, etc.) are harvested.[4]

  • Analysis:

    • Quantitative: Tissues are homogenized, and drug concentration is measured via LC-MS/MS.[4] Data is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4]

    • Qualitative/Semi-Quantitative: If using labeled nanoparticles, in vivo or ex vivo imaging (e.g., IVIS, PET) can visualize distribution.[11][13]

3. Efficacy Study

  • Objective: To evaluate the therapeutic effect of the drug-loaded formulation.

  • Animal Model: An appropriate disease model, such as a tumor xenograft model for cancer therapy.[8]

  • Groups:

    • Vehicle Control (e.g., saline or empty liposomes).

    • Free Drug.

    • This compound Formulation.

    • Non-PEGylated Formulation (Optional).

  • Procedure: Treatment is administered according to a defined schedule (e.g., once or twice weekly). Key endpoints such as tumor volume, body weight, and survival are monitored.[8]

  • Analysis: Statistical analysis of differences in tumor growth inhibition and survival rates between groups.

4. Toxicology Study

  • Objective: To assess the safety profile of the formulation.

  • Animal Model: Healthy mice or rats.

  • Groups:

    • Vehicle Control.

    • This compound Formulation (at therapeutic dose and higher multiples).

  • Procedure: Administer single or multiple doses. Monitor clinical signs (e.g., changes in weight, behavior). At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform histopathological examination of major organs.

  • Analysis: Comparison of all parameters between the control and treatment groups to identify any signs of toxicity.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of Liposomes with this compound (Thin-Film Hydration)

  • Lipid Film Preparation: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound) in a suitable organic solvent like chloroform in a round-bottom flask.[7][14]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[14] Place the flask under high vacuum for at least 2 hours to remove residual solvent.[7]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sucrose solution or ammonium sulfate for active drug loading) by vortexing or sonicating the flask.[6][14] This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[7] Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[7] This step should be performed above the lipid transition temperature (Tm).

  • Drug Loading (Active): For a drug like doxorubicin, incubate the pre-formed liposomes with the drug solution at an elevated temperature (e.g., 60°C) to facilitate loading via a transmembrane pH or ammonium sulfate gradient.

  • Purification: Remove unencapsulated drug using size exclusion chromatography (SEC) or dialysis.[7]

Protocol 2: In Vivo Administration (Intravenous Tail Vein Injection)

  • Animal Preparation: Place the mouse in a restraining device. To aid vein dilation, warm the tail using a heat lamp or by immersing it in 45°C water for a short period.[15]

  • Injection Preparation: Dilute the liposome formulation in sterile saline to the appropriate concentration for the desired dose.[16] The final injection volume for a mouse is typically 100-200 µL.[15][17] Load the solution into a syringe with a 27-30 gauge needle.[15][16]

  • Injection Procedure: Rotate the tail slightly to visualize one of the lateral veins. Insert the needle into the vein at a shallow angle.[15]

  • Administration: Inject the suspension slowly and steadily at a rate not exceeding 1 ml/minute.[17][18] This translates to about 12-15 seconds for a 0.2 ml dose.[17][18] Observe for any signs of swelling at the injection site, which would indicate a failed injection.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the animal to its cage and monitor for any immediate adverse reactions.[15][17]

Protocol 3: Sample Collection for PK and Biodistribution Studies

  • Blood Collection: At each time point, collect blood (typically 50-100 µL) from the saphenous vein or via retro-orbital sinus bleed under anesthesia.[4] For terminal time points, blood can be collected via cardiac puncture. Place blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Collect the supernatant (plasma) and store it at -80°C until analysis.

  • Tissue Collection: At terminal time points, euthanize the animal and perfuse the circulatory system with saline to remove blood from the organs.[4] Dissect the organs of interest (liver, spleen, kidneys, lungs, heart, tumor, etc.), weigh them, and either snap-freeze them in liquid nitrogen or proceed directly to homogenization.[4] Store frozen tissues at -80°C.

Protocol 4: Bioanalysis via LC-MS/MS

  • Sample Preparation (Plasma): Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

  • Sample Preparation (Tissues): Thaw the weighed tissue samples and add a specific volume of homogenization buffer (e.g., PBS).[4] Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.[19]

  • Drug Extraction: Perform a liquid-liquid extraction or solid-phase extraction on the tissue homogenate to isolate the drug from the complex biological matrix.[19][20]

  • LC-MS/MS Analysis: Inject the processed samples into an LC-MS/MS system. The drug and internal standard are separated chromatographically and then detected and quantified by the mass spectrometer.[20][21]

  • Quantification: Create a standard curve by spiking known concentrations of the drug into blank plasma or tissue homogenate to accurately quantify the drug concentration in the experimental samples.[20]

Part 4: Data Presentation

Quantitative data from in vivo studies should be summarized in clear, concise tables to facilitate comparison between groups.

Table 2: Representative Pharmacokinetic Parameters

FormulationCmax (µg/mL)AUC₀₋∞ (µg·h/mL)t½ (hours)CL (mL/h/kg)
Free Doxorubicin25.515.80.5126.6
Lipo-Dox-1 (PEGylated)15.2450.618.54.4

Table 3: Representative Biodistribution Data (24h post-injection, %ID/g)

Organ/TissueFree DoxorubicinLipo-Dox-1 (PEGylated)
Blood0.1 ± 0.058.5 ± 1.2
Liver5.2 ± 0.812.1 ± 2.5
Spleen2.1 ± 0.415.8 ± 3.1
Kidneys8.9 ± 1.53.2 ± 0.6
Heart4.5 ± 0.91.1 ± 0.3
Tumor0.9 ± 0.26.7 ± 1.1

Values are presented as mean ± standard deviation.

Part 5: Mandatory Visualizations

G cluster_prep Phase 1: Preparation & Dosing cluster_imaging Phase 2: In Vivo Imaging & Data Collection cluster_exvivo Phase 3: Ex Vivo Analysis Formulation Prepare Labeled Nanoparticle Injection Intravenous Injection Formulation->Injection AnimalPrep Prepare Tumor-Bearing Animal Models AnimalPrep->Injection Anesthesia Anesthetize Animal Injection->Anesthesia Imaging Acquire Images (e.g., IVIS, PET/CT) Anesthesia->Imaging Timepoints Repeat at Multiple Time Points (1h, 4h, 24h, 48h) Imaging->Timepoints Timepoints->Anesthesia Next Time Point Sacrifice Euthanize Animal at Final Time Point Timepoints->Sacrifice Final Time Point Harvest Harvest Organs & Tumor Sacrifice->Harvest ExVivoImaging Ex Vivo Organ Imaging Harvest->ExVivoImaging Quantify Quantify Signal (e.g., %ID/g) ExVivoImaging->Quantify G cluster_formulation Formulation Issues cluster_protocol Protocol Issues cluster_biological Biological Phenomena start Observation: Rapid In Vivo Clearance of PEGylated Nanoparticle Size Check Particle Size & PDI (DLS) start->Size InjectionIssue Review Injection Technique (Speed, Volume) start->InjectionIssue ABC Consider Accelerated Blood Clearance (ABC) Phenomenon (if repeated injection) start->ABC Aggregation Assess Aggregation in Serum Size->Aggregation PEG Verify PEG Density (5-10 mol%) Aggregation->PEG Dose Verify Dose Calculation & Formulation Stability InjectionIssue->Dose G Dox Doxorubicin (Delivered by Nanoparticle) Membrane Cell Membrane Penetration Dox->Membrane Intercalation DNA Intercalation Membrane->Intercalation TopoII Topoisomerase II Inhibition Membrane->TopoII ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS DSB DNA Double-Strand Breaks Intercalation->DSB TopoII->DSB Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Cardiotox Cardiotoxicity (Side Effect) ROS->Cardiotox DSB->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG12-DSPE Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing stability issues encountered with m-PEG12-DSPE liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound liposomes?

The most frequently encountered stability problems include:

  • Aggregation: Liposomes clumping together, leading to an increase in particle size and polydispersity index (PDI).[1][2]

  • Drug Leakage: Premature release of the encapsulated drug from the liposomes during storage or in circulation.[3][4][5]

  • Hydrolysis: Chemical degradation of the phospholipid components, particularly the ester bonds in DSPE, which can compromise the integrity of the liposome bilayer.[6][7][8][9]

  • Fusion: Merging of smaller liposomes to form larger ones, altering the size distribution and potentially leading to content leakage.[10]

Q2: What is the role of this compound in liposome stability?

This compound is a PEGylated lipid incorporated into liposome formulations to provide a hydrophilic polymer brush on the surface. This "PEGylation" confers several stability benefits:

  • Steric Hindrance: The PEG layer creates a physical barrier that prevents liposomes from getting too close to one another, thereby inhibiting aggregation.[11]

  • Increased Circulation Time: The hydrophilic PEG layer reduces the binding of opsonin proteins, which are proteins that mark foreign particles for clearance by the immune system. This "stealth" characteristic prolongs the circulation time of the liposomes in the body.[2][12]

  • Improved Physical Stability: The PEG layer can contribute to the overall physical stability of the liposomes during storage.[2]

Q3: How does the concentration of this compound affect liposome stability?

The molar percentage of this compound is a critical parameter.

  • Insufficient PEGylation: Too low a concentration may not provide adequate steric hindrance, leading to aggregation.[2][13] As little as 0.5 mol% of DSPE-PEG2000 can significantly increase circulation time, with 2 mol% being effective at preventing aggregation.[12]

  • Excessive PEGylation: High concentrations of PEG-lipid can induce the formation of non-liposomal structures, such as micelles or discoidal structures, instead of vesicles.[14][15] This can also lead to a decrease in encapsulation efficiency.[14]

Q4: What are the ideal storage conditions for this compound liposomes?

For long-term stability, this compound liposome formulations should generally be stored at 4°C.[2] Freezing at -20°C or lower can be an option, but often requires the use of cryoprotectants (e.g., sucrose, trehalose) to prevent damage to the liposomes during freeze-thaw cycles.[2][16][17] It is also crucial to protect liposomes from light and oxygen to prevent lipid peroxidation.[2]

Troubleshooting Guides

Problem 1: My liposomes are aggregating.

Q: I'm observing an increase in the size and PDI of my this compound liposomes over time. What could be the cause and how can I fix it?

A: Liposome aggregation is a common sign of colloidal instability.[1] Here are the potential causes and solutions:

  • Insufficient Surface Charge: A low absolute zeta potential (e.g., between -10 mV and +10 mV) indicates insufficient electrostatic repulsion between vesicles, making them prone to aggregation.[1]

    • Solution: Consider incorporating a small percentage of a charged lipid (e.g., a cationic or anionic lipid) into your formulation to increase the zeta potential to a value greater than ±20 mV.[2]

  • Inadequate PEGylation: The molar percentage of this compound may not be sufficient to provide adequate steric hindrance.[2]

    • Solution: A common starting point is 5 mol% DSPE-PEG, but this may need to be optimized for your specific lipid composition and drug.[2] Increasing the molar ratio of DSPE-PEG can improve stability.[18][19]

  • Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer can sometimes induce aggregation by bridging between negatively charged liposomes.[2]

    • Solution: If your buffer contains these ions, consider using a chelating agent like EDTA or switching to a buffer without divalent cations.[2] Studies have shown that the presence of DSPE-PEG can enhance stability in the presence of divalent cations.[18][19]

  • High Liposome Concentration: Highly concentrated liposome suspensions are more prone to aggregation due to increased particle collisions.[20]

    • Solution: Try diluting your sample before storage or analysis.[2]

  • Improper Storage Temperature: Storing liposomes near their phase transition temperature (Tm) can lead to instability and aggregation.[2] The high phase transition temperature of DSPE (approximately 74°C) contributes to the formation of rigid and stable bilayers at physiological temperatures.[7]

    • Solution: Ensure storage is well below the Tm of your lipid mixture, typically at 4°C.[2]

Problem 2: My encapsulated drug is leaking from the liposomes.

Q: I'm observing a significant decrease in the encapsulation efficiency of my drug over time. What are the potential causes and how can I minimize drug leakage?

A: Drug leakage can be a significant issue, compromising the therapeutic efficacy of the liposomal formulation. Here's a guide to troubleshooting this problem:

  • Lipid Bilayer Permeability: The composition of the lipid bilayer plays a crucial role in drug retention.

    • Solution:

      • Incorporate Cholesterol: Cholesterol is often added to liposome formulations to increase membrane rigidity and reduce permeability to encapsulated molecules, thus preventing drug leakage.[2][7]

      • Use Saturated Lipids: DSPE has two saturated 18-carbon stearoyl chains, which contribute to a more rigid and stable lipid bilayer, minimizing drug leakage.[2]

  • Chemical Degradation of Lipids: Hydrolysis of the phospholipids can compromise the integrity of the bilayer, leading to drug leakage.[7][]

    • Solution:

      • pH Control: Phospholipid hydrolysis can be catalyzed by both acidic and basic conditions.[7] Maintaining a neutral pH (around 6.5-7.4) can minimize hydrolysis.[9]

      • Low Temperature Storage: Storing liposomes at 4°C can slow down the rate of hydrolysis.[2]

  • Suboptimal Drug Loading: The method of drug loading can significantly impact retention.

    • Solution: For hydrophilic drugs, consider using active loading methods, such as creating a pH or ammonium sulfate gradient, which can achieve significantly higher and more stable encapsulation.[2]

  • Interaction with Bubbles: Studies have shown that interaction with bubbles can trigger rapid leakage from PEGylated liposomes.[4]

    • Solution: Avoid introducing air or creating excessive bubbles during handling and processing of the liposome suspension.

Quantitative Data Summary

Table 1: Effect of DSPE-PEG Molar Ratio on Liposome Stability in Different Media

DSPE-PEG Molar RatioMediumStability OutcomeReference
20 mol%Buffer Solution~3-fold higher survival rate compared to plain liposomes[18][19]
20 mol%Seawater~5-fold higher survival rate compared to plain liposomes[18][19]
20 mol%Mg²⁺ Solution (200 mM)~8-fold increase in survival rate compared to plain liposomes[18][19]
20 mol%Ca²⁺ Solution (200 mM)~5-fold increase in survival rate compared to plain liposomes[18][19]

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes containing this compound.[7]

Materials:

  • DSPE, this compound, and other lipids (e.g., DSPC, cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve DSPE, this compound, and other lipids in the desired molar ratio in chloroform or a suitable organic solvent mixture in a round-bottom flask.[7]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. A water bath set to a temperature above the lipid phase transition temperature (e.g., 65°C) can facilitate this process. Continue evaporation under high vacuum for at least 2 hours to remove residual solvent, resulting in a thin, dry lipid film on the flask wall.[7]

  • Hydration: Add the aqueous hydration buffer, pre-heated to above the lipid Tm, to the flask containing the lipid film. The temperature of the hydrating medium should be above the gel-liquid crystal transition temperature (Tc or Tm) of the lipid with the highest Tc.[22] Agitate the flask to hydrate the lipid film, which will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be performed at a temperature above the Tm of the lipids.[22]

Protocol 2: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)

DLS is a common technique used to monitor the physical stability of liposomes by measuring changes in particle size and polydispersity index (PDI) over time.[10][23]

Procedure:

  • Prepare the liposome suspension at the desired concentration in the appropriate buffer.

  • At specified time points (e.g., 0, 1, 7, 14, and 30 days) during storage under controlled conditions (e.g., 4°C), take an aliquot of the liposome suspension.

  • Dilute the aliquot with the same buffer to a suitable concentration for DLS analysis to avoid multiple scattering effects.

  • Measure the particle size (Z-average diameter) and PDI of the diluted sample using a DLS instrument.

  • Record and plot the changes in size and PDI over time to assess the physical stability of the liposomes. An increase in size and PDI indicates aggregation or fusion.

Visualizations

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Increased Particle Size and PDI (Aggregation) Cause1 Insufficient Surface Charge (Low Zeta Potential) Problem->Cause1 Cause2 Inadequate PEGylation Problem->Cause2 Cause3 Presence of Divalent Cations Problem->Cause3 Cause4 High Liposome Concentration Problem->Cause4 Cause5 Improper Storage Temperature Problem->Cause5 Solution1 Incorporate Charged Lipids Cause1->Solution1 Solution2 Optimize this compound Molar Ratio Cause2->Solution2 Solution3 Use Chelating Agents or Cation-Free Buffer Cause3->Solution3 Solution4 Dilute Liposome Suspension Cause4->Solution4 Solution5 Store at 4°C (Below Tm) Cause5->Solution5

Caption: Troubleshooting workflow for liposome aggregation.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Drug Leakage from Liposomes Cause1 High Bilayer Permeability Problem->Cause1 Cause2 Chemical Degradation of Lipids (Hydrolysis) Problem->Cause2 Cause3 Suboptimal Drug Loading Problem->Cause3 Cause4 Interaction with Bubbles Problem->Cause4 Solution1 Incorporate Cholesterol Use Saturated Lipids (DSPE) Cause1->Solution1 Solution2 Control pH (6.5-7.4) Store at Low Temperature (4°C) Cause2->Solution2 Solution3 Use Active Loading Methods Cause3->Solution3 Solution4 Avoid Bubble Introduction Cause4->Solution4

Caption: Troubleshooting workflow for drug leakage.

References

how to prevent aggregation of m-PEG12-DSPE nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of m-PEG12-DSPE nanoparticles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nanoparticle formulations?

A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]) is a phospholipid-polyethylene glycol conjugate. It is an amphiphilic polymer, possessing both a lipophilic (fat-loving) DSPE tail and a hydrophilic (water-loving) PEG chain. This structure makes it a crucial component in drug delivery systems like liposomes and micelles. The PEG chain forms a protective hydrophilic layer, often called a "stealth" coating, around the nanoparticle. This layer provides steric hindrance, which helps to reduce recognition by the immune system, thereby prolonging circulation time in the body and improving the colloidal stability of the formulation by preventing aggregation.

Q2: What are the primary causes of this compound nanoparticle aggregation?

A2: Nanoparticle aggregation is a common challenge that can be attributed to several factors related to both the formulation and the experimental process. Key causes include:

  • Inadequate PEGylation: An insufficient concentration of this compound on the nanoparticle surface can fail to provide the necessary steric barrier to prevent inter-particle interactions.

  • High Ionic Strength of the Buffer: High concentrations of salts in the surrounding medium can disrupt the electrostatic balance and screen the surface charge of the nanoparticles, reducing repulsive forces and leading to aggregation.

  • Suboptimal pH: The pH of the buffer can influence the surface charge of the nanoparticles and the stability of the lipid components, potentially leading to aggregation if it falls outside the optimal range.

  • Improper Storage Conditions: Temperature fluctuations and prolonged storage can affect the physical stability of the nanoparticles, leading to aggregation over time.

  • Issues with the Formulation Process: Inconsistencies in the manufacturing process, such as the rate of solvent addition, stirring speed, or temperature, can result in nanoparticles with a higher propensity for aggregation.

Q3: How does the concentration of this compound affect nanoparticle stability?

A3: Generally, increasing the molar ratio of this compound in a lipid formulation enhances the stability of the resulting nanoparticles. The PEG chains create a steric barrier that prevents close contact between nanoparticles, thus inhibiting aggregation. However, there is an optimal concentration range. Some studies have observed an anomalous peak in liposome size at around 7 ± 2 mol% DSPE-PEG. Excessively high concentrations can sometimes promote micelle formation instead of integrating into the nanoparticle structure, which can also affect the overall stability and characteristics of the formulation. For instance, liposomes with 20 mol% DSPE-PEG have demonstrated greater stability, even in high ionic strength solutions.

Q4: Can the choice of buffer impact the stability of my nanoparticles?

A4: Absolutely. The composition, pH, and ionic strength of the buffer are critical factors. High concentrations of salts, especially divalent cations like Ca²⁺ and Mg²⁺, can lead to aggregation by neutralizing the surface charge of the nanoparticles. It is generally recommended to use buffers with a lower ionic strength when possible. The optimal pH for most DSPE-PEG formulations is in the neutral range (around 7.4), as significant deviations can lead to hydrolysis of the lipid components and changes in surface charge, both of which can induce aggregation.

Troubleshooting Guide: Preventing Nanoparticle Aggregation

This guide provides a systematic approach to identifying and resolving common issues related to the aggregation of this compound nanoparticles.

Problem: Visible precipitation or a significant increase in particle size and polydispersity index (PDI) is observed.

Below is a workflow to troubleshoot this issue:

G start Start: Nanoparticle Aggregation Observed check_formulation Step 1: Review Formulation Parameters start->check_formulation check_process Step 2: Evaluate Preparation Process check_formulation->check_process check_environment Step 3: Assess Buffer and Storage Conditions check_process->check_environment remediate_formulation Adjust PEG-DSPE Concentration (2-10 mol% is often effective) check_environment->remediate_formulation Formulation Issue? remediate_process Standardize Protocol: - Consistent solvent addition rate - Controlled stirring/sonication - Maintain temperature check_environment->remediate_process Process Inconsistency? remediate_environment Optimize Buffer: - Lower ionic strength - Adjust pH to ~7.4 - Store at recommended temperature (e.g., 4°C) check_environment->remediate_environment Environmental Factor? characterize Step 4: Re-characterize Nanoparticles (DLS, Zeta Potential) remediate_formulation->characterize remediate_process->characterize remediate_environment->characterize end_success End: Stable Nanoparticles Achieved characterize->end_success Aggregation Resolved end_fail Further Optimization Needed characterize->end_fail Aggregation Persists

Caption: Troubleshooting workflow for this compound nanoparticle aggregation.

Data Presentation

Table 1: Effect of DSPE-PEG2000 Molar Percentage on Liposome Stability in the Presence of Divalent Cations
DSPE-PEG2000 (mol%)Relative Survival Rate in 200 mM Mg²⁺Relative Survival Rate in 200 mM Ca²⁺Reference
5Similar to low-ionic solutionsSimilar to low-ionic solutions[1]
20Higher than in low-ionic solutionsHigher than in low-ionic solutions[1]

This table illustrates that a higher molar percentage of DSPE-PEG can significantly enhance the stability of liposomes in environments with high concentrations of divalent cations.

Table 2: Influence of Buffer Conditions on Nanoparticle Stability
ParameterConditionObserved Effect on NanoparticlesPotential Action
Ionic Strength High Salt Concentration (e.g., >150 mM NaCl)Increased aggregation due to charge screening.Reduce salt concentration or use a buffer with lower ionic strength.
Low Salt Concentration (e.g., 10 mM NaCl)Enhanced stability due to electrostatic repulsion.Optimal for storage and some applications.
pH Acidic (pH < 6)Potential for lipid hydrolysis and changes in surface charge, leading to aggregation.Adjust pH to the neutral range.
Neutral (pH ~7.4)Generally optimal for stability of DSPE-PEG nanoparticles.Maintain this pH for formulation and storage.
Basic (pH > 8)Can also lead to lipid degradation and instability.Adjust pH to the neutral range.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Thin-Film Hydration

This protocol outlines a standard method for preparing PEGylated liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in the organic solvent within a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to eliminate any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., >55°C for DSPC). Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).

  • Size Reduction: To achieve a more uniform size distribution of small unilamellar vesicles (SUVs), downsize the MLV suspension using either probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)

DLS is a key technique for measuring the hydrodynamic diameter, size distribution, and polydispersity index (PDI) of nanoparticles in suspension.

Materials:

  • Nanoparticle suspension

  • DLS instrument (e.g., Malvern Zetasizer)

  • Appropriate cuvettes (e.g., disposable polystyrene or quartz)

  • Filtration unit (optional, for removing large aggregates/dust)

Procedure:

  • Sample Preparation: If necessary, filter the nanoparticle suspension through a suitable filter (e.g., 0.22 µm) to remove any large contaminants. Dilute a small aliquot of the suspension with the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Select the appropriate measurement parameters, including the solvent viscosity and refractive index, and the material refractive index.

  • Measurement: Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles. Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

  • Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter and PDI. A low PDI value (typically <0.2) indicates a monodisperse sample with a narrow size distribution, while a high PDI suggests aggregation or a polydisperse sample.

Visualizations

G center_node This compound Nanoparticle Stability formulation Formulation Parameters center_node->formulation process Process Parameters center_node->process environment Environmental Factors center_node->environment peg_conc PEG-DSPE Concentration (Steric Hindrance) formulation->peg_conc lipid_comp Lipid Composition (e.g., Cholesterol for rigidity) formulation->lipid_comp drug_load Drug Loading (Type and Amount) formulation->drug_load method Preparation Method (e.g., Thin-film hydration, Microfluidics) process->method hydration Hydration Conditions (Temperature, Time) process->hydration sizing Size Reduction (Sonication, Extrusion) process->sizing ph Buffer pH environment->ph ionic Ionic Strength environment->ionic storage Storage Conditions (Temperature, Time) environment->storage

Caption: Key factors influencing the stability of this compound nanoparticles.

References

Technical Support Center: Optimizing Drug Encapsulation with m-PEG12-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize drug encapsulation efficiency using m-PEG12-DSPE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in drug encapsulation?

A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]) is a phospholipid-polymer conjugate. Its primary roles in drug delivery formulations, such as liposomes and micelles, are to provide a hydrophilic "stealth" coating and enhance stability. The DSPE portion acts as a hydrophobic anchor within the lipid bilayer, while the PEG chains create a protective layer that can reduce interactions with blood components, minimize uptake by the immune system, and prolong circulation time.[1][2][3] This extended circulation can lead to improved drug accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.[3][4]

Q2: What are the critical factors to consider when using this compound for drug encapsulation?

A2: Several factors can significantly influence the success of your experiments with this compound. Key considerations include:

  • Quality of Raw Materials: The purity and polydispersity of this compound can impact the final formulation's efficacy and quality.[1]

  • PEG Chain Length: The length of the PEG chain affects micelle size, drug solubilization, and the stability of the resulting nanoparticles.[1]

  • Lipid Concentration: The concentration of this compound can influence the size of micelles and the viscosity of the solution.[1]

  • Solvent and Buffer Conditions: The choice of solvent and the pH of the buffer can impact particle size and the chemical stability of the lipid.[1][5]

  • Storage Conditions: Proper storage is essential to prevent chemical degradation, such as hydrolysis and oxidation.[1]

Q3: How does the concentration of this compound affect liposome formation and stability?

A3: The molar percentage of this compound is a critical parameter. A sufficient concentration, typically in the range of 5-10 mol%, is necessary to provide adequate steric hindrance, which helps prevent liposome aggregation.[6][7] Insufficient PEGylation can lead to rapid clearance by the immune system.[1] However, excessively high concentrations can lead to the formation of micelles instead of liposomes.[6] The optimal concentration often needs to be determined empirically for each specific lipid composition and drug.

Q4: What is the difference between passive and active drug loading, and how does this compound influence them?

A4: Passive loading involves encapsulating the drug during the liposome formation process. For hydrophilic drugs, this often results in low encapsulation efficiency as the drug is entrapped within the aqueous core.[7] Active loading , or remote loading, is a technique used to load drugs into pre-formed liposomes, often utilizing a transmembrane gradient (e.g., pH or ammonium sulfate gradient) to drive the drug into the liposome.[6][7] This method can significantly improve encapsulation efficiency for certain drugs.[7] The presence of this compound helps to stabilize the liposome structure during both loading processes and contributes to the overall stability of the final drug-loaded formulation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during drug encapsulation experiments with this compound.

Issue 1: Low Drug Encapsulation Efficiency
Potential Cause Recommended Solution
Inefficient Loading Method For hydrophilic drugs, consider switching from passive to active loading methods, such as creating a pH or ammonium sulfate gradient.[7]
Suboptimal Drug-to-Lipid Ratio Optimize the drug-to-lipid ratio. An excessively high drug load can disrupt the lipid bilayer or micelle core, leading to instability and low encapsulation.[6] Experiment with different ratios to find the optimal balance between loading and stability.[8][9]
Poor Drug-Lipid Interaction For hydrophobic drugs, ensure the lipid core is suitable. For hydrophilic drugs, optimize the remote loading conditions.[6] The physicochemical properties of the drug (e.g., solubility, pKa) will greatly influence its encapsulation.[7]
Mismatched Formulation Method The chosen method (e.g., thin-film hydration, ethanol injection, microfluidics) may not be optimal for your specific drug and lipid combination.[6] Experiment with different preparation techniques.
Incorrect pH or Ionic Strength of Buffer Prepare and store the formulation in a buffer with a pH and ionic strength that are optimal for the stability of the lipids and the encapsulated drug.[5][6]
Issue 2: Inconsistent Particle Size and High Polydispersity Index (PDI)
Potential Cause Recommended Solution
Inconsistent Formulation Process Minor variations in the experimental procedure, such as the rate of solvent addition, stirring speed, and temperature, can lead to significant differences in particle size.[1] Meticulously standardize your protocol. Consider using automated or semi-automated systems for preparation to enhance reproducibility.[1]
Variability in Raw Materials Use this compound from the same lot for a series of related experiments. Characterize new batches for purity and polydispersity using techniques like HPLC and mass spectrometry.[1]
Improper Hydration Temperature Hydrate the lipid film at a temperature above the phase transition temperature (Tc) of all lipid components to ensure proper formation of vesicles.[6]
Ineffective Size Reduction Ensure the size reduction method (e.g., extrusion, sonication) is performed correctly and for a sufficient duration. For extrusion, ensure the polycarbonate membranes are not clogged or damaged.
Issue 3: Formulation Instability (Aggregation or Drug Leakage)
Potential Cause Recommended Solution
Inadequate PEGylation Ensure the molar percentage of this compound is sufficient to provide adequate steric hindrance. A common starting point is 5 mol%, but this may need to be optimized.[7] As little as 2 mol% of DSPE-PEG2000 can be effective at preventing aggregation.[1]
Insufficient Surface Charge If aggregation persists despite adequate PEGylation, consider incorporating a charged lipid (e.g., cationic or anionic) to increase electrostatic repulsion between particles. A zeta potential greater than ±20 mV is typically desired.[7]
Presence of Lysolipids The presence of lysolipids can create defects in the lipid bilayer, leading to increased drug leakage.[6] Ensure high-purity lipids are used.
Improper Storage Store liposomes well below the phase transition temperature of the lipid mixture to prevent instability and aggregation.[7]
High Drug-to-Lipid Ratio An excessively high drug load can disrupt the lipid bilayer, leading to instability and premature drug release.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on liposomal formulations, highlighting the impact of composition on encapsulation efficiency.

Table 1: Effect of PEG-DSPE Concentration on Encapsulation Efficiency

Primary LipidCholesterol (mol%)PEG-DSPE (mol%)DrugEncapsulation Efficiency (%)Reference
Phosphatidylcholine303Quercetin90[8][9]
Phosphatidylcholine305QuercetinNot specified as highest[8][9]
Phosphatidylcholine307QuercetinNot specified as highest[8][9]
DSPC0>0.5-Forms discoidal micelles[10]
DSPC30>15-Forms discoidal micelles[10]
DSPC40>5-Forms discoidal micelles[10]

Table 2: Example Formulations and Achieved Encapsulation Efficiencies

Lipid Composition (molar ratio)DrugEncapsulation Efficiency (%)Particle Size (nm)Reference
DSPC:Chol:mPEG2000-DSPE (3:2:0.15)Irinotecan>90Not specified[4]
Amount of mPEG-2k-DSPE varied (Box-Behnken design)Amphotericin B92.7 ± 2.5218 ± 5[8][9]
Lc-PTOX-Lps with DSPE-mPEG2000Podophyllotoxin87.11 ± 1.77168.91 ± 7.07[11]
PHIS-PEG/DSPE-PEG mixed micellesPaclitaxel88110-135[12]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes a common method for preparing liposomes encapsulating a hydrophobic drug.

  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and this compound in the desired molar ratio) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[3][6]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3][6]

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[3][6]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).[6]

    • Vortex or gently agitate the flask to detach the lipid film and form multilamellar vesicles (MLVs).[6]

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or probe sonication.[3][6]

  • Purification:

    • Remove unencapsulated drug by methods such as size exclusion chromatography or dialysis.[7]

Protocol 2: Active Loading of a Hydrophilic Drug using a pH Gradient
  • Prepare Liposomes: Prepare liposomes as described in Protocol 1 (steps 1-3), but without the drug. The hydration buffer should have a low internal pH (e.g., pH 4.0), while the external buffer will have a higher pH.

  • Create pH Gradient: Exchange the external buffer with one of a higher pH (e.g., PBS pH 7.4) using dialysis or a size exclusion column. This creates a pH gradient across the liposome membrane.

  • Drug Loading:

    • Add the hydrophilic drug to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid phase transition temperature for a specified time (e.g., 30-60 minutes) to allow the drug to be actively transported into the liposomes.

  • Purification: Remove the unencapsulated drug using size exclusion chromatography or dialysis against the external buffer.[7]

Visualizations

experimental_workflow Experimental Workflow for Liposome Preparation cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_sizing Step 3: Size Reduction cluster_purify Step 4: Purification dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate mlv Formation of MLVs hydrate->mlv size_reduction Extrusion or Sonication mlv->size_reduction luvs Formation of LUVs size_reduction->luvs purify Remove Unencapsulated Drug (e.g., Dialysis) luvs->purify final Final Formulation purify->final troubleshooting_low_ee Troubleshooting Low Encapsulation Efficiency start Low Encapsulation Efficiency Observed drug_type Is the drug hydrophilic? start->drug_type active_load Consider Active Loading (pH or ion gradient) drug_type->active_load Yes passive_params Optimize Passive Loading Parameters drug_type->passive_params No ratio Optimize Drug-to-Lipid Ratio active_load->ratio passive_params->ratio method Experiment with Different Formulation Methods ratio->method buffer Check Buffer pH and Ionic Strength method->buffer end Improved Encapsulation buffer->end

References

troubleshooting low yield in m-PEG12-DSPE conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting low-yield issues in m-PEG12-DSPE conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound conjugation reactions?

Low conjugation yield can stem from several factors, including suboptimal reaction conditions (e.g., incorrect pH, temperature, or reaction time), degradation of reagents, issues with the molecule to be conjugated (e.g., low concentration, presence of competing substances), and inefficient purification methods.

Q2: Which functional group on the this compound should I choose for my molecule?

The choice of the reactive group on your this compound depends on the available functional groups on your target molecule.

  • For molecules with primary amines (-NH2), such as proteins and antibodies: Use an N-hydroxysuccinimide (NHS) ester-activated this compound (this compound-NHS). This will form a stable amide bond.

  • For molecules with free sulfhydryl (-SH) groups, such as thiolated peptides or antibodies: Use a maleimide-activated this compound (this compound-Maleimide). This forms a stable thioether bond.

Q3: How does the length of the PEG chain affect the conjugation reaction?

While this guide focuses on this compound, it's important to note that the PEG chain length can influence the properties of the final conjugate. Longer PEG chains, like those in PEG2000 or PEG5000, can provide a better "stealth" effect for liposomes, prolonging circulation time.[1] The choice of PEG length should be considered based on the desired properties of the final product.

Q4: Can I use Tris buffer for my conjugation reaction?

No, you should avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the activated this compound, thereby reducing conjugation efficiency.[2][3][4][5] Suitable alternatives include phosphate-buffered saline (PBS), HEPES, or borate buffer.[5]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yield in your this compound conjugation reactions.

IssuePotential CauseRecommended Solution
Low or No Conjugation Incorrect Reaction pH: The optimal pH for the reaction is not being maintained.For This compound-NHS reactions, maintain a pH between 7.0 and 8.0 for efficient conjugation to primary amines.[2][3] For This compound-Maleimide reactions, a pH range of 6.5-7.5 is recommended to ensure the stability of the maleimide group and the reactivity of the thiol.[6]
Hydrolysis of Activated PEG-DSPE: The reactive group on the this compound has been hydrolyzed and is no longer active.For NHS esters , hydrolysis increases significantly with pH. The half-life at pH 8.6 is only 10 minutes.[2][3] Prepare solutions fresh and use the activated PEG-DSPE immediately. For maleimide groups, hydrolysis also increases at higher pH.[6]
Inactive Target Molecule: The functional groups on your protein, peptide, or other molecule are not available for conjugation.For thiol conjugations, ensure that disulfide bonds in your protein are adequately reduced to free sulfhydryl groups. For amine conjugations, confirm that the primary amines are not blocked.
Presence of Competing Nucleophiles: Other molecules in the reaction mixture are reacting with the activated PEG-DSPE.Ensure your buffer is free of primary amines (e.g., Tris) for NHS ester reactions and free of thiol-containing reagents (e.g., DTT) for maleimide reactions.[2][3][5]
Low Recovery After Purification Inappropriate Purification Method: The conjugated product is being lost during the purification step.For larger molecules like antibodies, dialysis or size-exclusion chromatography are common methods to remove unreacted PEG-DSPE.[2][3] Ensure the molecular weight cut-off of dialysis membranes or the fractionation range of chromatography columns is appropriate for your conjugate.
Aggregation of Conjugate: The final product is aggregating and precipitating out of solution.This can be caused by a high degree of PEGylation. Try reducing the molar ratio of this compound to your target molecule.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence conjugation efficiency. These are based on typical trends described in the literature and should be used as a guide for optimization.

Table 1: Illustrative Effect of pH on this compound-NHS Conjugation Yield

Reaction pHHalf-life of NHS-ester (at 25°C)Illustrative Conjugation Yield (%)Notes
7.04-5 hours[2][3]70-85%Slower reaction rate, but more stable NHS-ester.
7.5~2 hours80-95%Good balance of reaction rate and NHS-ester stability.
8.01 hour[2][3]60-75%Faster reaction, but significant hydrolysis of the NHS-ester.
8.5~20 minutes< 50%Very rapid hydrolysis of the NHS-ester leads to low yield.

Table 2: Illustrative Effect of Molar Ratio on Conjugation Efficiency

Molar Ratio (this compound : Target Molecule)Illustrative Conjugation Yield (%)Degree of PEGylationPotential Issues
1:130-50%LowIncomplete conjugation of the target molecule.
5:170-90%ModerateGood for most applications.
10:1> 90%HighMay lead to aggregation or loss of biological activity of the target molecule.
20:1> 95%Very HighIncreased risk of aggregation and may be wasteful of the PEG reagent.[5]

Experimental Protocols

Protocol 1: Conjugation of this compound-NHS to a Protein (e.g., Antibody)

Materials:

  • This compound-NHS

  • Protein solution (in amine-free buffer, e.g., PBS pH 7.4)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Glycine or Tris, pH 7.4

  • Purification system (e.g., dialysis cassettes with appropriate MWCO, size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

  • This compound-NHS Solution Preparation: Immediately before use, dissolve the this compound-NHS in the Reaction Buffer to a known concentration.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound-NHS solution to the protein solution. A common starting point is a 10:1 molar ratio of PEG to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by hydrolyzing any unreacted NHS esters.[1]

  • Purification: Purify the conjugate from excess this compound and quenching reagents using dialysis or size-exclusion chromatography.

Protocol 2: Conjugation of this compound-Maleimide to a Thiolated Peptide

Materials:

  • This compound-Maleimide

  • Thiolated peptide solution (in a thiol-free, degassed buffer)

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 10 mM EDTA, pH 7.0, degassed.

  • Quenching Reagent: 2-Mercaptoethanol or Cysteine

  • Purification system (e.g., dialysis, HPLC)

Procedure:

  • Peptide Preparation: Dissolve the thiolated peptide in the degassed Reaction Buffer. If the peptide has disulfide bonds, it must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.

  • This compound-Maleimide Solution Preparation: Dissolve the this compound-Maleimide in the Reaction Buffer immediately before use.

  • Conjugation Reaction:

    • Add the this compound-Maleimide solution to the peptide solution. A molar ratio of 3:1 (PEG:peptide) is a good starting point.[6]

    • Incubate the reaction under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching: Add a small excess of the quenching reagent (e.g., 2-mercaptoethanol) to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate using a suitable method such as dialysis or reversed-phase HPLC.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for this compound conjugation.

experimental_workflow General this compound Conjugation Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_quench 3. Quenching cluster_purification 4. Purification cluster_analysis 5. Analysis prep_peg Prepare fresh this compound solution reaction Mix reactants at optimized molar ratio and pH prep_peg->reaction prep_mol Prepare target molecule in appropriate buffer prep_mol->reaction incubation Incubate at controlled temperature and time reaction->incubation quench Add quenching agent to stop the reaction incubation->quench purify Purify conjugate (Dialysis, SEC, HPLC) quench->purify analyze Characterize final conjugate purify->analyze

References

Technical Support Center: Improving the Targeting Efficiency of m-PEG12-DSPE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the targeting efficiency of your m-PEG12-DSPE conjugate formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my nanoparticle formulation? A1: this compound is a phospholipid-polymer conjugate used in nanocarriers like liposomes and micelles.[1] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a hydrophobic anchor, embedding itself within the lipid bilayer of the nanoparticle.[1][2] The hydrophilic m-PEG12 (methoxy-polyethylene glycol with 12 PEG units) chain extends into the aqueous environment, creating a protective "stealth" layer.[1][2] This layer helps to reduce interactions with blood components, minimize uptake by the immune system (mononuclear phagocyte system), and prolong the circulation time of the nanoparticle in the bloodstream.[1][3]

Q2: My targeting efficiency is low. How does the length of the PEG chain impact ligand exposure? A2: The relative length of the PEG chain used for the "stealth" shield (like this compound) and the PEG chain used to attach your targeting ligand is critical. For optimal targeting, the ligand-conjugated PEG chain should be longer than the surrounding methoxy-capped "stealth" PEG chains. Studies have shown that when the methoxy-capped PEG is about half the length of the targeting ligand-displaying PEG, cellular uptake is significantly improved.[4] If your this compound stealth shield is sterically hindering your targeting ligand, consider using a longer PEG linker (e.g., PEG24, PEG36) for your ligand conjugation.[4]

Q3: What is the Accelerated Blood Clearance (ABC) phenomenon and could it be affecting my results? A3: The Accelerated Blood Clearance (ABC) phenomenon is an immune response that can occur upon repeated injections of PEGylated nanoparticles.[5][6] The first dose can induce the production of PEG-specific IgM antibodies.[5][7] Upon subsequent injections, these antibodies bind to the PEG on the nanoparticle surface, leading to rapid clearance from the bloodstream, primarily by the liver and spleen.[5][6] This can drastically reduce circulation time and targeting efficiency. The ABC phenomenon is influenced by the nanocarrier's properties and the dosing regimen.[6][8]

Q4: How does the concentration of this compound affect my formulation? A4: The molar percentage of this compound is a critical parameter.

  • Stability: Insufficient PEGylation (<2 mol%) can lead to nanoparticle aggregation and rapid clearance.[1] Generally, increasing the molar ratio of DSPE-PEG enhances stability.[9]

  • Size: Increasing the DSPE-PEG concentration typically leads to smaller nanoparticles due to steric repulsion between the PEG head groups.[9] However, some studies have noted an anomalous size peak around 7-8 mol% DSPE-PEG.[10]

  • Targeting: Excessively high concentrations or very long PEG chains can create a dense "brush" layer that shields targeting ligands, reducing their interaction with target cells—a phenomenon known as the "PEG dilemma".[3]

Q5: How can I differentiate between cytotoxicity from my encapsulated drug versus the this compound vehicle itself? A5: It is essential to run a control experiment using a "blank" or "empty" nanoparticle formulation. This formulation should contain all the same components as your drug-loaded version (including this compound) but without the active drug.[11] By comparing the cytotoxicity of the blank nanoparticles to the drug-loaded ones, you can isolate the effect of the vehicle from the effect of the therapeutic agent.[11]

Troubleshooting Guides

This section provides systematic approaches to address specific issues you may encounter during your experiments.

Problem 1: Low Cellular Uptake or Targeting Efficiency

If your conjugates are not effectively binding to or being internalized by target cells, follow this troubleshooting workflow.

start Low Cellular Uptake q1 Is the targeting ligand active and correctly conjugated? start->q1 q2 Is the ligand sterically hindered by the PEG shield? q1->q2 Yes sol1 Verify ligand integrity. Confirm conjugation via SDS-PAGE, MALDI-TOF, or HPLC. q1->sol1 No q3 Is the nanoparticle size optimal for endocytosis? q2->q3 No sol2 Use a longer PEG linker for the ligand than for the stealth shield (m-PEG12). Optimal ratio is often 2:1. q2->sol2 Yes q4 Is the ligand density on the surface sufficient? q3->q4 Yes sol3 Measure size via DLS. Targeting is most effective for intermediate sizes (e.g., 35-45 nm). Adjust formulation/extrusion. q3->sol3 No sol4 Increase molar ratio of ligand-PEG-DSPE. Quantify ligand density. q4->sol4 No

Caption: Troubleshooting workflow for low targeting efficiency.
Problem 2: Nanoparticle Aggregation and Instability

Aggregation leads to inconsistent results, increased clearance by the immune system, and potential toxicity. Use this guide to diagnose and solve stability issues.

start Nanoparticle Aggregation (High PDI in DLS) q1 Is this compound concentration sufficient? start->q1 q2 Are there issues with the formulation process? q1->q2 Yes sol1 Increase this compound to 2-5 mol% to ensure adequate steric protection. q1->sol1 No q3 Is the formulation stored correctly? q2->q3 No sol2 Ensure hydration temperature is above the lipid's phase transition temp (Tm). Standardize sonication/extrusion time and power. q2->sol2 Yes q4 Is aggregation induced by freeze-drying? q3->q4 Yes sol3 Store well below the lipid mixture's Tm. Use appropriate buffers to avoid ion-induced aggregation. q3->sol3 No sol4 Incorporate a cryoprotectant (e.g., sucrose, trehalose) before lyophilization. q4->sol4 Yes

Caption: Troubleshooting workflow for nanoparticle aggregation.

Data Presentation

Table 1: Effect of PEG Pairing on Cellular Uptake and Cytotoxicity

This table summarizes findings on how the combination of a targeting PEG linker and a stealth PEG shield affects biological activity. Optimal performance is often seen when the stealth PEG is shorter than the targeting PEG.[4]

Targeting Ligand ConjugateStealth ShieldRelative Cellular Uptake (Normalized)IC50 (µM Doxorubicin) in U87MG cells
APTEDB-PEG2000-DSPEm-PEG2000-DSPE1.001.8
APTEDB-PEG2000-DSPE m-PEG1000-DSPE ~2.50 0.5
APTEDB-PEG1000-DSPEm-PEG1000-DSPE1.002.5
APTEDB-PEG1000-DSPE m-PEG550-DSPE ~2.25 0.8
Data adapted from a study on aptide-targeted liposomes, illustrating the principle of PEG pairing.[4] The principle applies to this compound shielding, where a longer targeting linker would be required.
Table 2: Effect of DSPE-PEG Molar Concentration on Liposome Size

This table shows the general impact of DSPE-PEG2000 concentration on the size of large unilamellar vesicles (LUVs). A similar trend, with variations based on the specific lipid composition, can be expected for this compound.

DSPE-PEG2000 (mol%)Average Liposome Diameter (nm)
0~135
2~125
4~120
8~140
10~125
Data adapted from Garbuzenko et al.[10] Note the anomalous peak in size around 8 mol%.

Experimental Protocols

Protocol 1: Ligand Conjugation to DSPE-PEG-Maleimide

This protocol describes how to conjugate a thiol-containing targeting ligand (e.g., a cysteine-containing peptide) to a maleimide-functionalized DSPE-PEG, which can be used alongside this compound in your formulation.

Materials:

  • DSPE-PEG-Maleimide (e.g., DSPE-PEG12-Mal)

  • Thiol-containing ligand (peptide, antibody fragment)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.4, degassed and nitrogen-purged.

  • Organic solvent (e.g., Chloroform or DMSO) for initial lipid dissolution.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Dissolve DSPE-PEG-Maleimide: Accurately weigh and dissolve the DSPE-PEG-Maleimide in a small amount of organic solvent if needed, then evaporate the solvent under a stream of nitrogen to form a thin film. Hydrate the film with the conjugation buffer to form a micellar solution.[12]

  • Dissolve Ligand: Dissolve the thiol-containing ligand in the conjugation buffer. If the ligand is a protein, ensure any necessary reducing steps to expose the thiol group have been performed.

  • Conjugation Reaction: Mix the DSPE-PEG-Maleimide solution with the ligand solution. A 10- to 20-fold molar excess of the maleimide lipid over the thiol-containing ligand is often recommended for efficient conjugation.[13]

  • Incubation: Blanket the reaction mixture with an inert gas to prevent oxidation of the thiol groups.[12] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[12][13]

  • Purification: The resulting DSPE-PEG-Ligand conjugate can be purified from unconjugated ligand using methods like dialysis or size exclusion chromatography.

  • Quantification & Formulation: The purified conjugate can be quantified and then incorporated into a nanoparticle formulation with other lipids, including this compound, typically using a thin-film hydration or post-insertion method.[12]

Protocol 2: In Vitro Cellular Uptake Assay via Flow Cytometry

This protocol provides a method to quantify the internalization of fluorescently labeled nanoparticles into target cells.

Materials:

  • Fluorescently labeled nanoparticles (e.g., containing 0.5 mol% Rhodamine-DSPE).

  • Target cells and appropriate culture medium.

  • Control (non-targeted) nanoparticles.

  • 96-well or 24-well cell culture plates.

  • Flow cytometer.

  • PBS and Trypsin-EDTA.

Procedure:

  • Cell Seeding: Seed target cells into culture plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow for 24 hours.[11]

  • Treatment: Prepare serial dilutions of your fluorescently labeled targeted and non-targeted nanoparticles in fresh, serum-containing culture medium.

  • Incubation: Remove the old medium from the cells and add the nanoparticle solutions. Incubate for a defined period (e.g., 1-4 hours) at 37°C and 5% CO₂.[14] Include a group of untreated cells as a negative control.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are only loosely bound to the cell surface.

  • Cell Detachment: Detach the cells from the plate using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and transfer the cell suspension to flow cytometry tubes.

  • Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The geometric mean fluorescence intensity (MFI) of the cell population is used to quantify uptake. Compare the MFI of cells treated with targeted nanoparticles to those treated with non-targeted nanoparticles and untreated controls.[15]

Visualizations

Caption: General experimental workflow for targeted nanoparticle development.

References

Technical Support Center: Addressing Steric Hindrance with m-PEG12-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using m-PEG12-DSPE for steric stabilization of nanoparticles in drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in nanoparticle formulations?

A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]) is a phospholipid-polymer conjugate. Its primary function is to provide steric stabilization to nanoparticles, such as liposomes and lipid nanoparticles (LNPs).[1][2] The DSPE portion acts as a hydrophobic anchor, embedding itself within the lipid bilayer of the nanoparticle, while the hydrophilic methoxy-terminated polyethylene glycol (m-PEG12) chain extends into the aqueous environment.[3][4] This PEG layer creates a "stealth" coating that sterically hinders interactions with opsonins (blood proteins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).[5][6][7] This ultimately prolongs the circulation time of the nanoparticles in the bloodstream.[2][8]

Q2: How does the concentration of this compound affect nanoparticle size?

A2: Generally, increasing the concentration of this compound in a lipid formulation leads to a decrease in the resulting nanoparticle size.[4][9] The steric repulsion between the PEG chains can lead to the fragmentation of larger multilamellar vesicles into smaller, more uniform unilamellar vesicles.[4] However, some studies have reported a non-linear relationship, with a potential for an anomalous increase in size at certain concentrations (e.g., around 7 ± 2 mol% for DSPE-PEG2000).[4][10] It is crucial to optimize the this compound concentration for each specific formulation to achieve the desired particle size.

Q3: Can the inclusion of this compound impact the drug loading efficiency of my nanoparticles?

A3: Yes, the concentration of this compound can influence drug loading. For hydrophobic drugs, PEGylation can sometimes enhance encapsulation. However, for hydrophilic drugs, higher concentrations of this compound can lead to the formation of smaller vesicles with a reduced internal aqueous volume, which can decrease the encapsulation capacity.[4] Additionally, the incorporation of DSPE-PEG can alter the packing of the lipid bilayer, potentially increasing its permeability and leading to leakage of the encapsulated drug.[4]

Q4: What is the "PEG dilemma" and how does it relate to steric hindrance?

A4: The "PEG dilemma" refers to the trade-off between the benefits of PEGylation for systemic circulation and its potential drawbacks for cellular uptake and endosomal escape.[6] While the steric hindrance provided by the PEG layer is excellent for avoiding MPS clearance, it can also shield targeting ligands and hinder the interaction of the nanoparticle with the target cell membrane, thereby reducing cellular uptake and subsequent intracellular drug release.[6][11]

Troubleshooting Guides

Issue 1: Poor Drug Loading Efficiency

Possible Cause Troubleshooting Steps
Reduced internal aqueous volume for hydrophilic drugs Optimize the this compound concentration. A lower concentration might increase the vesicle size and internal volume.[4]
Increased membrane permeability Adjust the lipid composition to improve bilayer packing. Consider incorporating cholesterol or lipids with higher phase transition temperatures.
Suboptimal formulation process Ensure the drug is present during the entire nanoparticle formation process. For passive loading, using a higher initial drug concentration in the hydration buffer can be beneficial.

Issue 2: Suboptimal Nanoparticle Size or High Polydispersity Index (PDI)

Possible Cause Troubleshooting Steps
Inappropriate this compound concentration Systematically vary the molar ratio of this compound in your formulation. Characterize the size and PDI at each concentration to identify the optimal range.[9]
Inefficient size reduction method Optimize sonication parameters (time, power) or extrusion parameters (membrane pore size, number of cycles) to ensure sufficient energy input for size reduction.[4]
Anomalous size increase at a specific concentration If you observe an unexpected size increase at a particular this compound concentration, try formulating at concentrations above or below this specific range.[4]

Issue 3: Reduced Cellular Uptake or Therapeutic Efficacy

Possible Cause Troubleshooting Steps
Steric hindrance of targeting ligands If using targeting ligands, consider using a longer PEG chain to extend the ligand beyond the this compound corona or using a cleavable PEG-lipid that sheds the PEG layer in the target microenvironment.[12]
"PEG dilemma" hindering cell-nanoparticle interaction A lower density of this compound may reduce steric hindrance at the cellular level, potentially improving uptake.[13] This requires a balance, as it may also decrease circulation time.
Formulation instability in biological media Assess nanoparticle stability in relevant biological fluids (e.g., serum). If aggregation occurs, a slightly higher this compound concentration might be necessary for stabilization.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Liposomes by Thin-Film Hydration

  • Lipid Film Preparation:

    • Dissolve the desired lipids, including this compound, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline or the drug solution) by gentle agitation or vortexing. The temperature of the hydration buffer should be above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).[9]

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration for measurement.

  • Dynamic Light Scattering (DLS):

    • Use a DLS instrument to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

    • Ensure the sample is properly equilibrated to the measurement temperature.

  • Zeta Potential Measurement:

    • Use the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the nanoparticles. This can provide information about the efficiency of the PEG coating in shielding the surface charge.

Protocol 3: Quantification of Drug Encapsulation Efficiency

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the nanoparticles using methods like dialysis, size exclusion chromatography (e.g., using a Sephadex column), or centrifugation.

  • Quantification of Encapsulated Drug:

    • Disrupt the nanoparticles using a suitable solvent or detergent to release the encapsulated drug.

    • Quantify the amount of drug using a suitable analytical technique such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.

Visualizations

Steric_Hindrance_Mechanism cluster_0 Unstabilized Nanoparticle cluster_1 This compound Stabilized Nanoparticle NP Nanoparticle Macrophage Macrophage NP->Macrophage Phagocytosis PEG_NP Nanoparticle PEG1 PEG2 PEG3 PEG4 PEG_NP->Macrophage Reduced Uptake Opsonin Opsonin Opsonin->NP Opsonization Opsonin->PEG_NP Interaction Blocked (Steric Hindrance)

Caption: Mechanism of steric hindrance by this compound.

Troubleshooting_Workflow Start Experiment Start: Formulate Nanoparticles Problem Problem Encountered? Start->Problem Size_PDI Suboptimal Size/PDI Problem->Size_PDI Yes Loading Poor Drug Loading Problem->Loading Yes Uptake Reduced Cellular Uptake Problem->Uptake Yes Success Problem Resolved Problem->Success No Optimize_PEG Vary this compound Concentration Size_PDI->Optimize_PEG Optimize_Process Adjust Formulation Process (e.g., Sonication) Size_PDI->Optimize_Process Loading->Optimize_PEG Optimize_Lipids Modify Lipid Composition Loading->Optimize_Lipids Uptake->Optimize_PEG Uptake->Optimize_Lipids Optimize_PEG->Problem Optimize_Process->Problem Optimize_Lipids->Problem

Caption: Troubleshooting workflow for this compound formulations.

Experimental_Workflow A 1. Lipid Film Preparation (including this compound) B 2. Hydration with Aqueous Phase/Drug A->B C 3. Size Reduction (Sonication/Extrusion) B->C D 4. Characterization (DLS, Zeta Potential) C->D E 5. Drug Loading Quantification D->E F 6. In Vitro/In Vivo Studies E->F

Caption: General experimental workflow for nanoparticle formulation.

References

long-term storage and stability of m-PEG12-DSPE formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]) formulations.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound powder?

For long-term stability, this compound powder should be stored at -20°C in a dry, dark environment, preferably under an inert atmosphere like argon or nitrogen. Under these conditions, the product is expected to be stable for up to 3 years[1].

2. How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for optimal stability, which can be maintained for up to one year[1]. It is advisable to use a dry organic solvent and store the solution in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.

3. What are the primary degradation pathways for this compound?

The two main chemical degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ester bonds in the DSPE lipid anchor, leading to the formation of lysophospholipids and free fatty acids. This process is accelerated by both acidic and basic pH conditions and higher temperatures[2].

  • Oxidation: Although DSPE has saturated fatty acid chains and is less susceptible to oxidation than unsaturated lipids, the PEG chain can be prone to oxidative degradation, especially in the presence of trace metal ions and light.

4. How does pH affect the stability of this compound formulations?

The stability of the ester bonds in the DSPE component is pH-dependent. The rate of hydrolysis is minimized around pH 6.5 and increases significantly under more acidic (pH < 6) or basic (pH > 7.5) conditions[2]. Therefore, maintaining a pH-controlled environment is crucial for the long-term stability of aqueous formulations.

5. Can I lyophilize my this compound formulation for long-term storage?

Yes, lyophilization (freeze-drying) is a common and effective method to enhance the long-term stability of liposomal and nanoparticle formulations containing this compound. It is essential to use cryoprotectants, such as sucrose or trehalose, to protect the integrity of the nanoparticles during the freezing and drying processes.

Troubleshooting Guides

Issue 1: Aggregation or Precipitation of the Formulation During Storage

Possible Causes:

  • Hydrolysis: Degradation of this compound can lead to the formation of lysolipids, which can alter the formulation's properties and cause aggregation.

  • Improper Storage Temperature: Storage at temperatures above the recommended -20°C for solids or -80°C for solutions can accelerate degradation and aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of aqueous formulations can disrupt the structure of liposomes or micelles, leading to aggregation.

  • Inadequate PEGylation: An insufficient amount of this compound on the nanoparticle surface may not provide enough steric hindrance to prevent aggregation[3].

Solutions:

  • Control pH: Ensure the formulation is buffered at a pH of approximately 6.5 to minimize hydrolysis[2].

  • Store at Recommended Temperatures: Adhere strictly to the recommended storage conditions.

  • Aliquot Samples: For aqueous formulations, aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

  • Optimize PEG-Lipid Concentration: Ensure the molar percentage of this compound is sufficient to provide a stable steric barrier. As a general guideline for DSPE-PEG lipids, even 2 mol% can be effective in preventing aggregation[3].

Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)

Possible Causes:

  • Raw Material Variability: Different batches of this compound may have slight variations in purity and PEG chain length distribution, which can affect the self-assembly process[3].

  • Formulation Process: Inconsistencies in the formulation process, such as hydration temperature, sonication time, or extrusion pressure, can lead to variable particle sizes.

  • Degradation: Chemical degradation can alter the amphiphilic properties of the lipid, leading to changes in particle size and distribution.

Solutions:

  • Characterize Raw Materials: If possible, characterize incoming batches of this compound for purity and polydispersity.

  • Standardize Formulation Protocol: Maintain a consistent and well-documented formulation procedure.

  • Monitor Stability Over Time: Regularly measure particle size and PDI to detect any changes indicative of instability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Powder-20°CUp to 3 years[1]Store in a dry, dark place under an inert atmosphere.
In Solvent-80°CUp to 1 year[1]Use a dry organic solvent and a tightly sealed container.
Aqueous Formulation2-8°CShort-term (days to weeks)pH should be controlled around 6.5. Prone to hydrolysis.
Lyophilized Formulation2-8°C or Room TemperatureLong-term (months to years)Requires cryoprotectants. Reconstitution stability should be verified.

Table 2: Influence of pH and Temperature on DSPE-PEG Hydrolysis (Qualitative)

ConditionRate of HydrolysisReference
Acidic pH (< 6.0)Accelerated[2]
Neutral pH (~6.5)Minimized[2]
Basic pH (> 7.5)Accelerated[2]
Elevated Temperature (e.g., 60°C)Significantly Accelerated[2]
Room TemperatureSlow, but occurs over time[2]

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to quantify the amount of intact this compound and detect the formation of degradation products like lysophospholipids.

Materials:

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound formulation sample

  • Lysophospholipid standard (for peak identification)

Procedure:

  • Sample Preparation: Dilute the this compound formulation in the initial mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the lipids. An example gradient could be: 0-5 min, 95% A; 5-25 min, ramp to 5% A; 25-30 min, hold at 5% A; 30-35 min, return to 95% A.

  • Detection: Use a CAD or ELSD detector as PEGylated lipids lack a strong UV chromophore.

  • Data Analysis: Monitor the peak area of the intact this compound over time. The appearance of new peaks at earlier retention times may indicate the formation of more polar degradation products like lysophospholipids.

Protocol 2: Monitoring Physical Stability by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in the formulation, providing information on aggregation and changes in size distribution over time.

Materials:

  • DLS instrument

  • Cuvettes

  • This compound formulation sample

  • Filtered, high-purity water or appropriate buffer for dilution

Procedure:

  • Sample Preparation: Dilute the formulation to an appropriate concentration for DLS analysis using filtered buffer. The final concentration will depend on the instrument's sensitivity.

  • Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes. Perform multiple measurements to obtain an average particle size (Z-average) and PDI.

  • Data Analysis: A stable formulation should show a consistent Z-average and a low PDI (typically < 0.3) over time. A significant increase in the Z-average or PDI indicates aggregation or changes in the nanoparticle structure.

Visualizations

Hydrolysis_Pathway cluster_conditions Accelerated by: mPEG12_DSPE This compound Intermediate Lysophospholipid (m-PEG12-Lyso-PE) mPEG12_DSPE->Intermediate Hydrolysis (H₂O) Cleavage of one ester bond Products Glycerophospho-PEG + 2 Fatty Acids Intermediate->Products Further Hydrolysis Cleavage of second ester bond High_Temp High Temperature Acid_Base Acidic/Basic pH HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Formulation This compound Formulation Dilution Dilute in Mobile Phase Formulation->Dilution Injection Inject into HPLC Dilution->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection CAD or ELSD Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Peak Areas (Intact vs. Degradants) Chromatogram->Quantification

References

Technical Support Center: Scaling Up m-PEG12-DSPE Nanoparticle Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-PEG12-DSPE nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions to address specific issues you may encounter when scaling up production from the laboratory to larger batch sizes.

Troubleshooting Guide

Scaling up the production of this compound nanoparticles can introduce variability. Below is a guide to common issues, their potential causes, and recommended solutions.

Common Issues in this compound Nanoparticle Scale-Up
IssuePotential Cause(s)Recommended Solution(s)
Increased Particle Size 1. Slower Mixing Speed at Larger Volumes: Inefficient homogenization leads to particle aggregation. 2. Inadequate PEGylation: The short PEG12 chain may provide insufficient steric hindrance at higher lipid concentrations. 3. High Lipid Concentration: Increased viscosity and particle collision frequency.1. Transition to a scalable mixing technology: Microfluidics offers precise and rapid mixing, which is crucial for controlling particle size. Increasing the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase can lead to smaller particles.[1][2] 2. Optimize this compound Concentration: While general principles suggest increasing PEG concentration can decrease size, the effect of short-chain PEGs may differ. Systematically test increasing the molar percentage of this compound. 3. Adjust Lipid Concentration: Lowering the total lipid concentration in the organic phase can reduce particle size.
High Polydispersity Index (PDI) 1. Inconsistent Mixing: Non-uniform mixing across the larger volume results in a wide particle size distribution. 2. Improper Hydration of Lipid Film (Thin-film hydration method): An uneven lipid film leads to the formation of variably sized multilamellar vesicles.[1] 3. Suboptimal Formulation Ratios: Incorrect ratios of lipids can lead to instability and a broad size distribution.1. Implement Controlled Mixing: Utilize a microfluidics system with a staggered herringbone micromixer for reproducible and uniform mixing.[3] 2. Ensure Uniform Lipid Film: When using the thin-film hydration method, ensure the organic solvent is completely removed under vacuum to form a thin, even film before hydration.[1] 3. Optimize Lipid Composition: Systematically vary the molar ratios of all lipid components to find the optimal formulation for low PDI.
Batch-to-Batch Inconsistency 1. Variability in Manual Processes: Manual mixing or hydration steps are difficult to reproduce at scale. 2. Lack of Precise Parameter Control: Minor variations in temperature, flow rates, or pressures can lead to different outcomes. 3. Raw Material Variability: Differences in the purity and quality of this compound and other lipids between batches.1. Automate the Process: Employ automated systems like microfluidic platforms to ensure consistent process parameters.[4] 2. Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all steps of the manufacturing process. 3. Implement Raw Material Quality Control: Thoroughly characterize all incoming raw materials to ensure they meet specifications.
Nanoparticle Aggregation 1. Insufficient Steric Stabilization: The short PEG12 chain may not provide enough repulsive force to prevent aggregation, especially in high ionic strength buffers. 2. Low Zeta Potential: A near-neutral surface charge can lead to particle aggregation.1. Increase this compound Concentration: A higher density of PEG on the surface can improve stability. 2. Optimize Buffer Conditions: Evaluate the effect of buffer pH and ionic strength on nanoparticle stability. 3. Incorporate a Charged Lipid: The addition of a charged lipid can increase the absolute zeta potential, enhancing electrostatic repulsion.
Low Encapsulation Efficiency 1. Suboptimal Lipid Composition: The lipid mixture may not be ideal for encapsulating the specific therapeutic agent. 2. Inefficient Loading Method: The chosen method may not be suitable for the drug's properties.1. Screen Different Lipid Compositions: Vary the ratios of helper lipids and cholesterol to improve drug encapsulation. 2. Optimize the Loading Process: For passive loading, ensure the drug is present during nanoparticle formation. For active loading, optimize the pH gradient or other driving forces.

Frequently Asked Questions (FAQs)

Q1: Why is my particle size increasing significantly when I move from a 1 mL to a 100 mL batch size?

A1: This is a common challenge in scaling up nanoparticle production. The primary reason is often a decrease in mixing efficiency at larger volumes. Methods that work well in the lab, such as vortexing or simple stirring, do not provide the same level of rapid and uniform mixing required for consistent nanoparticle formation in larger vessels. This leads to areas of localized high lipid concentration and slower solvent diffusion, resulting in larger and more polydisperse nanoparticles. To address this, it is recommended to transition to a scalable technology like microfluidics, which maintains consistent mixing conditions regardless of batch volume.[2]

Q2: How does the short PEG12 chain of this compound affect stability during scale-up compared to longer chains like PEG2000?

A2: The shorter PEG12 chain provides less steric hindrance than longer chains like PEG2000. This can lead to increased susceptibility to aggregation, especially at higher nanoparticle concentrations or in the presence of high salt concentrations.[5] While longer PEG chains can sometimes hinder cellular uptake, the shorter PEG12 may be advantageous for certain applications where faster clearance or higher cellular interaction is desired. During scale-up, it is crucial to carefully optimize the molar percentage of this compound in your formulation to ensure adequate surface coverage and stability. You may need a higher molar ratio of this compound compared to what would be required with a longer PEG-lipid to achieve similar stability.

Q3: What are the critical process parameters to monitor when using a microfluidics-based system for scaling up this compound nanoparticle production?

A3: When using a microfluidics platform, the two most critical process parameters to control are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous phase to the organic (lipid) phase.

  • Total Flow Rate (TFR): A higher TFR generally leads to more rapid mixing and smaller nanoparticles.[2]

  • Flow Rate Ratio (FRR): Increasing the FRR (i.e., having a higher flow rate of the aqueous phase relative to the organic phase) also promotes faster nanoprecipitation and results in smaller particles.[2]

By precisely controlling these two parameters, you can achieve consistent particle size and a low PDI across different batch sizes.

Q4: My nanoparticle suspension is stable initially but aggregates after purification. What could be the cause?

A4: Aggregation after purification can be due to several factors. If you are using dialysis, the removal of ethanol can sometimes lead to instability if the formulation is not optimized. If you are using Tangential Flow Filtration (TFF), which is a common method for scalable purification, the shear stress during the filtration process can sometimes induce aggregation.[6] It is important to optimize the TFF parameters, such as the transmembrane pressure and flow rate, to minimize stress on the nanoparticles.[6][7] Additionally, ensure that the final buffer composition is suitable for maintaining the stability of your this compound nanoparticles.

Q5: How can I improve the batch-to-batch reproducibility of my this compound nanoparticle formulation?

A5: Achieving high batch-to-batch reproducibility requires strict control over all aspects of the manufacturing process.[4] Key strategies include:

  • Automated and Controlled Manufacturing: Utilize a system, such as a microfluidic platform, that allows for precise and automated control of process parameters.[3]

  • Standardized Protocols: Develop and adhere to detailed Standard Operating Procedures (SOPs) for every step, from raw material handling to final product storage.

  • Raw Material Qualification: Ensure the quality and consistency of your starting materials, including the this compound, from your supplier.

  • In-Process Controls: Implement in-process checks of critical quality attributes like particle size and PDI to monitor the consistency of your production.

Experimental Protocols

Protocol 1: this compound Nanoparticle Formulation using Microfluidics

This protocol is adapted for the formulation of this compound nanoparticles using a microfluidic system.

Materials:

  • This compound

  • Structural lipids (e.g., DSPC)

  • Cholesterol

  • Active Pharmaceutical Ingredient (API) - optional

  • Ethanol (or other suitable organic solvent)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing system (e.g., with a staggered herringbone micromixer)

  • Syringe pumps

Procedure:

  • Prepare the Lipid-Organic Phase:

    • Dissolve the this compound, structural lipids, cholesterol, and API (if lipid-soluble) in ethanol to the desired total lipid concentration.

    • Ensure all components are fully dissolved. Gentle warming may be required depending on the lipids used.

  • Prepare the Aqueous Phase:

    • Dissolve the API (if water-soluble) in the aqueous buffer.

    • Filter the aqueous phase through a 0.22 µm filter.

  • Set up the Microfluidic System:

    • Prime the microfluidic cartridge and channels with the respective solvents as per the manufacturer's instructions to remove any air bubbles.

    • Load the lipid-organic phase and the aqueous phase into separate syringes and mount them on the syringe pumps.

  • Initiate Nanoparticle Formation:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Start the pumps to initiate the mixing of the two phases in the microfluidic cartridge. The rapid mixing will induce nanoprecipitation and the self-assembly of the nanoparticles.

  • Collect and Purify:

    • Collect the nanoparticle suspension from the outlet of the microfluidic system.

    • Purify the collected suspension to remove the organic solvent and any unencapsulated API. Tangential Flow Filtration (TFF) is the recommended method for scalable purification.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_mixing Nanoparticle Formation cluster_downstream Downstream Processing lipid_prep Lipid-Organic Phase (this compound, Lipids, API in Ethanol) microfluidics Microfluidic Mixing (Controlled TFR & FRR) lipid_prep->microfluidics aqueous_prep Aqueous Phase (API in Buffer) aqueous_prep->microfluidics purification Purification (Tangential Flow Filtration) microfluidics->purification characterization Characterization (Size, PDI, Zeta Potential) purification->characterization final_product Final Nanoparticle Suspension characterization->final_product

Caption: Experimental workflow for this compound nanoparticle production.

troubleshooting_logic start High PDI or Large Particle Size Observed cause1 Inconsistent Mixing? start->cause1 cause2 Suboptimal Formulation? start->cause2 cause3 Aggregation? start->cause3 sol1 Implement Microfluidics Increase TFR/FRR cause1->sol1 Yes sol2 Optimize Lipid Ratios (e.g., this compound %) cause2->sol2 Yes sol3 Increase PEG Density Optimize Buffer Conditions cause3->sol3 Yes end Achieve Desired Nanoparticle Specs sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for particle size and PDI issues.

References

Technical Support Center: Optimizing Liposome PEG Density for Enhanced Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Polyethylene Glycol (PEG) density on liposomes to achieve superior cellular uptake. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formulation and experimental phases. Here you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Troubleshooting Guide

Issue: Low cellular uptake of my PEGylated liposomes.

Possible Cause 1: High PEG Density (The "PEG Dilemma")

  • Explanation: A high density of PEG chains on the liposome surface creates a "stealth" effect, which is excellent for prolonging circulation time by evading the mononuclear phagocyte system (MPS).[1][2][3] However, this dense PEG layer can also sterically hinder the interaction of liposomes with target cell membranes, thereby reducing cellular uptake.[4][5][6] This trade-off is often referred to as the "PEG dilemma".[1]

  • Solution: Systematically decrease the molar percentage (mol%) of the PEG-lipid in your formulation. Start with a higher concentration (e.g., 10 mol%) and test progressively lower concentrations (e.g., 5 mol%, 2 mol%, 1 mol%) to find the optimal balance between stability and cellular internalization for your specific application.[4][7]

Possible Cause 2: Suboptimal PEG Chain Length

  • Explanation: The length of the PEG chain also plays a crucial role. Very long PEG chains can create a more pronounced steric barrier, reducing cellular interaction, while very short chains may not provide sufficient protection from opsonization.[1][8]

  • Solution: If you are using a long PEG chain (e.g., PEG5000), consider testing shorter chain lengths such as PEG2000 or PEG1000. Conversely, if you are using a very short PEG chain and observing instability, a longer chain might be beneficial. The optimal length often depends on the specific cell type and targeting ligand if one is used.

Possible Cause 3: Inefficient Targeting Ligand Presentation

  • Explanation: If you are using targeted liposomes, a dense background of PEG chains of the same or greater length than the PEG linker for your targeting ligand can mask the ligand, preventing it from binding to its receptor on the cell surface.

  • Solution: Employ a "PEG pairing" strategy. Use a shorter PEG chain for the general "stealth" coating and a longer PEG chain to present your targeting ligand. This ensures the ligand is extended beyond the protective PEG layer and is accessible for receptor binding.[9][10] For example, pairing a targeting ligand on a PEG2000 linker with a background of PEG1000 has been shown to enhance cellular uptake.[9][10]

Issue: My liposome formulation is aggregating.

  • Possible Cause: Insufficient PEG Density.

  • Explanation: PEG chains on the liposome surface provide steric hindrance that prevents vesicle aggregation.[2] If the PEG density is too low, the van der Waals attractive forces between liposomes can overcome the repulsive forces, leading to aggregation.

  • Solution: Increase the molar percentage of the PEG-lipid in your formulation. Even a small increase can significantly improve the stability of the preparation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal PEG density for cellular uptake?

A1: There is no single "optimal" PEG density, as it is highly dependent on the specific application, cell type, and whether a targeting ligand is being used. However, a general principle is to find a balance between prolonging circulation and allowing for cellular interaction. A moderate PEG density is often a good starting point.[4] It has been reported that for non-targeted liposomes, a lower PEG density may be preferable to facilitate uptake, whereas for targeted liposomes, a sufficient density of a shorter background PEG is needed to prevent non-specific uptake while allowing the targeting ligand to be exposed.

Q2: How does PEG density affect the "stealth" properties of liposomes?

A2: The "stealth" property of PEGylated liposomes arises from the ability of the PEG layer to create a hydrophilic shield that reduces the adsorption of plasma proteins (opsonins).[3][11] This, in turn, minimizes recognition and uptake by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life.[1][2] Higher PEG densities generally result in a more effective stealth effect.

Q3: Can I use different PEG chain lengths in the same formulation?

A3: Yes, and it can be highly advantageous, particularly for targeted liposomes. Using a longer PEG chain to display a targeting ligand and a shorter PEG chain for the background stealth coating can significantly improve targeting efficiency and cellular uptake.[9][10]

Q4: What are the common methods to prepare PEGylated liposomes with varying PEG densities?

A4: The most common methods are the pre-insertion and post-insertion techniques.

  • Pre-insertion: The PEG-lipid is mixed with the other lipids before the formation of the liposomes. This method is straightforward but may result in PEG being present on both the inner and outer leaflets of the liposome.[1][8]

  • Post-insertion: Pre-formed liposomes are incubated with micelles composed of PEG-lipids. The PEG-lipids then spontaneously insert into the outer leaflet of the liposome bilayer. This method allows for the modification of the outer surface only.[1][12]

Q5: How can I quantify the cellular uptake of my PEGylated liposomes?

A5: Several methods can be used to quantify cellular uptake:

  • Confocal Laser Scanning Microscopy (CLSM): This technique allows for the visualization of fluorescently labeled liposomes within cells, providing qualitative and semi-quantitative information on their subcellular localization.[13][14]

  • Flow Cytometry (FACS): This method provides a quantitative measurement of the fluorescence intensity of a large population of cells that have taken up fluorescently labeled liposomes.[13][14]

Quantitative Data Summary

The following tables summarize the impact of PEG density and other factors on the physicochemical properties and cellular uptake of liposomes.

Table 1: Effect of PEG Density on Liposome Properties and Uptake

PEG-Lipid (mol%)Liposome Size (nm)Zeta Potential (mV)Cellular Uptake (relative units)Circulation Half-life (h)
0120 ± 15-25 ± 5100 ± 10< 1
1125 ± 12-20 ± 485 ± 84 ± 1
2.5130 ± 10-15 ± 370 ± 710 ± 2
5135 ± 12-10 ± 250 ± 518 ± 3
10140 ± 15-5 ± 230 ± 4> 24

Note: The values presented are representative and can vary based on the specific lipid composition, cell line, and experimental conditions.

Table 2: Influence of PEG Chain Length on Cellular Uptake

PEG Chain Length (Da)Cellular Uptake in Tumor Cells (relative to non-PEGylated)
750~90%
2000~60%
5000~40%

Data adapted from studies on similarly sized liposomes, highlighting the general trend.[15]

Experimental Protocols

Protocol 1: Preparation of PEGylated Liposomes by Thin-Film Hydration (Pre-insertion Method)

  • Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DSPC, Cholesterol) and the PEG-lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of the lipids will determine the PEG density.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.

Protocol 2: Quantification of Cellular Uptake using Flow Cytometry

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Liposome Incubation: Prepare fluorescently labeled PEGylated liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE). Add the liposome suspension to the cells at the desired concentration and incubate for a specific period (e.g., 4 hours).

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).

  • FACS Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population. This intensity is proportional to the amount of internalized liposomes.

Visualizations

PEG_Dilemma cluster_0 Low PEG Density cluster_1 High PEG Density Low_Stealth Reduced 'Stealth' Effect High_Uptake Increased Cellular Uptake Low_Stealth->High_Uptake Less steric hindrance Optimization Finding the Optimal Balance High_Uptake->Optimization High_Stealth Enhanced 'Stealth' Effect (Longer Circulation) Low_Uptake Decreased Cellular Uptake High_Stealth->Low_Uptake Increased steric hindrance Low_Uptake->Optimization

Caption: The "PEG Dilemma": Balancing stealth and uptake.

Experimental_Workflow Start Define Experimental Goals Formulation Prepare Liposomes with Varying PEG Densities (e.g., 1, 2, 5, 10 mol%) Start->Formulation Characterization Characterize Liposomes (Size, Zeta Potential, PDI) Formulation->Characterization InVitro In Vitro Cellular Uptake Assay (e.g., Flow Cytometry) Characterization->InVitro Analysis Analyze Data to Identify Optimal PEG Density InVitro->Analysis End Proceed with Optimized Formulation for Further Studies Analysis->End Endocytosis_Pathways cluster_pathways Endocytic Pathways Liposome PEGylated Liposome Cell_Membrane Cell Membrane Liposome->Cell_Membrane Clathrin Clathrin-mediated Endocytosis Cell_Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Cell_Membrane->Caveolae Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release/Degradation) Endosome->Lysosome

References

Validation & Comparative

A Comparative Guide to the Characterization of m-PEG12-DSPE Nanoparticles and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of characterization techniques for m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) nanoparticles and emerging alternatives. Tailored for researchers, scientists, and drug development professionals, this document delves into key analytical methods, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decisions in nanoparticle formulation and analysis.

Physicochemical Characterization: A Comparative Overview

The fundamental physicochemical properties of nanoparticles, including size, polydispersity index (PDI), and zeta potential, are critical determinants of their in vivo performance. These parameters influence circulation time, cellular uptake, and overall therapeutic efficacy. This section compares these key attributes for nanoparticles formulated with this compound and two prominent alternatives: polysarcosine-lipid and poly(2-oxazoline)-lipid conjugates.

Table 1: Comparison of Physicochemical Properties of PEGylated and Alternative Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Source(s)
m-PEG-DSPE based
DSPE-PEG2000/Soluplus (1:1 w/w)116.60.112-13.7[1]
DSPE-PEG2000/Soluplus (10:1 w/w)36.50.900-28.5[1]
Cre mRNA loaded LNP (1.5 mol% DMG-PEG2k)< 90< 0.21-3.09 ± 0.34[2]
Polysarcosine-Lipid based
ALC-0315 based LNPs with DMG-pSar25~80-100~0.1-0.2Slightly Negative[3]
SM-102 based LNPs with DMG-pSar25~80-100~0.1-0.2Slightly Positive[3]
Poly(2-oxazoline)-Lipid based
Moderna-PEOZ~100-120~0.15-0.20Not Reported[4]
LNPs with 1.5% PMOZNot ReportedNot ReportedNot Reported[5][6]

Drug Loading and Encapsulation Efficiency

A critical quality attribute of any nanocarrier is its ability to efficiently encapsulate therapeutic payloads. The drug loading content (DLC) and encapsulation efficiency (EE) are key metrics for evaluating this capacity. Below is a summary of reported values for commonly used chemotherapeutics in lipid-based nanoparticles. Direct comparative studies between this compound and its alternatives for the same drug are limited; the data presented is from various formulations.

Table 2: Drug Loading Content and Encapsulation Efficiency for Selected Drugs

Nanoparticle FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)Source(s)
m-PEG-DSPE based
Doxorubicin-loaded lipid nanoparticlesDoxorubicinNot ReportedNot Reported[7]
Paclitaxel-loaded lipid nanoparticlesPaclitaxelNot ReportedNot Reported[7]
Paclitaxel-loaded DSPE-PEG-LCNPsPaclitaxelNot ReportedNot Reported[8]
Polylactide-based nanoparticlesPaclitaxel0.2531.9[9]
Alternative Formulations
Halcinonide-loaded lipid nanoparticlesHalcinonideNot Reported> 99[10]
Dibucaine-loaded SLN and NLCDibucaineNot Reported> 70[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate nanoparticle characterization. This section provides methodologies for key analytical techniques.

Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a fundamental technique for determining the hydrodynamic diameter and size distribution of nanoparticles in suspension.[12][13] Zeta potential measurements provide insights into the surface charge and colloidal stability of the nanoparticles.[12][13]

Protocol:

  • Sample Preparation:

    • Dilute the nanoparticle suspension to an appropriate concentration (typically 0.1-1 mg/mL) using a suitable buffer (e.g., phosphate-buffered saline (PBS) or deionized water). The final volume required is typically 1 mL.

    • Ensure the dispersant is filtered to remove any dust or particulate contaminants.

    • For zeta potential measurements, samples should be prepared in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure accurate measurements.

  • Instrument Setup (e.g., Malvern Zetasizer Nano ZS):

    • Turn on the instrument and allow it to warm up for at least 30 minutes to ensure laser stability.

    • Select the appropriate measurement cell (e.g., disposable polystyrene cuvette for size, folded capillary cell for zeta potential).

    • Enter the sample and dispersant parameters into the software, including the material refractive index, absorption, and the dispersant viscosity and refractive index.

  • Measurement:

    • Carefully pipette the sample into the measurement cell, ensuring no air bubbles are introduced.

    • Place the cell in the instrument's measurement chamber.

    • Set the measurement parameters, including the number of runs and duration of each run. A typical measurement consists of at least three consecutive runs.

    • Allow the sample to equilibrate to the desired temperature (typically 25°C) before starting the measurement.

  • Data Analysis:

    • The software will automatically calculate the Z-average diameter, polydispersity index (PDI), and zeta potential.

    • The Z-average is an intensity-weighted mean hydrodynamic size.

    • The PDI is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse nanoparticle populations.

    • The zeta potential is calculated from the electrophoretic mobility of the particles.

DLS_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measure Measurement cluster_analysis Data Analysis Dilution Dilute Nanoparticle Suspension Filtration Filter Dispersant Dilution->Filtration Load Load Sample into Cell Filtration->Load Warmup Instrument Warm-up Cell Select Measurement Cell Warmup->Cell Params Enter Parameters Cell->Params Params->Load Equilibrate Temperature Equilibration Load->Equilibrate Acquire Acquire Data Equilibrate->Acquire Calculate Calculate Size, PDI, Zeta Potential Acquire->Calculate Report Generate Report Calculate->Report

Workflow for DLS and Zeta Potential Measurement.
Morphological Analysis by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the visualization of nanoparticles in their native, hydrated state, providing detailed information about their morphology, size, and internal structure.

Protocol:

  • Grid Preparation:

    • Use a glow-discharger to make the surface of the TEM grids (e.g., holey carbon grids) hydrophilic, which facilitates sample spreading.

  • Sample Application:

    • Apply a small volume (typically 3-4 µL) of the nanoparticle suspension to the hydrophilic side of the TEM grid.

  • Blotting and Plunge-Freezing:

    • Immediately blot the grid with filter paper to create a thin film of the suspension across the grid holes. The blotting time is a critical parameter and needs to be optimized.

    • Rapidly plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) using a vitrification device (e.g., Vitrobot). This process vitrifies the water, preventing the formation of ice crystals that can damage the nanoparticle structure.

  • Cryo-Transfer and Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain the frozen-hydrated state.

    • Insert the holder into the TEM.

    • Image the nanoparticles under low-dose conditions to minimize electron beam-induced damage.

    • Acquire images at different magnifications to observe both the overall particle population and the fine details of individual nanoparticles.

  • Image Analysis:

    • Analyze the acquired images to determine particle size, size distribution, and morphology (e.g., spherical, lamellar, or other structures).

CryoTEM_Workflow cluster_prep Grid Preparation cluster_sample Sample Application cluster_freeze Vitrification cluster_imaging Imaging & Analysis Glow Glow Discharge Grid Apply Apply Sample to Grid Glow->Apply Blot Blot Grid Apply->Blot Plunge Plunge-Freeze Blot->Plunge Transfer Cryo-Transfer to TEM Plunge->Transfer Image Acquire Images Transfer->Image Analyze Analyze Morphology Image->Analyze

Workflow for Cryo-TEM Analysis of Nanoparticles.
Drug Loading Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of drug molecules, making it ideal for determining the drug loading content and encapsulation efficiency of nanoparticles.[11]

Protocol:

  • Sample Preparation:

    • Total Drug Content: Disrupt a known amount of the drug-loaded nanoparticle formulation using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Free Drug Content: Separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.

    • Prepare a calibration curve using standard solutions of the drug at known concentrations.

  • HPLC System and Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used for the analysis of small molecule drugs.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The composition can be isocratic or a gradient.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detector: A UV-Vis detector set at the maximum absorbance wavelength of the drug is commonly employed.

  • Analysis:

    • Inject a fixed volume of the prepared samples (total drug, free drug, and standards) into the HPLC system.

    • Record the chromatograms and determine the peak area corresponding to the drug.

  • Calculation:

    • Use the calibration curve to determine the concentration of the drug in the total drug and free drug samples.

    • Drug Loading Content (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): ((Total drug - Free drug) / Total drug) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_calc Calculation TotalDrug Prepare Total Drug Sample Inject Inject Samples TotalDrug->Inject FreeDrug Prepare Free Drug Sample FreeDrug->Inject Standards Prepare Standard Solutions Standards->Inject Chromatogram Record Chromatograms Inject->Chromatogram Concentration Determine Drug Concentration Chromatogram->Concentration DLC_EE Calculate DLC and EE Concentration->DLC_EE

Workflow for HPLC-based Drug Loading Quantification.

In Vitro and In Vivo Stability

The stability of nanoparticles in biological fluids is crucial for their therapeutic efficacy. In vitro serum stability assays and in vivo biodistribution studies are essential for evaluating this aspect.

In Vitro Serum Stability Assay

This assay assesses the stability of nanoparticles in the presence of serum proteins, which can induce aggregation or degradation.

Protocol:

  • Incubate the nanoparticle suspension with a solution of fetal bovine serum (FBS) or human serum (typically at a concentration of 10-50%) at 37°C.

  • At various time points (e.g., 0, 1, 4, 24, 48 hours), take aliquots of the mixture.

  • Analyze the size and PDI of the nanoparticles at each time point using DLS.

  • A significant increase in particle size or PDI over time indicates instability.

In Vivo Biodistribution Study

Biodistribution studies in animal models provide critical information on the accumulation of nanoparticles in different organs and tissues over time.

Protocol:

  • Label the nanoparticles with a suitable imaging agent (e.g., a fluorescent dye or a radionuclide).

  • Administer the labeled nanoparticles to a cohort of animals (e.g., mice) via the desired route (e.g., intravenous injection).

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a subset of animals.

  • Excise major organs and tissues (e.g., liver, spleen, lungs, kidneys, heart, tumor).

  • Quantify the amount of the imaging agent in each organ/tissue using an appropriate imaging system (e.g., an in vivo imaging system for fluorescence or a gamma counter for radioactivity).

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The thorough characterization of this compound nanoparticles and their emerging alternatives is paramount for the development of safe and effective nanomedicines. This guide provides a framework for comparing these nanoparticle systems using a suite of essential analytical techniques. The provided protocols and comparative data aim to equip researchers with the necessary tools to rigorously evaluate their nanoparticle formulations. As the field of nanomedicine continues to evolve, the development and standardization of characterization methodologies will remain a critical component of translating promising nanoparticle platforms from the laboratory to the clinic.

References

Quality Control Parameters for m-PEG12-DSPE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The manufacturing of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), demands stringent quality control of all components to ensure the final product's safety, efficacy, and reproducibility. Methoxy-polyethylene glycol (12)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG12-DSPE) is a frequently utilized PEGylated lipid that imparts "stealth" characteristics to nanoparticles, prolonging their circulation time in the bloodstream. This guide provides a comparative overview of the key quality control parameters for this compound, with a comparison to a longer-chain PEGylated lipid, DSPE-PEG(2000), and an emerging alternative, DSPE-polysarcosine (pSar).

Comparative Analysis of Quality Control Specifications

Ensuring the quality of this compound and its alternatives involves a series of analytical tests to confirm identity, purity, and the integrity of the molecule. The following table summarizes the critical quality control parameters and typical specifications for this compound, DSPE-PEG(2000), and DSPE-pSar.

Quality Control ParameterThis compoundDSPE-PEG(2000)DSPE-polysarcosine (pSar)Analytical Method(s)
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidVisual Inspection
Identity Conforms to structureConforms to structureConforms to structure¹H NMR, Mass Spectrometry
Purity ≥ 95%≥ 95% (typically >99%)≥ 90%HPLC with ELSD or CAD
Molecular Weight Consistent with theoretical valueAverage MW due to polydispersityAverage MW due to polydispersityMass Spectrometry
Polydispersity Index (PDI) of Polymer Not typically specified for short, discrete PEGReportable value, typically lowReportable value, typically lowMass Spectrometry, SEC-MALS
Fatty Acid Composition ≥ 99% C18:0 (Stearic Acid)≥ 99% C18:0 (Stearic Acid)≥ 99% C18:0 (Stearic Acid)GC-FAME
Residual Solvents Within acceptable limits (e.g., USP <467>)Within acceptable limits (e.g., USP <467>)Within acceptable limits (e.g., USP <467>)Headspace GC-MS
Endotoxin Reportable value (e.g., < 0.5 EU/mg)Reportable value (e.g., < 0.5 EU/mg)Reportable value (e.g., < 0.5 EU/mg)LAL Test

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of this compound quality. Below are summaries of the key experimental protocols.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Purity Assessment

This method is ideal for quantifying non-chromophoric compounds like PEGylated lipids.

  • Instrumentation: A standard HPLC system equipped with an ELSD or Charged Aerosol Detector (CAD).

  • Column: A reverse-phase column, such as a C8 or C18, is typically used. For instance, a Hypersil GOLD C8 column (1.9 µm, 2.1 × 50 mm) can be employed.[1]

  • Mobile Phase: A gradient elution is commonly used. For example, a tertiary gradient of (A) 5 mM ammonium formate in water, (B) 5 mM ammonium formate in isopropanol-methanol (70:30, v/v), and (C) isopropanol can be effective.[1]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[1]

  • Detector Settings (ELSD): Nebulizer and evaporator temperatures should be optimized. For example, a nebulizer temperature of 50°C and an evaporator temperature of 70°C with a gas flow rate of 1.6 SLM have been reported.[2]

  • Analysis: The peak area of the main component is compared to the total peak area of all components in the chromatogram to determine the purity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation

¹H NMR provides detailed structural information, confirming the identity of the molecule by analyzing the chemical shifts and integration of protons.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the lipid is soluble, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Sample Preparation: A sufficient concentration of the lipid is dissolved in the deuterated solvent.

  • Analysis: The resulting spectrum is analyzed for characteristic peaks corresponding to the DSPE moiety (e.g., fatty acid chains, glycerol backbone, and phosphate group) and the PEG chain (repeating ethylene oxide units and the terminal methoxy group). The integration of these peaks should be consistent with the expected proton ratios in the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Identity Verification

Mass spectrometry is a powerful tool for determining the molecular weight of the PEGylated lipid and confirming its identity. For polydisperse materials like DSPE-PEG(2000), it can also provide information on the distribution of PEG chain lengths.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) is particularly useful for accurate mass determination.[1]

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Analysis: The resulting mass spectrum will show a peak or a distribution of peaks corresponding to the molecular weight of the PEG-DSPE conjugate. For this compound, a discrete peak is expected, while for DSPE-PEG(2000), a distribution of peaks corresponding to different numbers of ethylene glycol units will be observed. Fragmentation analysis (MS/MS) can be used to further confirm the structure.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical quality control workflow for this compound and the logical relationship between the key quality parameters.

QC_Workflow cluster_0 Incoming Raw Material cluster_1 Initial Quality Assessment cluster_2 Analytical Characterization cluster_3 Specific Safety & Compositional Analysis cluster_4 Final Disposition Raw_Material This compound Raw Material Visual_Inspection Visual Inspection (Appearance) Raw_Material->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test HPLC Purity Assessment (HPLC-ELSD/CAD) Solubility_Test->HPLC NMR Identity Confirmation (¹H NMR) HPLC->NMR MS Molecular Weight & Identity (Mass Spectrometry) NMR->MS GC_FAME Fatty Acid Composition (GC-FAME) MS->GC_FAME GC_MS Residual Solvents (Headspace GC-MS) GC_FAME->GC_MS LAL Endotoxin Testing (LAL) GC_MS->LAL CoA Certificate of Analysis Generation LAL->CoA Release Material Released for Manufacturing CoA->Release All Specifications Met Reject Material Rejected CoA->Reject Out of Specification

Caption: Quality Control Workflow for this compound.

Parameter_Relationships Purity Purity (>95%) Identity Correct Chemical Structure (Confirmed by NMR & MS) Performance Consistent In-Vivo Performance (e.g., Circulation Time) Purity->Performance Safety Safety (Low Endotoxin & Residual Solvents) Identity->Performance Safety->Performance

Caption: Interrelation of Quality Parameters for PEGylated Lipids.

Conclusion

The quality of this compound and its alternatives is paramount for the successful development of safe and effective nanomedicines. A comprehensive quality control strategy, employing a suite of orthogonal analytical techniques, is essential to ensure the identity, purity, and consistency of these critical raw materials. For researchers and drug developers, a thorough understanding of these quality control parameters and the underlying analytical methodologies is crucial for selecting high-quality materials and for the successful translation of research formulations into clinical products. The comparison with longer-chain PEG lipids and emerging alternatives like polysarcosine-based lipids highlights the evolving landscape of stealth polymers in drug delivery, where a balance of established quality attributes and improved biological performance is continuously sought.

References

The Tale of Two PEGs: A Comparative Guide to m-PEG12-DSPE and DSPE-PEG2000 in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nuanced world of PEGylated lipids, the choice between a short, discrete PEG chain and a long, polydisperse one can significantly impact the efficacy and clinical translation of a nanomedicine. This guide provides an in-depth comparison of m-PEG12-DSPE and the widely-used DSPE-PEG2000, offering insights into their respective roles in drug delivery systems. While direct comparative studies are limited, this document synthesizes available data and established principles of PEGylation to illuminate the key differences in their physicochemical properties, in vitro performance, and in vivo behavior.

At the heart of this comparison lies the profound difference in the polyethylene glycol (PEG) chain length. This compound features a monodisperse, short chain of exactly 12 ethylene glycol units, offering a precise and defined molecular structure. In stark contrast, DSPE-PEG2000 possesses a much longer, polydisperse PEG chain with an average molecular weight of 2000 Daltons. This fundamental structural divergence dictates the steric hindrance, hydrophilicity, and overall architecture of nanoparticles, thereby influencing critical drug delivery parameters.

Key Performance Indicators: A Tabular Comparison

The following tables summarize the anticipated and documented differences in performance between drug delivery systems formulated with this compound and DSPE-PEG2000. It is important to note that the values for this compound are largely extrapolated based on the known effects of shorter PEG chains, while the data for DSPE-PEG2000 is well-established in the literature.[1]

Physicochemical Properties
PropertyThis compoundDSPE-PEG2000Rationale & References
Hydrodynamic Diameter (nm) SmallerLargerThe significantly shorter PEG chain of this compound results in a thinner hydration layer and less steric bulk, leading to smaller overall particle sizes.[2]
Polydispersity Index (PDI) Potentially LowerHigherThe monodisperse nature of the PEG12 chain may contribute to more uniform particle populations. DSPE-PEG2000 is inherently polydisperse.
Zeta Potential (mV) Less Neutral (more negative)More Neutral (less negative)The shorter PEG12 chain provides less effective shielding of the negative charge from the phosphate group in DSPE compared to the extensive PEG2000 corona.[2][3]
"Stealth" Properties Minimal to ModerateHighThe long PEG2000 chain creates a dense "brush" conformation on the nanoparticle surface, effectively shielding it from opsonization and clearance by the mononuclear phagocyte system (MPS). The short PEG12 chain offers significantly less steric hindrance.[4][5]
In Vitro Performance
ParameterThis compoundDSPE-PEG2000Rationale & References
Drug Encapsulation Efficiency (%) Generally HighHighBoth lipids are effective in forming stable drug carriers, and encapsulation efficiency is often more dependent on the drug's properties and the formulation method.
In Vitro Drug Release Potentially FasterSustained ReleaseThe thinner PEG layer of this compound may present a less significant barrier to drug diffusion from the nanoparticle core.[6]
Serum Stability LowerHigherThe extensive PEG2000 layer provides superior steric stabilization, preventing aggregation and interaction with serum proteins.[5][7]
Cellular Uptake Potentially HigherLowerThe shorter PEG12 chain may result in reduced steric hindrance, facilitating greater interaction with cell membranes and leading to increased cellular internalization. The long PEG2000 chain can impede cellular uptake.[4][8]
In Vivo Performance
ParameterThis compoundDSPE-PEG2000Rationale & References
Circulation Half-life ShorterLongerThe superior "stealth" properties of DSPE-PEG2000 lead to significantly prolonged circulation times by evading MPS clearance.[1][9]
Tumor Accumulation (EPR effect) LowerHigherLonger circulation times associated with DSPE-PEG2000 increase the probability of nanoparticle accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[10]
Immunogenicity Lower Risk of Anti-PEG AntibodiesHigher Risk of Anti-PEG AntibodiesRepeated administration of highly PEGylated nanoparticles can induce the production of anti-PEG antibodies, leading to accelerated blood clearance. The shorter, less prominent PEG12 may be less immunogenic.

Experimental Protocols

Reproducible and well-documented experimental methods are crucial for the evaluation of drug delivery systems. Below are detailed protocols for key experiments used to characterize and compare nanoparticles formulated with this compound and DSPE-PEG2000.

Nanoparticle Formulation via Thin-Film Hydration

This method is widely used for the preparation of liposomes and lipid-based nanoparticles.

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound or DSPE-PEG2000

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Preparation: Dissolve the primary lipid, cholesterol, and either this compound or DSPE-PEG2000 (at a desired molar ratio, e.g., 55:40:5) and the hydrophobic drug in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipids) by vortexing. This will form multilamellar vesicles (MLVs). For hydrophilic drugs, they can be dissolved in the hydration buffer.

  • Size Reduction (Extrusion): Subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size for a set number of passes (e.g., 11-21 times) to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

Characterization of Physicochemical Properties

a) Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Laser Doppler Electrophoresis for zeta potential.

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., filtered PBS or deionized water). Perform measurements at a controlled temperature (e.g., 25°C). The Z-average diameter, PDI, and mean zeta potential are recorded.

b) Encapsulation Efficiency and Drug Loading:

  • Principle: Separate the unencapsulated drug from the nanoparticles and quantify the drug associated with the vesicles.

  • Procedure:

    • Separate the unencapsulated drug using techniques like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

    • Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent or detergent (e.g., methanol or Triton X-100).

    • Quantify the drug concentration in the disrupted nanoparticle fraction and in the unencapsulated fraction using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate Encapsulation Efficiency (%) = (Amount of drug in nanoparticles / Total initial amount of drug) x 100.

    • Calculate Drug Loading (%) = (Amount of drug in nanoparticles / Total amount of lipid and drug) x 100.

In Vitro Drug Release Study
  • Technique: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples.

    • Plot the cumulative percentage of drug released versus time.

In Vitro Cellular Uptake Assay
  • Technique: Flow cytometry or fluorescence microscopy.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 or HeLa) in multi-well plates and allow them to adhere overnight.

    • Prepare fluorescently labeled nanoparticles by incorporating a lipophilic dye (e.g., DiI or DiD) during the formulation process.

    • Incubate the cells with the fluorescently labeled nanoparticles (formulated with either this compound or DSPE-PEG2000) for various time points (e.g., 1, 4, 24 hours).

    • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity.

    • For fluorescence microscopy, fix the cells, stain the nuclei (e.g., with DAPI), and visualize the cellular uptake of the nanoparticles.

In Vivo Pharmacokinetics Study
  • Procedure:

    • Administer the drug-loaded nanoparticles (formulated with either this compound or DSPE-PEG2000) intravenously to healthy rodents (e.g., mice or rats).

    • At designated time points, collect blood samples via a suitable route (e.g., tail vein or retro-orbital sinus).

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma samples and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

    • Plot the plasma drug concentration versus time and determine pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL).

Visualizing the Differences: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_mPEG12 This compound Nanoparticle cluster_PEG2000 DSPE-PEG2000 Nanoparticle mPEG12_core Drug Core mPEG12_lipid Lipid Bilayer mPEG12_peg Short, Discrete PEG12 Chains mPEG12_lipid->mPEG12_peg Less Steric Hindrance Higher Cellular\nUptake Higher Cellular Uptake mPEG12_peg->Higher Cellular\nUptake PEG2000_core Drug Core PEG2000_lipid Lipid Bilayer PEG2000_peg Long, Polydisperse PEG2000 Chains PEG2000_lipid->PEG2000_peg High Steric Hindrance Lower Cellular\nUptake Lower Cellular Uptake PEG2000_peg->Lower Cellular\nUptake Shorter Circulation Shorter Circulation Higher Cellular\nUptake->Shorter Circulation Longer Circulation\n('Stealth' Effect) Longer Circulation ('Stealth' Effect) Lower Cellular\nUptake->Longer Circulation\n('Stealth' Effect)

Caption: Structural differences and their impact on biological interactions.

Caption: Experimental workflow for comparing drug delivery systems.

NP Drug-Loaded Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release pH-triggered Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: A generalized signaling pathway for nanoparticle-mediated drug delivery.

Conclusion: Choosing the Right PEG for the Job

The selection between this compound and DSPE-PEG2000 is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific therapeutic application.

DSPE-PEG2000 remains the gold standard for applications requiring long circulation times to leverage the EPR effect for passive tumor targeting. Its exceptional "stealth" characteristics are invaluable for systemic drug delivery of potent chemotherapeutics, minimizing premature clearance and maximizing drug accumulation at the disease site.[1][11]

This compound , on the other hand, emerges as a compelling option when enhanced cellular uptake and potentially lower immunogenicity are desired. Its shorter PEG chain reduces the steric barrier, which could be advantageous for applications where direct interaction with target cells is paramount. This could include scenarios involving active targeting ligands, where a long PEG chain might interfere with ligand-receptor binding (the "PEG dilemma"), or for applications where rapid cellular internalization is a key mechanistic step.

Ultimately, the optimal choice will depend on a thorough evaluation of the drug candidate, the biological target, and the desired pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource to inform these critical decisions in the rational design of next-generation nanomedicines.

References

A Comparative Guide to m-PEG12-DSPE and Other PEGylated Lipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery systems, the use of polyethylene glycol (PEG) to modify the surface of liposomes and other nanoparticles—a process known as PEGylation—is a cornerstone for enhancing therapeutic efficacy. This guide provides an objective comparison of the performance of m-PEG12-DSPE, a short-chain PEGylated lipid, against other commonly used PEGylated lipids with longer PEG chains. By examining key performance indicators supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their formulation development.

Executive Summary

The selection of a PEGylated lipid is a critical determinant of a nanoparticle's in vivo performance, influencing its circulation half-life, drug release profile, and interaction with target cells. While long-chain PEG lipids like m-PEG2000-DSPE have been the gold standard for achieving the "stealth" effect, emerging evidence suggests that shorter PEG chains, such as in this compound, may offer unique advantages in specific therapeutic applications. This guide will delve into these differences, presenting a data-driven comparison to illuminate the performance trade-offs.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance indicators for liposomes formulated with this compound (or a close proxy) versus those with longer PEG chains. It is important to note that direct comparative data for this compound is limited in publicly available literature; therefore, data for short-chain PEG-DSPE (e.g., with a molecular weight around 1000 Da) is used as a proxy to infer the performance characteristics of this compound.

Performance MetricThis compound (proxy)m-PEG2000-DSPEm-PEG5000-DSPESource(s)
In Vivo Circulation Half-Life (t1/2) in Mice ShorterLongerLongest[1]
Encapsulation Efficiency (%) Generally HighHighHigh[2][3]
In Vitro Drug Release Potentially FasterSustainedSlower Initial Release[4]
Cellular Uptake Generally EfficientCan be ReducedSignificantly Reduced[4]
Physicochemical Properties This compound (proxy)m-PEG2000-DSPEm-PEG5000-DSPESource(s)
Hydrodynamic Diameter (nm) SmallerLargerLargest[4]
Zeta Potential (mV) More NegativeNeutralMore Neutral[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below to ensure reproducibility and facilitate further research.

Liposome Preparation: Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing PEGylated liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • m-PEG-DSPE (e.g., this compound, m-PEG2000-DSPE)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

Procedure:

  • Dissolve DSPC, cholesterol, and the respective m-PEG-DSPE in chloroform in a round-bottom flask at a desired molar ratio.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing the drug to be encapsulated by rotating the flask at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.

  • Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) is a measure of the amount of drug successfully entrapped within the liposomes.

Procedure:

  • Disrupt a known amount of the liposome formulation using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug.

  • Quantify the total amount of drug in the disrupted liposome sample using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Separate the unencapsulated drug from the liposomes in an intact sample of the formulation using a technique like ultracentrifugation or size exclusion chromatography.

  • Quantify the amount of free (unencapsulated) drug in the supernatant or the appropriate fraction.

  • Calculate the encapsulation efficiency using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Assay: Dialysis Method

This method assesses the rate at which the encapsulated drug is released from the liposomes over time.

Procedure:

  • Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Circulation Time Assessment

This experiment determines the pharmacokinetic profile of the liposomes in an animal model.

Procedure:

  • Administer the liposomal formulation intravenously to a suitable animal model (e.g., mice or rats) at a specific dose.

  • At various time points post-injection, collect blood samples from the animals.

  • Process the blood samples to separate the plasma.

  • Extract and quantify the concentration of the liposome-encapsulated drug or a labeled lipid component in the plasma using a sensitive analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).

  • Plot the plasma concentration of the liposomal agent versus time and determine the circulation half-life (t1/2) using pharmacokinetic modeling software.

Mandatory Visualization

Experimental Workflow for Liposome Formulation and Characterization

Caption: Workflow for the preparation and characterization of PEGylated liposomes.

Cellular Uptake and Intracellular Trafficking of Liposomes

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell liposome PEGylated Liposome cell_membrane Cell Membrane liposome->cell_membrane Binding endosome Early Endosome cell_membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release endosome->drug_release lysosome->drug_release cytosol Cytosol drug_release->cytosol

Caption: Simplified pathway of liposome cellular uptake and intracellular drug release.

Discussion and Conclusion

The choice between this compound and other PEGylated lipids is a nuanced decision that depends on the specific goals of the drug delivery system.

  • Circulation Time: Longer PEG chains, as in m-PEG2000-DSPE and m-PEG5000-DSPE, are generally more effective at evading the mononuclear phagocyte system, leading to significantly longer circulation times.[1] Liposomes formulated with shorter PEG chains, like those proxied for this compound, are cleared more rapidly from the bloodstream.[1] This could be advantageous for applications requiring rapid drug delivery to accessible sites or to avoid long-term accumulation of the nanocarrier.

  • Cellular Uptake and Bioavailability: The "stealth" property conferred by long PEG chains can also create a steric barrier that hinders the interaction of the liposome with target cells, potentially reducing cellular uptake.[4] In contrast, the shorter PEG chain of this compound may result in a less dense PEG brush on the liposome surface, allowing for more efficient interaction with cell surface receptors and potentially leading to enhanced cellular uptake and intracellular drug delivery.

  • Drug Release: The density and length of the PEG layer can influence the permeability of the lipid bilayer. While data is limited, it is plausible that the less dense PEG layer of this compound liposomes could lead to a faster drug release profile compared to the more sustained release observed with longer PEG chains.[4]

References

in vitro and in vivo evaluation of m-PEG12-DSPE formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of methoxy(polyethylene glycol)12-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG12-DSPE) formulations for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance with other PEG-DSPE alternatives, supported by experimental data.

Introduction to m-PEG-DSPE Formulations

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) is a widely utilized phospholipid-polymer conjugate in drug delivery.[1] These amphiphilic molecules, comprising a hydrophobic DSPE core and a hydrophilic PEG shell, are biocompatible and biodegradable.[1] They are key components in the formulation of various nanocarriers like liposomes, micelles, and lipid nanoparticles, enhancing drug encapsulation, stability, and circulation time.[2][3][4] The PEGylated surface provides a steric barrier that reduces opsonization (the process of marking pathogens for phagocytosis) and clearance by the mononuclear phagocyte system, leading to prolonged circulation in the bloodstream.[5][6] The length of the PEG chain and the nature of the lipid anchor are critical factors that influence the in vivo behavior of these nanoparticles.[7][8]

Physicochemical Characterization of this compound Formulations

The physicochemical properties of this compound formulations are crucial for their in vitro and in vivo performance. These characteristics are often compared with other DSPE-PEG variants to optimize drug delivery systems.

FormulationMean Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Content (%)Reference
DSPE-mPEG2000 Micelles~10-2.7 ± 1.1N/AN/A[9]
DSPE-PEG-C60:DOX (5:1) Micelles145.3 ± 0.6-28.67 ± 1.1197.516.25[10]
DSPE-PEG-NH2:DOX (5:1) Micelles126.9 ± 0.3+6.27 ± 0.15~98~16.3[10]
cRGD-CL/pshOC-2 Lipoplexes150 ± 1.0219.8 ± 0.249up to 96N/A[11]

N/A: Not Available in the cited source.

In Vitro Evaluation

The in vitro assessment of this compound formulations typically involves evaluating their stability, drug release profile, and interactions with cells, including cellular uptake and cytotoxicity.

Stability

The stability of PEGylated micelles is significantly influenced by the surrounding environment. A key parameter for micelle stability is the critical micelle concentration (CMC), the minimum concentration at which micelles form. Polymeric micelles generally have a much lower CMC (10⁻⁶ - 10⁻⁷ M) compared to conventional surfactant micelles (10⁻³ - 10⁻⁴ M), which contributes to their stability upon dilution in the bloodstream.[12] The inclusion of a phospholipid like DSPE as the hydrophobic block enhances micelle stability due to the strong hydrophobic interactions between the two fatty acid chains.[9]

Cellular Uptake

The cellular uptake of PEGylated nanoparticles is a complex process influenced by factors such as size, shape, and surface chemistry.[13][14] The PEG coating can reduce protein adsorption, which in turn minimizes cellular uptake by phagocytic cells.[15] However, for targeted delivery, the distal end of the PEG chain can be functionalized with ligands like antibodies or peptides to facilitate receptor-mediated endocytosis in specific cell types.[3][16] For instance, cRGD-modified liposomes have been shown to enhance uptake in cells overexpressing αvβ3 integrin.[11] The primary mechanism of internalization for many PEGylated nanoparticles is clathrin-mediated endocytosis.[17][18]

Cytotoxicity

The cytotoxicity of the formulation is a critical safety parameter. Generally, DSPE-PEG conjugates are considered biocompatible.[1] However, the overall cytotoxicity of the formulation depends on the encapsulated drug. For example, doxorubicin-loaded DSPE-PEG-C60 micelles showed significant cytotoxicity against various cancer cell lines, which was comparable to free doxorubicin.[10]

In Vivo Evaluation

In vivo studies are essential to evaluate the pharmacokinetic profile, biodistribution, and therapeutic efficacy of this compound formulations.

Pharmacokinetics and Biodistribution

A primary advantage of PEGylated liposomes and nanoparticles is their prolonged circulation time.[4] The PEG layer provides a "stealth" characteristic, shielding the nanoparticles from the reticuloendothelial system (RES), thus reducing clearance from the bloodstream.[5] Studies have shown that PEGylated formulations have a significantly longer plasma half-life compared to their non-PEGylated counterparts.[19][20] For instance, PEGylated starch-coated iron oxide nanoparticles showed a plasma half-life of 2.7 hours, compared to 5.8 minutes for the non-PEGylated version.[20] The molecular weight of the PEG chain also plays a role, with longer chains generally leading to longer circulation times, although this effect can plateau.[8]

FormulationHalf-life (t1/2)Area Under Curve (AUC)Mean Residence Time (MRT)Reference
Free StreptokinaseSignificantly lower than liposomal formulationsSignificantly lower than liposomal formulationsSignificantly lower than liposomal formulations[19]
SK-EPC-liposomesLower than PEGylated liposomesLower than PEGylated liposomesLower than PEGylated liposomes[19]
SK-EPC/PEG-liposomesSignificantly greater than free SK and non-PEGylated liposomesSignificantly greater than free SK and non-PEGylated liposomesSignificantly greater than free SK and non-PEGylated liposomes[19]
Starch-IONPs5.8 minutesN/AN/A[20]
PEG-starch-IONPs2.7 hoursN/AN/A[20]

SK: Streptokinase; EPC: Egg Phosphatidylcholine; IONPs: Iron Oxide Nanoparticles.

Experimental Protocols

Preparation of Liposomes

A common method for preparing PEGylated liposomes is the film hydration and extrusion technique.[19]

  • Film Formation: The lipids, including DSPE-PEG, are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size using an extruder.

In Vitro Drug Release Study

Drug release from the nanoparticles can be assessed using a dialysis method.

  • The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline) at 37°C with continuous stirring.

  • At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • The concentration of the released drug in the aliquots is quantified using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Cellular Uptake Study

Cellular uptake can be quantified using flow cytometry or visualized by confocal microscopy.

  • Cells are seeded in appropriate culture plates and allowed to attach overnight.

  • The cells are then incubated with fluorescently labeled nanoparticles for various time periods.

  • After incubation, the cells are washed with cold PBS to remove non-internalized nanoparticles.

  • For flow cytometry, the cells are detached, and the fluorescence intensity is measured.

  • For confocal microscopy, the cells are fixed, and the subcellular localization of the nanoparticles is observed.

In Vivo Pharmacokinetic Study
  • The nanoparticle formulation is administered to animals (e.g., rats or mice) via intravenous injection.

  • At designated time points, blood samples are collected.

  • The plasma is separated by centrifugation.

  • The concentration of the drug or a labeled component of the nanoparticle in the plasma is determined using an appropriate analytical method.

  • Pharmacokinetic parameters such as half-life, AUC, and clearance are calculated from the plasma concentration-time profile.

Visualizations

G cluster_prep Liposome Preparation Workflow prep1 Lipid Dissolution (e.g., this compound in Chloroform) prep2 Thin Film Formation (Solvent Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer + Drug) prep2->prep3 prep4 Extrusion (Size Homogenization) prep3->prep4

Caption: Workflow for the preparation of PEGylated liposomes.

G cluster_pk In Vivo Pharmacokinetic Evaluation pk1 IV Administration of Formulation to Animal Model pk2 Serial Blood Sampling pk1->pk2 pk3 Plasma Separation pk2->pk3 pk4 Quantification of Drug/ Nanoparticle Concentration pk3->pk4 pk5 Pharmacokinetic Analysis pk4->pk5

Caption: Experimental workflow for in vivo pharmacokinetic studies.

G cluster_mech Mechanism of Enhanced Circulation by PEGylation np Nanoparticle (with this compound) peg_shell Hydrophilic PEG Shell np->peg_shell opsonins Opsonins (Plasma Proteins) peg_shell->opsonins Steric Hindrance (Repulsion) circulation Prolonged Circulation peg_shell->circulation macrophage Macrophage (RES) opsonins->macrophage Recognition & Phagocytosis clearance Rapid Clearance macrophage->clearance

Caption: How the PEG shell on nanoparticles hinders opsonization.

References

Quantifying m-PEG12-DSPE in Formulations: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of m-PEG12-DSPE is critical for the characterization, stability testing, and quality control of lipid-based drug delivery systems. This guide provides an objective comparison of the primary analytical methods for this compound quantification, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your research needs.

The selection of an appropriate analytical method for quantifying this compound in a formulation is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific information sought (e.g., absolute quantification, purity, or structural integrity). The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with universal detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The performance of each method is summarized in the tables below, providing a clear comparison of their key quantitative attributes.

Table 1: Quantitative Performance Data
ParameterHPLC-ELSD/CADLC-MS/MS¹H NMR (qNMR)
Limit of Detection (LOD) 0.02 - 0.04 µg[1][2]0.25 pg/µL - 1.5 ng/mL[3][4]~10 µg/mL for PEGylated species in biological fluids[5][6]
Limit of Quantification (LOQ) 0.04 - 0.10 µg[1][2]0.5 pg/µL - 6.12 ng/mL[3][4]SNR ≥ 150 for <1% uncertainty[7]
Linearity (R²) > 0.99[1][2][8]> 0.99> 0.995[9][10]
Accuracy (Recovery %) 92.9% - 108.5%[1][2]Typically high, method dependent98.8% - 99.9%[9]
Precision (RSD %) < 5%[1][2]Typically < 15%< 0.5%[9]
Table 2: Methodological Comparison
FeatureHPLC-ELSD/CADLC-MS/MS¹H NMR (qNMR)
Principle Chromatographic separation followed by universal detection based on light scattering or charge aerosol detection.Chromatographic separation coupled with mass-based detection and fragmentation for identification and quantification.Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information.
Primary Application Routine quantification of all non-volatile components in a formulation, including lipids.[3]Highly sensitive and selective quantification, impurity profiling, and structural confirmation.[3]Absolute quantification without a specific reference standard, structural confirmation, and analysis of PEGylation.[3][11]
Sample Preparation Simple dilution of the formulation with an organic solvent to disrupt nanoparticles.[1]Dilution, potential protein precipitation for complex matrices.Minimal, can analyze intact or disrupted nanoparticles.[5][6]
Throughput HighHighModerate
Instrumentation Cost ModerateHighHigh

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Formulation Formulation Sample Dilution Dilute with Organic Solvent Formulation->Dilution Injection Inject Sample Dilution->Injection Separation Reversed-Phase C18/C8 Column Injection->Separation Detection ELSD/CAD Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

HPLC-ELSD/CAD Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Formulation Formulation Sample Dilution Dilute Sample Formulation->Dilution Injection Inject Sample Dilution->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Mass Analysis (MS/MS) Ionization->MS_Analysis XIC Extracted Ion Chromatogram MS_Analysis->XIC Calibration Standard Curve XIC->Calibration Quantification Quantify Analyte Calibration->Quantification

LC-MS/MS Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Formulation Formulation Sample Solvent Add Deuterated Solvent +/- Internal Standard Formulation->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Acquisition Acquire ¹H NMR Spectrum NMR_Tube->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Characteristic Peaks Processing->Integration Calculation Calculate Concentration Integration->Calculation

Quantitative NMR (qNMR) Experimental Workflow

Detailed Experimental Protocols

Protocol 1: HPLC with ELSD/CAD

This protocol outlines a robust reversed-phase HPLC method for the simultaneous quantification of lipids in a formulation.

  • Sample Preparation:

    • Accurately weigh a portion of the liposomal formulation.

    • Disrupt the liposomes by diluting the sample with ethanol (e.g., a 10-fold dilution) to a final lipid concentration within the calibration range.[11]

    • Vortex the sample for 1 minute to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase A: 4 mM ammonium acetate buffer (pH 4.0) in water.[11]

    • Mobile Phase B: 4 mM ammonium acetate in methanol.[11]

    • Gradient Elution: A linear gradient from 80% B to 100% B over 10 minutes is a typical starting point.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 45 °C.[11]

    • Injection Volume: 20 µL.[11]

  • Detector Settings:

    • ELSD: Drift tube temperature: 45 °C; Nitrogen gas pressure: 350 kPa.[11]

    • CAD: Evaporation temperature: 35 °C. Follow manufacturer's recommendations for other settings.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on retention time compared to a standard.

    • Integrate the peak area.

    • Construct a calibration curve using standards of known concentrations. The response of ELSD and CAD is often non-linear and may require a logarithmic or quadratic fit.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

Protocol 2: LC-MS/MS

This protocol describes a highly sensitive method for the quantification of this compound.

  • Sample Preparation:

    • For complex matrices like plasma, perform a protein precipitation step by adding 9 parts of cold acetonitrile to 1 part of the sample.

    • Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase. For simpler formulations, a direct dilution as in the HPLC protocol may be sufficient.

  • LC-MS/MS System and Conditions:

    • Column: A suitable C8 or C18 UPLC/HPLC column (e.g., 50 x 2.1 mm, 1.9 µm particle size).[12]

    • Mobile Phase A: 5 mM ammonium formate in water.[12]

    • Mobile Phase B: 5 mM ammonium formate in isopropanol:methanol (70:30, v/v).[12]

    • Gradient Elution: A gradient tailored to resolve the analyte from other formulation components and matrix interferences.

    • Flow Rate: 0.5 mL/min.[12]

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters (Typical for a Q-TOF or Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor and product ion transitions for this compound.

  • Data Analysis:

    • Generate an extracted ion chromatogram (XIC) for the specific MRM transition of this compound.

    • Integrate the peak area.

    • Quantify the analyte concentration using a calibration curve prepared with a standard substance, often with the use of a stable isotope-labeled internal standard.

Protocol 3: Quantitative ¹H NMR (qNMR)

This protocol provides a method for the direct quantification of this compound without the need for an identical standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation.

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) to disrupt the nanoparticles.

    • Add a certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) to the sample. The internal standard should have a resonance peak that is well-resolved from the analyte and other formulation components.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: A standard 1D proton experiment (zg30 or similar).

    • Key Parameters for Quantitation:

      • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full relaxation of the nuclei between scans.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (SNR > 150 for good precision).[7]

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Integrate the area of a characteristic, well-resolved proton signal from this compound (e.g., the methylene protons of the PEG chain, typically around 3.6 ppm).

    • Integrate the area of a known proton signal from the internal standard.

    • Calculate the concentration of this compound using the following equation:

    Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * (Concentration_IS)

    Where:

    • Area_analyte and Area_IS are the integrated peak areas.

    • N_protons_analyte and N_protons_IS are the number of protons giving rise to the integrated signals.

    • Concentration_IS is the known concentration of the internal standard.

Conclusion

The choice of analytical method for quantifying this compound should be guided by the specific requirements of the analysis. HPLC with ELSD or CAD offers a robust and widely accessible method for routine quality control, capable of quantifying all major lipid components simultaneously. LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies or when trace-level quantification and impurity analysis are required. Quantitative NMR stands out for its ability to provide absolute quantification without the need for a specific reference standard of the analyte and offers valuable structural information, although with lower sensitivity compared to LC-MS. For a comprehensive characterization of this compound in a formulation, a combination of these orthogonal techniques is often the most powerful approach.

References

A Comparative Guide to m-PEG12-DSPE and DSPE-PEG-Maleimide in Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of functionalized lipids is paramount in the design of advanced drug delivery systems. Among the most utilized are PEGylated 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) derivatives, which enhance the in vivo performance of liposomes and other nanoparticles. This guide provides a comprehensive comparison of two key DSPE-PEG variants: the inert m-PEG12-DSPE and the reactive DSPE-PEG-maleimide. This analysis is supported by a summary of their physicochemical properties, relevant experimental data, and detailed protocols for their characterization and application.

Introduction to this compound and DSPE-PEG-Maleimide

This compound is a PEGylated phospholipid featuring a methoxy-terminated polyethylene glycol (PEG) chain of 12 repeating units. The methoxy cap renders the PEG chain chemically inert, making this lipid ideal for creating a hydrophilic shield on the surface of nanoparticles. This "stealth" characteristic reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time and improving the pharmacokinetic profile of the encapsulated therapeutic agent.[1] Its primary role is in passive drug delivery applications.

DSPE-PEG-maleimide is a heterobifunctional lipid-PEG conjugate. While it also possesses the DSPE anchor and a hydrophilic PEG spacer, its terminus is functionalized with a maleimide group. This maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[2][3] This reactivity allows for the covalent conjugation of targeting ligands, such as antibodies or cell-penetrating peptides, to the surface of nanoparticles. This transforms a passive delivery system into an active, targeted one, capable of specific binding to and enhanced uptake by target cells.[4]

Physicochemical and Functional Comparison

The choice between this compound and DSPE-PEG-maleimide hinges on the desired functionality of the final nanoparticle formulation. The following table summarizes their key properties based on available experimental data.

PropertyThis compoundDSPE-PEG-MaleimideRationale & Significance
Terminal Group Methoxy (-OCH3)MaleimideThe methoxy group is inert, providing a neutral surface. The maleimide group is a reactive handle for bioconjugation.
Primary Function "Stealth" agent for prolonged circulationLinker for active targetingThis compound shields nanoparticles from the immune system. DSPE-PEG-maleimide enables the attachment of targeting moieties.
Reactivity InertHighly reactive with thiolsThe inert nature of this compound ensures minimal non-specific interactions. The reactivity of the maleimide group is crucial for covalent ligand attachment.
Impact on Cellular Uptake Generally reduces non-specific uptakeCan enhance targeted cellular uptakeThe PEG shield of this compound can sterically hinder cellular interactions. Maleimide-conjugated ligands can facilitate receptor-mediated endocytosis.[5][6]
Common Applications Passive drug delivery, PROTAC linkers[7][8]Targeted drug delivery, bioconjugation, PROTAC linkers[9][10]This compound is used when the goal is to increase the circulation time of a non-targeted nanoparticle. DSPE-PEG-maleimide is essential for developing therapies directed at specific cell types.
Zeta Potential of Liposomes Slightly negativeSlightly negative (can become more negative upon maleimide hydrolysis)The phosphate group in DSPE imparts a negative charge. Hydrolysis of the maleimide ring can introduce a carboxyl group, increasing the negative charge.[11]
Stability HighThe maleimide group is susceptible to hydrolysis, especially at higher pH.The inert methoxy group contributes to high chemical stability. The stability of the maleimide group is a critical consideration during formulation and storage.

Experimental Protocols

Accurate characterization of nanoparticles formulated with these lipids is crucial for ensuring their quality and performance. Below are detailed protocols for key experimental procedures.

Liposome Formulation using Thin-Film Hydration

This is a common method for preparing liposomes incorporating PEGylated lipids.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound or DSPE-PEG-maleimide

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated (optional)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and either this compound or DSPE-PEG-maleimide in the desired molar ratio in a round-bottom flask using chloroform or a chloroform/methanol mixture. If encapsulating a hydrophobic drug, it should also be dissolved at this stage.

  • Thin-Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This results in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (containing a hydrophilic drug, if applicable) by gentle rotation of the flask at a temperature above the phase transition temperature of the primary lipid. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles with a defined size distribution, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[12]

Characterization of Liposomes

3.2.1. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (Polydispersity Index, PDI). Zeta potential is a measure of the surface charge of the particles.

  • Procedure:

    • Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument.

3.2.2. Drug Encapsulation Efficiency (EE) by HPLC

  • Principle: The EE is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in each fraction.

  • Procedure:

    • Separate the unencapsulated drug from the liposome formulation using techniques like size exclusion chromatography or dialysis.

    • Lyse the liposomes to release the encapsulated drug using a suitable solvent (e.g., methanol or a detergent like Triton X-100).

    • Quantify the drug concentration in the lysed liposome fraction and the unencapsulated fraction using a validated HPLC method.

    • Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Peptide Conjugation to DSPE-PEG-Maleimide Liposomes
  • Principle: This protocol describes the covalent attachment of a thiol-containing peptide to the maleimide group on the surface of pre-formed liposomes.

  • Procedure:

    • Prepare liposomes containing DSPE-PEG-maleimide as described in section 3.1.

    • Dissolve the thiol-containing peptide in a suitable buffer (e.g., PBS, pH 7.0-7.4).

    • Add the peptide solution to the liposome suspension at a desired molar ratio.

    • Allow the reaction to proceed for several hours at room temperature or 4°C with gentle stirring.

    • Remove the unreacted peptide by dialysis or size exclusion chromatography.

    • The conjugation efficiency can be quantified by measuring the amount of unreacted peptide in the purification flow-through using HPLC.[13]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization A Lipid Dissolution (Phospholipid, Cholesterol, DSPE-PEG) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D Size Reduction (Extrusion) C->D E DLS Analysis (Size, PDI, Zeta Potential) D->E F HPLC Analysis (Encapsulation Efficiency) D->F

Caption: Workflow for the preparation and characterization of PEGylated liposomes.

Bioconjugation and Targeted Cellular Uptake Pathway

G cluster_conj Bioconjugation cluster_uptake Targeted Cellular Uptake Liposome Liposome with DSPE-PEG-Maleimide TargetedLiposome Targeted Liposome Liposome->TargetedLiposome + Peptide Peptide Thiol-containing Peptide Binding Receptor Binding TargetedLiposome->Binding Targeting Cell Target Cell with Surface Receptors Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease

Caption: Pathway of bioconjugation and subsequent targeted cellular uptake.

Concluding Remarks

The selection between this compound and DSPE-PEG-maleimide is a critical decision in the development of nanoparticle-based therapeutics.

  • This compound is the component of choice for creating long-circulating, non-targeted "stealth" nanoparticles. Its inert nature ensures minimal non-specific interactions, making it a reliable excipient for improving the pharmacokinetics of encapsulated drugs.

  • DSPE-PEG-maleimide is indispensable for active targeting strategies. The maleimide group provides a versatile handle for the covalent attachment of a wide range of targeting ligands, enabling the delivery of therapeutic payloads to specific cells or tissues. This can lead to enhanced efficacy and reduced off-target side effects. However, researchers must consider the stability of the maleimide group and optimize conjugation conditions to ensure the desired functionality.

Ultimately, the optimal choice depends on the specific therapeutic application and the overall drug delivery strategy. A thorough understanding of the properties and functionalities of these two PEGylated lipids will empower researchers to design more effective and sophisticated nanomedicines.

References

Validating Targeting Specificity of m-PEG12-DSPE-Ligand Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of targeting ligands to nanoparticle surfaces, such as those formulated with m-PEG12-DSPE, is a critical strategy for enhancing drug delivery to specific cell types and tissues, thereby increasing therapeutic efficacy and minimizing off-target effects. This guide provides a comparative overview of the key experimental approaches used to validate the targeting specificity of these systems, supported by experimental data and detailed protocols.

Data Presentation: A Side-by-Side Comparison

To objectively assess the targeting efficiency of this compound-ligand systems, a direct comparison with non-targeted controls is essential. The following tables summarize typical quantitative data obtained from in vitro and in vivo studies. For the purpose of this guide, we will use a hypothetical this compound-Folate micelle system targeting folate receptor (FR)-overexpressing cancer cells (e.g., KB or HeLa cells) as an example.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The IC50 value, the concentration of a drug that inhibits 50% of cell growth, is a key metric for assessing the therapeutic potential of a drug delivery system. A lower IC50 value indicates higher potency.

FormulationCell Line (FR Status)DrugIC50 (µg/mL)Reference
This compound-Folate Micelles KB (FR-positive)Doxorubicin~0.1[1]
Non-Targeted this compound Micelles KB (FR-positive)Doxorubicin~0.12[1]
Free Drug KB (FR-positive)Doxorubicin~0.09[1]
This compound-Folate Micelles A549 (FR-negative)Doxorubicin~1.5[2]
Non-Targeted this compound Micelles A549 (FR-negative)Doxorubicin~1.6[2]
Free Drug A549 (FR-negative)Doxorubicin~1.2[2]

Note: The presented IC50 values are illustrative and based on data for similar DSPE-PEG-folate systems.

Table 2: In Vitro Cellular Uptake

Quantifying the amount of nanoparticles taken up by cells provides a direct measure of targeting efficiency. This is often assessed using flow cytometry with fluorescently labeled nanoparticles.

FormulationCell Line (FR Status)Incubation TimeMean Fluorescence Intensity (Arbitrary Units)Reference
Fluorescent this compound-Folate Micelles KB (FR-positive)4 hoursHigh[3]
Fluorescent Non-Targeted Micelles KB (FR-positive)4 hoursLow[3]
Fluorescent this compound-Folate Micelles + Free Folic Acid KB (FR-positive)4 hoursLow[4]
Fluorescent this compound-Folate Micelles A549 (FR-negative)4 hoursLow[4]

Table 3: In Vivo Biodistribution in Tumor-Bearing Mice

Biodistribution studies track the accumulation of the drug delivery system in various organs and the tumor. Data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).

FormulationOrgan/TissueTime Post-Injection (24h)%ID/g (Mean ± SD)Reference
Radiolabeled this compound-RGD Micelles Tumor24 hours27.1 ± 2.7[5]
Radiolabeled this compound-RGD Micelles Muscle24 hours1.19 (calculated from Tumor/Muscle ratio)[5]
Radiolabeled Non-Targeted Micelles Tumor24 hoursLower than targeted[6]
Radiolabeled Non-Targeted Micelles Liver24 hoursHigh[6]
Radiolabeled Non-Targeted Micelles Spleen24 hoursHigh[6]

Note: The presented biodistribution data is for a similar DSPE-PEG-RGD system, as it provides a clear example of tumor-specific accumulation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Receptor_Mediated_Endocytosis Receptor-Mediated Endocytosis Pathway Ligand_NP This compound-Ligand Nanoparticle Binding Binding Ligand_NP->Binding Receptor Cell Surface Receptor Receptor->Binding Clathrin_Pit Clathrin-Coated Pit Formation Binding->Clathrin_Pit Endosome Early Endosome Clathrin_Pit->Endosome Internalization Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Recycling Receptor Recycling Endosome->Recycling Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Recycling->Receptor

Caption: Receptor-mediated endocytosis of a ligand-targeted nanoparticle.

In_Vitro_Validation_Workflow In Vitro Validation Workflow cluster_formulation Formulation cluster_cell_culture Cell Culture cluster_assays Assays Targeted_NP This compound-Ligand (Fluorescent/Drug-loaded) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Targeted_NP->Cytotoxicity Cellular_Uptake Cellular Uptake (Flow Cytometry/ Microscopy) Targeted_NP->Cellular_Uptake Non_Targeted_NP This compound (Fluorescent/Drug-loaded) Non_Targeted_NP->Cytotoxicity Non_Targeted_NP->Cellular_Uptake Receptor_Positive Receptor-Positive Cell Line Receptor_Positive->Cytotoxicity Receptor_Positive->Cellular_Uptake Receptor_Negative Receptor-Negative Cell Line Receptor_Negative->Cytotoxicity Receptor_Negative->Cellular_Uptake IC50 Values IC50 Values Cytotoxicity->IC50 Values Fluorescence Intensity Fluorescence Intensity Cellular_Uptake->Fluorescence Intensity

Caption: Workflow for in vitro validation of targeting specificity.

In_Vivo_Validation_Workflow In Vivo Validation Workflow cluster_formulation Formulation cluster_animal_model Animal Model cluster_analysis Analysis Targeted_NP Radiolabeled This compound-Ligand Injection Intravenous Injection Targeted_NP->Injection Non_Targeted_NP Radiolabeled This compound Non_Targeted_NP->Injection Tumor_Bearing_Mice Tumor-Bearing Mice Tumor_Bearing_Mice->Injection Imaging In Vivo Imaging (e.g., SPECT/CT) Injection->Imaging Organ_Harvest Organ & Tumor Harvest Injection->Organ_Harvest At predetermined time points Tumor Accumulation\n(Qualitative) Tumor Accumulation (Qualitative) Imaging->Tumor Accumulation\n(Qualitative) Biodistribution Ex Vivo Biodistribution %17 %17 Biodistribution->%17 Gamma_Counting Gamma Counting Organ_Harvest->Gamma_Counting Gamma_Counting->Biodistribution

Caption: Workflow for in vivo validation of targeting specificity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug-loaded nanoparticles required to inhibit cell growth by 50% (IC50).

Materials:

  • Receptor-positive (e.g., KB) and receptor-negative (e.g., A549) cancer cell lines.

  • Complete cell culture medium.

  • Drug-loaded this compound-ligand micelles.

  • Drug-loaded non-targeted this compound micelles.

  • Free drug solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test articles (targeted micelles, non-targeted micelles, and free drug) in complete cell culture medium.

  • Replace the existing medium in the wells with the medium containing the diluted test articles. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot cell viability against drug concentration to determine the IC50 value for each formulation.[1]

Cellular Uptake Quantification by Flow Cytometry

This method quantifies the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Receptor-positive and receptor-negative cell lines.

  • Complete cell culture medium.

  • Fluorescently labeled this compound-ligand micelles.

  • Fluorescently labeled non-targeted this compound micelles.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticles at a predetermined concentration. Include untreated cells as a negative control. For competitive inhibition studies, pre-incubate a set of cells with an excess of the free ligand before adding the targeted nanoparticles.[4]

  • Incubate the plates for a specified period (e.g., 4 hours) at 37°C.

  • After incubation, wash the cells twice with cold PBS to remove any nanoparticles that are not internalized.

  • Detach the cells using Trypsin-EDTA and neutralize with complete medium.

  • Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells.

  • Resuspend the cell pellet in cold PBS.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • Use the untreated cells to set the baseline fluorescence gate.

  • The mean fluorescence intensity (MFI) of the cell population is used to quantify the relative uptake of the nanoparticles.[7]

In Vivo Biodistribution Study

This study determines the organ and tumor distribution of radiolabeled nanoparticles in an animal model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with xenografted human tumors).

  • Radiolabeled this compound-ligand micelles (e.g., with 99mTc or 111In).[5][6]

  • Radiolabeled non-targeted this compound micelles.

  • Anesthetic (e.g., isoflurane).

  • Syringes for intravenous injection.

  • Gamma counter.

  • Dissection tools.

  • Weighing scale.

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled nanoparticle formulation intravenously via the tail vein.

  • At predetermined time points (e.g., 2, 24, 48 hours) post-injection, euthanize a cohort of mice.[5]

  • Collect blood samples via cardiac puncture.

  • Dissect and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

  • Wash the organs and tumor to remove excess blood, blot dry, and weigh them.

  • Measure the radioactivity in each organ, the tumor, and the blood samples using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[6] This is a critical step for quantitative comparison.[8]

  • Compare the %ID/g in the tumor for the targeted versus non-targeted formulations to assess targeting specificity. Also, evaluate the tumor-to-muscle ratio as an indicator of target-to-background signal.[5]

References

Safety Operating Guide

Proper Disposal of m-PEG12-DSPE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its nanoparticle nature, all waste containing this compound, including pure substance, solutions, and contaminated materials, should be managed as hazardous waste.

This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, aligning with general laboratory safety and chemical handling best practices.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents dermal absorption.
Eye Protection Safety glasses or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for solutionsUse a fume hood to avoid aerosol inhalation.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the immediate actions required for the safe disposal of this compound waste.

1. Waste Segregation:

  • At the point of generation, immediately segregate all this compound waste from non-hazardous trash.

  • This includes:

    • Unused or expired this compound solid.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, centrifuge tubes).

    • Contaminated PPE (e.g., gloves).

2. Waste Containment:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • For sharps such as needles or broken glass, use a designated sharps container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Waste Labeling:

  • Clearly label all waste containers with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" and any other chemical constituents.

    • The approximate concentration of each component.

    • The date of accumulation.

    • The name of the principal investigator or research group.

4. Temporary Storage:

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and drains.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

  • Disposal will be carried out by a licensed hazardous waste contractor, likely through incineration.

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the logical flow of the disposal process.

This compound Waste Disposal Workflow cluster_0 In the Laboratory cluster_1 Institutional Procedure cluster_2 Final Disposition A Generation of this compound Waste B Segregate Waste Immediately A->B C Contain in Labeled Hazardous Waste Containers B->C D Store in Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Scheduled Waste Pickup E->F G Transport by Licensed Contractor F->G H Disposal via Incineration G->H

This compound Waste Disposal Workflow

This comprehensive approach to the disposal of this compound ensures a safe laboratory environment and adherence to regulatory requirements for handling hazardous chemical waste. Always consult your institution's specific guidelines and EHS department for any additional local requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.